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  • Product: 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
  • CAS: 943552-04-3

Core Science & Biosynthesis

Foundational

The MIDA Boronate Advantage: A Paradigm Shift in Boron Chemistry

An In-Depth Technical Guide to 4-Bromophenylboronic Acid MIDA Ester This guide provides an in-depth exploration of 4-Bromophenylboronic acid MIDA ester, a cornerstone reagent in modern synthetic chemistry. Designed for r...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromophenylboronic Acid MIDA Ester

This guide provides an in-depth exploration of 4-Bromophenylboronic acid MIDA ester, a cornerstone reagent in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into the compound's properties, synthesis, and strategic applications, with a focus on leveraging its unique stability and reactivity profile in cross-coupling methodologies.

For decades, the Suzuki-Miyaura cross-coupling reaction has been a pillar of C-C bond formation. However, the utility of many organoboronic acids is often hampered by their inherent instability, leading to decomposition via protodeboronation, oxidation, or polymerization upon storage or during reaction workup. This instability presents a significant challenge, particularly in the context of complex, multi-step syntheses.

The development of N-methyliminodiacetic acid (MIDA) boronates represents a powerful solution to this long-standing problem.[1][2] By chelating the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive, trigonal planar sp² state to a stable, tetrahedral sp³ state.[1] This structural change effectively "masks" the boronic acid's reactivity. The resulting MIDA boronates are typically free-flowing, monomeric, crystalline solids that exhibit remarkable stability to air, moisture, and silica gel chromatography, allowing for easy handling, purification, and long-term benchtop storage.[1][3][4]

Crucially, this protection is reversible. The boronic acid can be liberated in situ under mild aqueous basic conditions, enabling its participation in cross-coupling reactions at a controlled rate.[3][5] This unique combination of stability and controlled-release reactivity makes MIDA boronates, particularly bifunctional reagents like 4-Bromophenylboronic acid MIDA ester, exceptionally powerful tools for complex molecule synthesis.[6]

Physicochemical Profile of 4-Bromophenylboronic acid MIDA Ester

4-Bromophenylboronic acid MIDA ester is a bifunctional building block containing both a nucleophilic MIDA boronate and an electrophilic aryl bromide. This duality is central to its utility in iterative synthesis.

Chemical Structure

The structure features a central tetrahedral boron atom coordinated by the nitrogen and two carboxylate oxygens of the MIDA ligand, as well as the carbon of the 4-bromophenyl ring.

Caption: Structure of 4-Bromophenylboronic acid MIDA ester.

Quantitative Data Summary

The key physical and chemical properties are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 943552-04-3[7]
Molecular Formula C₁₁H₁₁BBrNO₄[7]
Molecular Weight 311.92 g/mol [7]
Appearance White, free-flowing, crystalline powder[3][8]
Melting Point 238-240 °C[8]
Stability Stable in air and moisture; stable to silica gel chromatography[1][3][9]
¹H NMR (400 MHz, CD₃CN) δ: 2.50 (s, 3H), 3.89 (d, J=16.0 Hz, 2H), 4.07 (d, J=16.0 Hz, 2H), 7.41 (d, J=8.0 Hz, 2H), 7.55 (d, J=8.0 Hz, 2H)[8]
¹³C NMR (100 MHz, CD₃CN) δ: 48.2, 62.5, 124.1, 131.6, 135.2, 169.2[8]
¹¹B NMR (100 MHz, CD₃CN) δ: 12.0[8]

Synthesis and Purification Protocol

The synthesis of 4-Bromophenylboronic acid MIDA ester is a robust and scalable procedure involving the condensation of 4-bromophenylboronic acid with N-methyliminodiacetic acid.[4][8] The following protocol is adapted from a literature procedure and is proven to be high-yielding.[8]

Causality Note: The reaction is typically performed under Dean-Stark conditions to drive the dehydrative condensation to completion by removing water. Toluene is used as the azeotroping solvent, while a small amount of DMSO aids in solubilizing the starting materials.[4] The product's high crystallinity allows for purification by direct crystallization from the reaction mixture, avoiding the need for chromatography on a large scale.[4]

Step-by-Step Methodology:

  • Reaction Setup: To a 500-mL round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-bromophenylboronic acid (24.99 g, 124.4 mmol, 1.0 equiv) and N-methyliminodiacetic acid (18.31 g, 124.4 mmol, 1.0 equiv).[8]

  • Solvent Addition: Add 125 mL of a freshly prepared 5% (v/v) solution of dimethyl sulfoxide (DMSO) in toluene.[8]

  • Dehydration: Heat the resulting suspension to reflux. Vigorously stir the mixture and collect water in the Dean-Stark trap over a period of 2 hours. The reaction mixture will become a clear, homogeneous solution.

  • Crystallization: After 2 hours, remove the heat source and allow the solution to cool slowly to room temperature (23 °C). As the solution cools, a white crystalline precipitate will form. To maximize precipitation, the flask can be cooled further in an ice bath for 1 hour.

  • Isolation and Washing: Collect the crystalline solid by vacuum filtration. Wash the collected precipitate sequentially with toluene (2 x 50 mL) and then diethyl ether (2 x 50 mL) to remove residual DMSO and solvent.

  • Drying: Transfer the solid to a tared flask and dry under high vacuum (e.g., 1 mmHg) for 12 hours to afford 4-Bromophenylboronic acid MIDA ester as a free-flowing, air-stable, white powder (yields typically >90%).[4] The product is analytically pure and can be used directly in subsequent steps without further purification.[4]

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary application of 4-Bromophenylboronic acid MIDA ester is as a stable, versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Mechanism: The Role of MIDA in Controlled Reactivity

The success of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10] The MIDA boronate does not participate directly in the transmetalation step due to its tetrahedral, coordinatively saturated boron center. The crucial first step is the base-mediated hydrolysis of the MIDA ester to release the free boronic acid.[3]

Expert Insight: The rate of this hydrolysis is key. A slow, controlled release of the boronic acid into the reaction medium maintains a low steady-state concentration of the active species. This minimizes undesirable side reactions like protodeboronation and homocoupling, which are often problematic with unstable boronic acids.[5]

Suzuki_MIDA_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar¹-Pd(II)L₂-X Pd0->ArPdX Ar¹-X Transmetal Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdAr [Ar²B(OH)₃]⁻ ArPdAr->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² ArPdAr->Product MIDA_Boronate 4-Br-Ar-B(MIDA) (Stable Precursor) Deprotection Deprotection Boronic_Acid 4-Br-Ar-B(OH)₂ MIDA_Boronate->Boronic_Acid H₂O, Base Base_Activation Base (e.g., K₃PO₄) Boronate [4-Br-Ar-B(OH)₃]⁻ (Active Nucleophile) Boronic_Acid->Boronate Base Boronate->ArPdX Enters Cycle

Caption: Suzuki-Miyaura cycle with MIDA boronate deprotection.

Standard Protocol: In Situ Deprotection and Coupling

This protocol describes a typical Suzuki-Miyaura reaction coupling an aryl halide (e.g., 4-iodoanisole) with 4-Bromophenylboronic acid MIDA ester.

Self-Validation: This protocol is self-validating. The reaction requires an aqueous base (K₃PO₄) for MIDA deprotection; running the reaction under anhydrous conditions will result in no product formation, confirming the necessity of the hydrolysis step.[3]

Step-by-Step Methodology:

  • Flask Preparation: In an oven-dried Schlenk flask, combine 4-Bromophenylboronic acid MIDA ester (1.2 equiv), the desired aryl halide coupling partner (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand such as SPhos or dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent and Base Addition: Add a degassed solvent mixture, typically THF/H₂O (e.g., 10:1 ratio).[11] Then, add solid potassium phosphate (K₃PO₄, 3.0 equiv) as the base.

  • Reaction: Stir the mixture at room temperature or heat (e.g., 70-80 °C) as required for the specific substrates.[12] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Core Application: Iterative Cross-Coupling (ICC)

The true power of 4-Bromophenylboronic acid MIDA ester lies in its application to Iterative Cross-Coupling (ICC).[1][3] Because the MIDA boronate is stable to anhydrous Suzuki coupling conditions, the aryl bromide can be coupled selectively. The resulting product, which still contains an intact MIDA boronate, can then be subjected to a second coupling reaction after a deprotection step. This allows for the controlled, sequential assembly of complex molecular architectures from simple building blocks.[6][13]

Iterative_Cross_Coupling start Start: 4-Bromophenylboronic acid MIDA ester step1 Step 1: Suzuki Coupling (Site 1) Couple at Aryl Bromide site using Ar¹-B(OH)₂. MIDA boronate remains intact under anhydrous or carefully controlled conditions. start->step1 intermediate Intermediate Product: Ar¹-Phenyl-B(MIDA) step1->intermediate step2 Step 2: Deprotection Hydrolyze MIDA ester with aqueous base (e.g., aq. NaOH) to reveal new boronic acid. intermediate->step2 activated_intermediate Activated Intermediate: Ar¹-Phenyl-B(OH)₂ step2->activated_intermediate step3 Step 3: Suzuki Coupling (Site 2) Couple at newly formed boronic acid site with Ar²-X. activated_intermediate->step3 final_product Final Product: Ar¹-Phenyl-Ar² step3->final_product

Caption: Workflow for Iterative Cross-Coupling (ICC).

Handling, Storage, and Safety

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Handle in a well-ventilated area or fume hood.

  • Storage: 4-Bromophenylboronic acid MIDA ester is exceptionally stable and can be stored on the benchtop under ambient air for extended periods (≥60 days) without noticeable decomposition. For long-term storage, keep in a tightly sealed container in a cool, dry place.

  • Safety: While generally stable, avoid strong oxidizing agents and strong bases during storage. Consult the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

4-Bromophenylboronic acid MIDA ester is more than just another building block; it is an enabling tool for advanced synthetic strategies. Its unique combination of benchtop stability, compatibility with chromatography, and capacity for controlled, slow release of the active boronic acid under mild conditions has solved critical challenges in organic synthesis.[3][9] For researchers in drug discovery and materials science, mastering the use of this reagent opens the door to efficient, reliable, and programmable construction of complex molecules through powerful techniques like iterative cross-coupling.[1][13]

References

  • Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). B. 4-Bromophenylboronic MIDA ester (4). Organic Syntheses. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with mida boronates. University of Illinois at Urbana-Champaign. [Link]

  • LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie - International Edition, 62(40). [Link]

  • Li, J., et al. (2019). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 52(12), 3321–3334. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. IDEALS - University of Illinois. [Link]

  • Synfacts. (2009). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Sci-Hub. [Link]

  • Chem-Station. (2014, February 9). MIDA boronate. Chem-Station International Edition. [Link]

  • LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation. PubMed. [Link]

  • Schmidt, J., et al. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation. National Institutes of Health. [Link]

  • Lee, S. J., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(2), 466–467. [Link]

  • ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. [Link]

  • National Institutes of Health. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromophenylboronic acid MIDA Ester

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-bromophenylboronic acid N-methyliminodiacetic acid (MIDA) ester. We will delve into the rationa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-bromophenylboronic acid N-methyliminodiacetic acid (MIDA) ester. We will delve into the rationale behind its synthesis, a detailed experimental protocol, robust characterization methods, and the fundamental principles that make it an exceptionally stable and versatile building block in modern organic synthesis.

Introduction: The Significance of MIDA Boronates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, the utility of its key nucleophilic partner, the organoboronic acid, is often hampered by inherent instability. Many boronic acids are prone to decomposition via processes like protodeboronation or trimerization to form boroxines, which complicates their purification, storage, and handling.[1]

To address this critical limitation, the development of protecting groups for boronic acids has been a major focus. Among the most successful are the N-methyliminodiacetic acid (MIDA) boronates. The MIDA ligand forms a stable, bicyclic structure with the boron atom, converting it from a reactive sp²-hybridized, trigonal planar geometry to a more stable, tetracoordinate sp³-hybridized state.[1] This structural change sequesters the boron's vacant p-orbital, which is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, thus rendering the boronate temporarily unreactive.[2]

These MIDA-protected boronates exhibit remarkable properties:

  • Exceptional Stability: They are typically crystalline, free-flowing solids that are stable to air, moisture, and long-term benchtop storage.[3][4]

  • Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are fully compatible with silica gel chromatography, enabling high-purity isolation.[5][6]

  • Orthogonal Reactivity: The MIDA group is stable under a wide array of anhydrous reaction conditions, including other cross-coupling reactions (e.g., Heck, Stille), allowing for complex, multi-step syntheses on the molecule without disturbing the protected boronic acid.[2][5]

  • Controlled Deprotection: The boronic acid can be readily regenerated ("unmasked") under mild aqueous basic conditions, such as with sodium hydroxide (NaOH) or even sodium bicarbonate (NaHCO₃), at room temperature.[1][4]

4-Bromophenylboronic acid MIDA ester is a quintessential example of a bifunctional building block. It contains a reactive handle (the bromo group) for immediate cross-coupling and a protected nucleophilic site (the MIDA boronate) for a subsequent transformation. This "two-ended" nature makes it a cornerstone reagent for iterative cross-coupling (ICC), a powerful strategy for the systematic and controlled assembly of complex organic molecules.[2][3]

Synthesis of 4-Bromophenylboronic acid MIDA Ester

The synthesis is a condensation reaction between 4-bromophenylboronic acid and N-methyliminodiacetic acid. The reaction is driven to completion by the removal of water, typically using a Dean-Stark apparatus.

Reaction Mechanism and Rationale

The formation of the MIDA ester is an equilibrium process. The key to achieving a high yield is the effective removal of the two equivalents of water produced during the reaction. This is efficiently accomplished by azeotropic distillation with a suitable solvent, such as toluene. While toluene is the primary solvent, N-methyliminodiacetic acid has poor solubility in it. Therefore, a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is often used to facilitate the dissolution of the starting materials, ensuring a homogeneous reaction mixture.[7] The resulting MIDA boronate is a stable, five-membered bicyclic structure with a dative bond between the nitrogen and boron atoms.

Detailed Experimental Protocol

This protocol is adapted from established and reliable procedures.[7]

Reagents and Equipment:

  • 4-Bromophenylboronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (1.0 equiv)

  • Toluene/DMSO (e.g., 5% v/v DMSO in toluene)

  • Diethyl ether and Acetone (for washing/precipitation)

  • Round-bottomed flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

  • Setup: Assemble a 500 mL round-bottomed flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.

  • Charging the Flask: To the flask, add 4-bromophenylboronic acid (e.g., 24.99 g, 124.4 mmol) and N-methyliminodiacetic acid (18.31 g, 124.4 mmol).

  • Solvent Addition: Add the freshly prepared 5% (v/v) solution of DMSO in toluene (125 mL). This will form a white suspension.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux. Toluene and water will co-distill and collect in the Dean-Stark trap. Continue refluxing for approximately 4-6 hours, or until no more water collects in the trap.

  • Reaction Cool-Down: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Precipitation and Isolation: Transfer the reaction mixture to a beaker and slowly add acetone, followed by diethyl ether, while stirring. This will cause the product to precipitate as a white solid.

  • Filtration and Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with several portions of diethyl ether (e.g., 3 x 50 mL) to remove any residual DMSO and unreacted starting materials.

  • Drying: Allow the product to dry on the filter under vacuum. For complete removal of residual solvents, transfer the white powder to a clean, tared flask and dry under high vacuum (e.g., 1 mmHg) for at least 4 hours.

Expected Outcome: 4-Bromophenylboronic acid MIDA ester is obtained as a free-flowing, air-stable white powder in high yield (typically >90%).[7]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_product Final Product reagent1 4-Bromophenylboronic acid step1 Combine in Toluene/DMSO reagent1->step1 reagent2 N-Methyliminodiacetic acid reagent2->step1 step2 Azeotropic Reflux (Dean-Stark, ~4-6h) step1->step2 step3 Cool to RT step2->step3 step4 Precipitate with Acetone/Diethyl Ether step3->step4 step5 Vacuum Filtration & Wash with Et2O step4->step5 step6 Dry under High Vacuum step5->step6 product 4-Bromophenylboronic acid MIDA Ester (White Powder) step6->product

Caption: Workflow for the synthesis of 4-Bromophenylboronic acid MIDA ester.

Characterization of 4-Bromophenylboronic acid MIDA Ester

Thorough characterization is essential to confirm the structure and purity of the synthesized product. The following data are typical for this compound.

Summary of Analytical Data
Property / Technique Expected Value / Observation Source(s)
Molecular Formula C₁₁H₁₁BBrNO₄[8]
Molecular Weight 311.92 g/mol [8]
Appearance White, crystalline powder[7]
Melting Point (mp) 248-253 °C[8][9][10]
¹H NMR (400 MHz, CD₃CN)δ (ppm): 7.56 (d, J=8.0 Hz, 2H), 7.41 (d, J=8.0 Hz, 2H), 4.07 (d, J=16.0 Hz, 2H), 3.89 (d, J=16.0 Hz, 2H), 2.52 (s, 3H)[7][11]
¹³C NMR (100 MHz, CD₃CN)δ (ppm): 169.2, 135.2, 131.6, 124.1, 118.0, 62.5, 48.2[12]
¹¹B NMR (128 MHz, CD₃CN)δ (ppm): 12.4[7]
Mass Spec. (LRMS, EI⁺) m/z: 311/313 ([M]⁺)[7]
Interpretation of Characterization Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The two doublets in the aromatic region (around 7.4-7.6 ppm) are characteristic of a 1,4-disubstituted benzene ring. The two doublets further upfield (around 3.9-4.1 ppm) represent the diastereotopic methylene protons (-CH₂-) of the MIDA ligand, which split each other into a characteristic AB quartet. The singlet around 2.5 ppm corresponds to the N-methyl group (-NCH₃). The integration of these peaks (2:2:2:2:3) confirms the ratio of protons in the molecule.

  • ¹³C NMR Spectroscopy: The carbon spectrum shows the expected number of signals for the unique carbon environments in the molecule, including the carbonyl carbons of the MIDA ligand at the most downfield position (~169 ppm).

  • ¹¹B NMR Spectroscopy: This is a critical technique for confirming the formation of the MIDA ester. Free arylboronic acids typically show a broad signal around 30 ppm.[13] The significant upfield shift to ~12.4 ppm is definitive evidence of the formation of a tetracoordinate boronate species, confirming the successful complexation with the MIDA ligand.[7][13]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak ([M]⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic doublet pattern will be observed for the molecular ion at m/z 311 and 313, providing unambiguous confirmation of the presence of one bromine atom.

  • Melting Point: A sharp melting point within the reported range is a strong indicator of high purity.

Stability, Handling, and Applications

The enhanced stability of 4-bromophenylboronic acid MIDA ester is its most significant advantage. It can be handled on the benchtop without special precautions against air or moisture and can be stored for extended periods without degradation.[1][4]

Its primary application lies in Iterative Cross-Coupling (ICC) . In a typical ICC sequence:

  • The aryl bromide moiety of the MIDA boronate is coupled with another boronic acid or boronate ester under standard anhydrous Suzuki-Miyaura conditions. The MIDA-protected end remains completely inert.[1]

  • After the first coupling, the MIDA protecting group is cleaved using mild aqueous base to reveal a new, reactive boronic acid.

  • This newly formed boronic acid can then be coupled with another aryl halide, and the cycle can be repeated.

This powerful, building-block-based approach has enabled the streamlined synthesis of complex natural products and other small molecules that were previously very difficult to access.[2][3]

Conclusion

4-Bromophenylboronic acid MIDA ester is more than just a protected boronic acid; it is a robust, reliable, and versatile chemical tool. Its straightforward, high-yielding synthesis and exceptional stability make it an invaluable building block for researchers in synthetic chemistry. The ability to selectively unmask its nucleophilic character on demand has unlocked powerful strategies like iterative cross-coupling, simplifying the construction of complex molecular architectures and accelerating discovery in medicinal chemistry and materials science.

References

  • Ballmer, S. G., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]

  • Burke, M. D., et al. (2008). A General Method for the Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. Available at: [Link]

  • Knapp, D. M., et al. (2012). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 4-Bromophenylboronic MIDA Ester 4 NMR Spectra. Organic Syntheses. Available at: [Link]

  • Ukuser, A., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Available at: [Link]

  • University of South Dakota. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry & Biochemistry. Available at: [Link]

Sources

Foundational

N-methyliminodiacetic acid (MIDA) boronates explained

An In-Depth Technical Guide to N-methyliminodiacetic Acid (MIDA) Boronates Authored by Gemini, Senior Application Scientist Abstract Organoboron compounds are foundational reagents in modern organic synthesis, yet their...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-methyliminodiacetic Acid (MIDA) Boronates

Authored by Gemini, Senior Application Scientist

Abstract

Organoboron compounds are foundational reagents in modern organic synthesis, yet their utility is often hampered by inherent instability and purification challenges.[1][2][3] N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution, offering a robust and versatile platform for the protection and controlled release of boronic acids.[3][4] These air-stable, crystalline solids are compatible with a vast range of reaction conditions and, crucially, with silica gel chromatography, enabling multi-step synthesis and purification strategies previously inaccessible for boronic acids.[5][6] This guide provides a comprehensive technical overview of MIDA boronates, from the fundamental principles of their stability and synthesis to their application in advanced synthetic methodologies like iterative cross-coupling (ICC), which is revolutionizing the construction of complex small molecules.[7][8]

The Foundational Principle: Rehybridization and Reactivity Attenuation

The utility of boronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, hinges on the transmetalation step. This step is believed to require a vacant, Lewis acidic p-orbital on an sp²-hybridized boron atom.[5][9] However, this same electronic feature is the root of their instability.

The genius of the MIDA ligand lies in its ability to reversibly mask this reactivity. N-methyliminodiacetic acid, a tridentate ligand, chelates the boron atom, causing a rehybridization from the reactive trigonal planar (sp²) state to a stable, tetrahedral (sp³) state.[10] In this coordinatively saturated state, the boron center is no longer sufficiently Lewis acidic to participate in transmetalation under standard anhydrous cross-coupling conditions.[5][10] This protection is readily reversed under mild aqueous basic conditions, regenerating the active sp² boronic acid on demand.[5][11]

G Figure 1. Boron Hybridization State and Reactivity cluster_0 Boronic Acid (Reactive) cluster_1 MIDA Boronate (Protected) BA R-B(OH)₂ sp² Hybridized Trigonal Planar Lewis Acidic (Vacant p-orbital) MIDA R-B(MIDA) sp³ Hybridized Tetrahedral Reactivity Attenuated BA->MIDA Protection + MIDA MIDA->BA Deprotection + H₂O / Base G Figure 2. Key MIDA Boronate Synthesis Workflows cluster_0 Method A: Dean-Stark Condensation cluster_1 Method B: MIDA Anhydride (Milder) start Boronic Acid (R-B(OH)₂) ds1 Add MIDA, Toluene, DMSO start->ds1 ma1 Add MIDA Anhydride, anhydrous Dioxane start->ma1 ds2 Heat (e.g., 80°C) with Dean-Stark Trap ds1->ds2 ds3 Azeotropic removal of H₂O ds2->ds3 end_node MIDA Boronate (R-B(MIDA)) ds3->end_node ma2 Heat (e.g., 80°C) ma1->ma2 ma3 MIDA anhydride acts as internal desiccant ma2->ma3 ma3->end_node G Figure 3. 'Catch-and-Release' Purification Workflow A Crude Reaction Mixture (MIDA Boronate + Impurities) B Load onto Silica Gel Plug A->B C CATCH Wash with non-polar solvent (e.g., Et₂O) B->C D Impurities Eluted C->D Waste E RELEASE Switch to polar solvent (e.g., THF) C->E MIDA Boronate remains on silica F Pure MIDA Boronate (in THF) E->F G Figure 4. The Iterative Cross-Coupling (ICC) Cycle A Start: Building Block 1 (Halo-MIDA Boronate) B 1. COUPLE (Suzuki-Miyaura with Building Block 2) A->B C Intermediate Product (MIDA Boronate) B->C D 2. PURIFY ('Catch-and-Release') C->D E Purified Intermediate (MIDA Boronate) D->E F 3. DEPROTECT (Aqueous Base) E->F G New Boronic Acid Ready for next cycle F->G G->B Add next Building Block

Sources

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hydrolytic Stability of 4-Bromophenylboronic acid MIDA Ester Abstract N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in modern organic sy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hydrolytic Stability of 4-Bromophenylboronic acid MIDA Ester

Abstract

N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in modern organic synthesis, offering unparalleled stability and versatility for the controlled delivery of boronic acids in complex chemical transformations.[1][2] This guide provides a comprehensive examination of the hydrolytic stability of a key building block, 4-Bromophenylboronic acid MIDA ester. We will delve into the dual mechanistic pathways governing its hydrolysis, the critical factors that influence its stability, and standardized protocols for its empirical assessment. This document is intended to equip researchers with the foundational knowledge and practical insights required to effectively utilize this powerful reagent in their synthetic endeavors.

Introduction: The Ascendancy of MIDA Boronates in Synthesis

Boronic acids are indispensable precursors in a multitude of synthetic transformations, most notably the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction.[3] However, the inherent instability of many boronic acids—their propensity for protodeboronation, oxidation, and polymerization—has historically limited their widespread application, particularly for challenging substrates like 2-heterocyclic, vinyl, and cyclopropyl derivatives.[4][5][6]

The development of N-methyliminodiacetic acid (MIDA) boronates has provided a robust solution to this long-standing problem.[4] By chelating the boronic acid, the MIDA ligand rehybridizes the boron center from a reactive sp² state to a more stable sp³ configuration, effectively "protecting" it from unwanted degradation pathways. These crystalline, air-stable solids exhibit remarkable benchtop stability and are compatible with a wide range of reaction conditions, including silica gel chromatography.[7][8]

4-Bromophenylboronic acid MIDA ester is a quintessential example of these advantageous properties. As a bifunctional reagent, it serves as a stable platform for introducing the 4-bromophenyl moiety in iterative cross-coupling strategies, enabling the programmed assembly of complex small molecules.[2][9] The controlled release, or "deprotection," of the active boronic acid is achieved through hydrolysis, a process that is surprisingly nuanced and highly tunable. Understanding the kinetics and mechanisms of this hydrolysis is paramount to its successful application.

The Dichotomy of Hydrolysis: Two Competing Mechanisms

Groundbreaking mechanistic studies have revealed that the hydrolysis of MIDA boronates does not follow a single pathway. Instead, two distinct and competing mechanisms are at play: a rapid base-mediated hydrolysis and a significantly slower neutral hydrolysis.[10][11][12][13] The prevailing pathway is dictated by the reaction conditions, particularly pH and water activity.[1][13]

Fast Hydrolysis: The Base-Mediated Pathway (kOH)

Under basic conditions (e.g., aqueous NaOH), MIDA boronates undergo rapid hydrolysis, often within minutes at room temperature.[1][4] This pathway is characterized by a rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons, not at the boron center.[1][10][12] This ester hydrolysis mechanism can be more than three orders of magnitude faster than the neutral pathway.[10][12] The remarkable insensitivity of this hydrolysis rate to the organic substituent on the boron (e.g., 4-bromophenyl) is consistent with this mechanism, as the charge buildup occurs on the MIDA ligand itself.[1]

Slow Hydrolysis: The Neutral Pathway (k0)

In the absence of a strong base, a much slower "neutral" hydrolysis mechanism predominates.[10][11][12] This pathway does not require an exogenous acid or base and involves the rate-limiting cleavage of the B-N dative bond, facilitated by a small cluster of water molecules.[1][10][13] This "slow-release" mechanism is fundamental to the use of MIDA boronates as stable surrogates for unstable boronic acids in cross-coupling reactions, where a gradual, controlled release of the active boronic acid is desired to prevent its accumulation and subsequent decomposition.[4]

The following diagram illustrates the two competing hydrolysis pathways for 4-Bromophenylboronic acid MIDA ester.

G cluster_fast Fast, Base-Mediated Pathway (k_OH) cluster_slow Slow, Neutral Pathway (k_0) A 4-Bromophenylboronic acid MIDA ester B Hydroxide (OH⁻) Attack on MIDA Carbonyl A->B E 4-Bromophenylboronic acid MIDA ester C Rate-Limiting Ester Hydrolysis B->C D Rapid Release of 4-Bromophenylboronic acid C->D F Water Cluster ((H₂O)n) Coordination E->F G Rate-Limiting B-N Bond Cleavage F->G H Slow Release of 4-Bromophenylboronic acid G->H

Caption: Dual mechanistic pathways for MIDA boronate hydrolysis.

Key Factors Governing Hydrolytic Stability

The ability to rationally tune the hydrolysis rate of 4-Bromophenylboronic acid MIDA ester is one of its most powerful features. This control is achieved by manipulating several key experimental parameters.

FactorEffect on Hydrolysis RateMechanistic Implication
pH High pH (>10): Extremely fast hydrolysis.[1] Neutral pH (~7): Very slow hydrolysis.[1] Acidic pH (<4): Modest rate acceleration compared to neutral.[1]Determines the dominant pathway. High pH favors the rapid base-mediated (kOH) mechanism. Neutral conditions favor the slow B-N cleavage (k0) pathway.
Base Strong Base (e.g., NaOH): Fast release (<10 min).[4] Weak Base (e.g., K₃PO₄): Slow, controlled release (hours).[4]The concentration and strength of the base directly influence the rate of the kOH pathway. Weak bases like K₃PO₄ enable the "slow-release" conditions ideal for cross-coupling.
Water Activity (aw) Rate of neutral hydrolysis is highly dependent on water concentration in organic solvents.[1]The neutral (k0) pathway requires a cluster of water molecules to facilitate B-N bond cleavage. In anhydrous solvents, MIDA boronates are exceptionally stable.[1]
Temperature Increased temperature accelerates both hydrolysis pathways.The rate of slow release can be adjusted by varying the temperature (e.g., from 23°C to 100°C).[4]
Phase Transfer For biphasic systems, mass transfer rates between the organic and aqueous phases can influence the overall hydrolysis rate.[1]Vigorous agitation can promote emulsification, increasing the interfacial area and accelerating hydrolysis under "fast release" conditions.[1]

Experimental Protocol: Assessing Hydrolytic Stability

To ensure predictable and reproducible results, it is crucial to empirically determine the hydrolytic stability of 4-Bromophenylboronic acid MIDA ester under your specific reaction conditions. The following protocol provides a general framework for such an assessment using ¹H NMR spectroscopy.

Materials and Reagents
  • 4-Bromophenylboronic acid MIDA ester

  • Solvent system of interest (e.g., THF/D₂O, Dioxane/D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Buffer solutions of desired pH or aqueous base (e.g., NaOD, K₃PO₄)

  • NMR tubes, vials, and standard laboratory glassware

Workflow for Stability Assessment

The following diagram outlines the general workflow for conducting a hydrolytic stability study.

Caption: Experimental workflow for NMR-based stability analysis.

Step-by-Step Procedure
  • Preparation:

    • Prepare a stock solution of 4-Bromophenylboronic acid MIDA ester in the desired organic solvent (e.g., 0.1 M in THF).

    • Prepare a stock solution of the internal standard (e.g., 0.1 M 1,3,5-trimethoxybenzene in THF).

    • Prepare the aqueous phase by dissolving the appropriate buffer or base in D₂O.

  • Reaction Initiation:

    • In a clean, dry vial, add a known volume of the MIDA ester stock solution and the internal standard stock solution.

    • Initiate the hydrolysis by adding a known volume of the aqueous phase. Start a timer immediately.

    • Ensure consistent mixing/stirring if studying a biphasic system.

  • Monitoring:

    • At predetermined time points (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a precise aliquot (e.g., 0.5 mL) from the reaction mixture and transfer it to an NMR tube.

    • Acquire a quantitative ¹H NMR spectrum for each time point.

  • Data Analysis:

    • Identify characteristic peaks for the starting MIDA ester (aromatic protons) and the product 4-bromophenylboronic acid.

    • Integrate these peaks relative to the constant integral of the internal standard.

    • Calculate the concentration of the MIDA ester at each time point.

    • Plot the concentration of the MIDA ester versus time to determine the observed rate of hydrolysis (kobs).

Conclusion: Harnessing Stability for Synthetic Innovation

4-Bromophenylboronic acid MIDA ester is more than just a stable equivalent of its parent boronic acid; it is a precision tool for synthetic chemists. Its hydrolytic stability is not a static property but a dynamic characteristic that can be rationally controlled. By understanding the dual mechanistic underpinnings of its hydrolysis and the key factors that govern the reaction rate, researchers can switch between a state of high stability for storage and purification and a state of controlled release for chemical reactions.[1][14] This knowledge enables the design of more efficient, robust, and innovative synthetic strategies, from the iterative construction of complex natural products to the development of novel materials and pharmaceuticals.[2][3][15]

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. OSTI.GOV. [Link]

  • Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol Research Portal. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]

  • Request PDF: MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]

  • Request PDF: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Request PDF: Radical Instability in Aid of Efficiency: A Powerful Route to Highly Functional MIDA Boronates. ResearchGate. [Link]

  • Isam, V., et al. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Europe PMC. [Link]

  • LaPorte, A. J., Feldner, J. E., Spies, J. C., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie - International Edition, 62(40). [Link]

  • Sharma, A., & Kumar, R. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(98), 13291-13305. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Edinburgh Research Explorer. [Link]

  • 4-Bromophenylboronic acid MIDA ester, 97%. SLS. [Link]

  • Knapp, D. M. (2013). The continuing development of iterative cross-coupling with mida boronates. CORE. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Li, J., & Burke, M. D. (2014). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. The Journal of organic chemistry, 79(22), 10737–10748. [Link]

Sources

Foundational

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione solubility

An In-depth Technical Guide to the Solubility of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Executive Summary The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Executive Summary

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics to bioavailability.[1] This guide provides an in-depth technical overview of the solubility characteristics of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione , a compound commonly known as 4-Bromophenylboronic acid MIDA ester.[2][3] As a member of the N-methyliminodiacetic acid (MIDA) boronate class, this compound offers exceptional stability and utility as a building block in organic synthesis, particularly in iterative cross-coupling reactions.[4][5][6] Understanding its solubility is not merely an academic exercise; it is critical for optimizing reaction conditions, purification strategies, and, in a pharmaceutical context, formulation and drug delivery.

This document will dissect the theoretical underpinnings of solubility, differentiate between the crucial concepts of kinetic and thermodynamic measurements, and provide detailed, field-proven protocols for their experimental determination. The causality behind experimental choices is emphasized, reflecting a synthesis of technical accuracy and practical insight for researchers, scientists, and drug development professionals.

Chapter 1: Compound Profile

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a white crystalline powder that serves as a stable, handleable surrogate for the more reactive 4-bromophenylboronic acid.[7] The MIDA ligand protects the boronic acid moiety, rendering the compound stable to air, moisture, and silica gel chromatography.[4][6]

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

PropertyValueSource(s)
IUPAC Name 2-(4-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione[2]
Synonyms 4-Bromophenylboronic acid MIDA ester[2][3]
CAS Number 943552-04-3[2][8]
Molecular Formula C₁₁H₁₁BBrNO₄[2][8]
Molecular Weight ~311.93 g/mol [2][8]
Appearance White crystalline powder[7]
Melting Point ~165-169 °C[7]

The true value of this compound lies in its ability to undergo deprotection under mild aqueous basic conditions to slowly release the parent boronic acid, which can then participate in reactions like the Suzuki-Miyaura cross-coupling.[6] This controlled release is particularly advantageous for notoriously unstable boronic acids.

Chapter 2: The Role of the MIDA Ligand in Solubility and Stability

The defining feature of the title compound is the N-methyliminodiacetic acid (MIDA) ligand. By coordinating to the boron atom, the MIDA ligand rehybridizes it from a reactive sp² state to a more stable, tetrahedral sp³ state.[9] This structural change is the source of the compound's remarkable stability and has profound implications for its solubility profile.

  • Enhanced Stability: Unlike many free boronic acids, which are prone to decomposition via oxidation or dehydration to form boroxines, MIDA boronates are indefinitely stable on the benchtop.[10][11] This allows for reliable storage and handling.

  • Chromatographic Compatibility: The stability of MIDA boronates extends to their compatibility with silica gel column chromatography, a fundamental purification technique.[4]

  • Differential Solubility: A significant solubility difference exists between MIDA boronates and their corresponding free boronic acids.[4][5] MIDA boronates are generally soluble in a wide range of common organic solvents, including THF, dioxane, DMF, toluene, and DMSO.[12] This property is often exploited during synthesis to facilitate the separation of the MIDA boronate product from unreacted starting materials or impurities.[4][5]

The diagram below illustrates the central role of MIDA boronates as stable intermediates, bridging the gap between unstable boronic acids and complex molecule synthesis.

MIDA_Utility cluster_0 Chemical Space cluster_1 Key Advantages BoronicAcid Free Boronic Acid (Often unstable, poor solubility in non-polar solvents) MIDA_Boronate MIDA Boronate (Stable, crystalline, soluble in organic solvents) BoronicAcid->MIDA_Boronate Protection (MIDA, Dean-Stark) MIDA_Boronate->BoronicAcid Deprotection (Mild aq. base, slow release) Product Complex Molecule (via Cross-Coupling) MIDA_Boronate->Product Iterative Cross-Coupling (Anhydrous Conditions) Adv1 • Enhanced Stability • Chromatographic Purification • Differential Solubility MIDA_Boronate->Adv1

Caption: Utility cycle of MIDA boronates in chemical synthesis.

Chapter 3: Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery and development, solubility is not a single value but a concept that must be qualified. The two most important classifications are kinetic and thermodynamic solubility, and choosing the appropriate assay is critical for generating relevant data.[13][14]

Table 2: A Comparative Analysis of Kinetic and Thermodynamic Solubility

FeatureKinetic SolubilityThermodynamic Solubility
Definition The concentration at which a compound, introduced from a concentrated organic stock (e.g., DMSO), precipitates out of an aqueous medium.[15][16]The true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form.[17][18]
Question Answered "To what extent does the compound precipitate?"[17]"To what extent does the compound dissolve?"[17]
Typical Method High-throughput methods using DMSO stock solutions, short incubation times (e.g., < 2 hours).[15][19]Shake-flask method with excess solid, long incubation times (e.g., 24-48 hours) to ensure equilibrium.[15][18]
Common Precipitate Often an amorphous, less stable solid form.[17][20]The most stable crystalline form.[17][20]
Value Comparison Typically higher than thermodynamic solubility due to supersaturation and amorphous precipitation.[16][20]Considered the "gold standard" and represents the true, lowest solubility.[17]
Application Stage Early-stage discovery, high-throughput screening (HTS), initial compound assessment.[13][15]Lead optimization, pre-formulation, development candidate selection.[13][15]

The choice between these assays is dictated by the research question. For rapid screening of a library of compounds to flag potential issues, kinetic solubility is efficient.[19] For definitive data required for formulation development, thermodynamic solubility is essential.[14]

Assay_Decision_Tree Start What is the primary goal of the solubility measurement? Goal_Early Early Discovery / HTS (Rank-ordering, flag issues) Start->Goal_Early Speed & Throughput Goal_Late Lead Optimization / Formulation (Definitive, 'gold standard' value) Start->Goal_Late Accuracy & Equilibrium Assay_Kinetic Perform Kinetic Solubility Assay Goal_Early->Assay_Kinetic Assay_Thermo Perform Thermodynamic Solubility Assay Goal_Late->Assay_Thermo Output_Kinetic Output_Kinetic Assay_Kinetic->Output_Kinetic Provides data on precipitation from a supersaturated state. Output_Thermo Output_Thermo Assay_Thermo->Output_Thermo Provides true equilibrium solubility of the most stable solid form.

Caption: Decision workflow for selecting the appropriate solubility assay.

Chapter 4: Experimental Protocols for Solubility Determination

The following protocols are presented as standardized, self-validating workflows. Adherence to these steps ensures data integrity and reproducibility.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility and is aligned with principles outlined in ICH guidelines for biopharmaceutical classification.[21][22]

Rationale: The extended incubation period with excess solid ensures that the system reaches a true thermodynamic equilibrium between the dissolved solute and the most stable solid phase of the compound.

Workflow Diagram:

Thermo_Solubility_Workflow Start Start Step1 1. Preparation Add excess solid compound to buffer (e.g., pH 1.2, 4.5, 6.8) Start->Step1 Step2 2. Equilibration Agitate at constant temp (e.g., 37°C) for 24-48h Step1->Step2 Step3 3. Phase Separation Centrifuge or filter (0.22 µm) to remove undissolved solid Step2->Step3 Step4 4. Analysis Quantify concentration in the clear supernatant via HPLC-UV Step3->Step4 End End Step4->End

Caption: Experimental workflow for the Shake-Flask method.

Step-by-Step Methodology:

  • Preparation:

    • Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8 for pharmaceutical applications, per ICH M9 guidelines).[22][23]

    • Add an excess amount of solid 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione to a series of vials (in at least triplicate for each buffer) containing a known volume of the buffer. "Excess" means enough solid is added such that undissolved material is clearly visible after equilibration.

    • Measure and record the initial pH of the slurry.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C for general chemistry or 37°C for biopharmaceutical relevance).[22]

    • Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[24][25]

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand at the controlled temperature to permit settling of the solid.

    • Carefully withdraw an aliquot of the supernatant. Separate the liquid from the solid phase by either centrifugation at a controlled temperature or filtration through a chemically inert syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.[19][24]

  • Analysis and Validation:

    • Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.[19]

    • Measure and record the final pH of the remaining slurry to ensure the buffer capacity was maintained.[21][22]

    • Optionally, recover the remaining solid and analyze its morphology (e.g., by microscopy or XRD) to confirm the solid form.

Protocol for Kinetic Solubility (High-Throughput Method)

This method is designed for rapid assessment in early-stage discovery.[19]

Rationale: This assay mimics the scenario in many high-throughput biological screens where a compound is introduced into an aqueous assay buffer from a concentrated DMSO stock solution. It measures the tendency to precipitate under these non-equilibrium conditions.[18]

Workflow Diagram:

Kinetic_Solubility_Workflow Start Start Step1 1. Preparation Prepare high-concentration stock solution in DMSO (e.g., 10 mM) Start->Step1 Step2 2. Addition Add small aliquot of DMSO stock to aqueous buffer in a microplate Step1->Step2 Step3 3. Incubation Incubate for a short period (e.g., 1-2 hours) at RT Step2->Step3 Step4 4. Detection Measure precipitation (nephelometry) or filter and measure dissolved concentration (UV/LC-MS) Step3->Step4 End End Step4->End

Caption: High-throughput workflow for kinetic solubility determination.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).

    • Dispense the desired aqueous buffer into the wells of a 96-well microtiter plate.

  • Addition:

    • Using an automated liquid handler or manual pipette, add a small volume of the DMSO stock solution to the buffer in the plate. The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize co-solvent effects.

  • Incubation:

    • Seal the plate and shake for a defined, short period, typically 1 to 2 hours, at room temperature.[15]

  • Detection & Analysis:

    • Method A (Nephelometry): Measure the turbidity (light scattering) of each well using a nephelometric plate reader. The concentration at which light scattering significantly increases above background is reported as the kinetic solubility.[19]

    • Method B (Filtration & UV/LC-MS): Pass the contents of the wells through a 96-well filter plate to remove any precipitate.[1] Quantify the concentration of the compound in the filtrate using a high-throughput analytical method like UV spectroscopy or LC-MS, and calculate the solubility based on a calibration curve.[1]

Chapter 5: Data Interpretation and Reporting

Solubility data should be reported clearly, specifying the method used, the composition of the medium (including pH and any co-solvents), temperature, and incubation time.

Table 3: Example Solubility Data Report

Compound IDMethodMediumTemperature (°C)Incubation Time (h)Solubility (µg/mL)Solubility (µM)
MIDA-BR-PhThermodynamicpH 1.2 Buffer372415.550
MIDA-BR-PhThermodynamicpH 6.8 Buffer372412.440
MIDA-BR-PhKineticpH 7.4 PBS252> 200> 641

Interpretation: In this hypothetical example, the thermodynamic solubility is low, which is critical information for developing an oral dosage form. The much higher kinetic solubility suggests the compound is less prone to immediate precipitation from a DMSO stock, which is favorable for its use in in vitro biological assays. A general goal for drug discovery compounds is a solubility of >60 µg/mL.[19]

Conclusion

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a compound of significant synthetic utility, owing to the stability conferred by the MIDA ligand. Its solubility profile is a key parameter governing its application. While generally soluble in many organic solvents, its aqueous solubility is a more complex issue that requires careful and context-appropriate experimental determination.[12] A clear understanding and application of both thermodynamic and kinetic solubility assays are paramount for any researcher, scientist, or drug development professional working with this important class of molecules. The thermodynamic shake-flask method provides the definitive equilibrium data essential for formulation, while high-throughput kinetic assays offer the rapid feedback needed to guide early-stage discovery.

References

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. Available from: [Link]

  • Gillis, E. P., et al. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. Available from: [Link]

  • ChemBK. (2024-04-09). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. Available from: [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... Available from: [Link]

  • Martinez, M. N., & Amidon, G. L. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available from: [Link]

  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-88. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019-11-20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available from: [Link]

  • University of Leeds. (n.d.). MIDA (N-‐methyliminodiace^c acid) solubility. Available from: [Link]

  • European Medicines Agency (EMA). (2020-02-10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Outsourcing. Available from: [Link]

  • Domańska, U., & Rolicka, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4496–4503. Available from: [Link]

  • Oakwood Chemical. (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. Available from: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Contract Pharma. (2017-10-11). Optimizing Drug Solubility. Available from: [Link]

  • Kumar, V., & Mittal, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]

  • Domańska, U., & Rolicka, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available from: [Link]

  • Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(2), 327-333. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Available from: [Link]

  • Chem-Station Int. Ed. (2014-02-09). MIDA boronate. Available from: [Link]

  • Bose, D. S., & Dhavale, D. D. (2011). Synthesis and properties of MIDA boronate containing aromatic amino acids: new peptide building blocks. PubMed. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Robust Suzuki-Miyaura Couplings Utilizing 4-Bromophenylboronic acid MIDA Ester for Controlled C-C Bond Formation

Audience: Researchers, scientists, and drug development professionals. Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remark...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the utility of this powerful reaction can be hampered by the inherent instability of many organoboronic acid reagents, which are prone to decomposition via processes like protodeboronation and oxidation.[3] This instability leads to poor reproducibility, diminished yields, and limited shelf-life of key synthetic intermediates. N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior class of reagents that overcome these challenges.[4] This guide provides an in-depth technical overview and detailed protocols for the use of 4-Bromophenylboronic acid MIDA ester, a versatile and exceptionally stable building block, in Suzuki-Miyaura coupling reactions. We will explore the mechanistic basis for its stability and controlled reactivity, present a validated experimental protocol, and offer expert insights for troubleshooting and optimization.

The MIDA Boronate Advantage: A Mechanistic Perspective

The success of the Suzuki-Miyaura coupling hinges on the transmetalation step, where an organic group is transferred from boron to the palladium catalyst. This process requires the boron atom to be sp²-hybridized with a vacant p-orbital to accept electron density from the base, forming a reactive "ate" complex.[5] However, this same electronic configuration contributes to the instability of many free boronic acids.

Burke and coworkers developed MIDA boronates to elegantly solve this problem. The tridentate N-methyliminodiacetic acid (MIDA) ligand binds to the boron center, forcing a rehybridization from the reactive sp² state to a stable, tetrahedral sp³ state. This structural change effectively "masks" the boronic acid's reactivity, rendering the MIDA ester inert to anhydrous cross-coupling conditions, compatible with silica gel chromatography, and exceptionally stable for long-term benchtop storage.

The genius of this approach lies in the controlled deprotection, or "slow-release," mechanism. Under mild aqueous basic conditions (e.g., using K₃PO₄), the MIDA ester hydrolyzes in situ to liberate the free, sp²-hybridized boronic acid at a controlled rate.[4][6] This ensures that the concentration of the active, and potentially unstable, boronic acid remains low throughout the reaction, minimizing decomposition while providing a steady supply for the catalytic cycle.[4][7] This slow-release strategy dramatically improves reaction yields and reliability, especially when coupling with less reactive electrophiles like aryl chlorides.[4]

There are two distinct mechanisms for this hydrolysis: a rapid, base-mediated pathway (e.g., with NaOH) and a much slower, neutral pathway involving water clusters (predominant with milder bases like K₃PO₄).[6][8] The choice of base and the precise control of water content are therefore critical for harnessing the full potential of the slow-release protocol.

MIDA_Suzuki_Cycle MIDA_Ester 4-Bromophenylboronic acid MIDA ester (Stable, sp³-B) Boronic_Acid 4-Bromophenylboronic acid (Active, sp²-B) MIDA_Ester->Boronic_Acid PdII_Aryl Ar-Pd(II)-X L₂ Boronic_Acid->PdII_Aryl Enters Cycle Pd0 Pd(0)L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Boron Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Boron Transmetalation PdII_Boron->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArX Ar-X (Aryl Halide)

Figure 1: MIDA Boronate Activation and Entry into the Suzuki-Miyaura Catalytic Cycle.

Protocol 1: Synthesis of 4-Bromophenylboronic acid MIDA Ester

While commercially available, 4-Bromophenylboronic acid MIDA ester can be readily synthesized from the corresponding boronic acid. This protocol is adapted from established literature procedures.[9]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
4-Bromophenylboronic acid200.8350.010.04 g
N-Methyliminodiacetic acid (MIDA)147.1350.07.36 g
Toluene--50 mL
Dimethyl sulfoxide (DMSO)--2.5 mL

Procedure

  • To a 250 mL single-necked, round-bottomed flask equipped with a magnetic stir bar, add 4-bromophenylboronic acid (10.04 g, 50.0 mmol, 1.0 equiv) and N-methyliminodiacetic acid (7.36 g, 50.0 mmol, 1.0 equiv).[9]

  • Add a freshly prepared 5% (v/v) solution of DMSO in toluene (50 mL).[9]

  • Equip the flask with a reflux condenser and heat the suspension to reflux in an oil bath.

  • Maintain reflux with vigorous stirring for 18-24 hours. The reaction progress can be monitored by the disappearance of starting materials (e.g., by TLC or ¹H NMR analysis of a small aliquot).

  • After completion, cool the reaction mixture to room temperature. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash the filter cake with cold toluene (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove residual solvents and impurities.

  • Dry the solid under high vacuum to afford 4-Bromophenylboronic acid MIDA ester as a white, crystalline powder. The typical yield is >90%.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the slow-release Suzuki-Miyaura coupling of 4-Bromophenylboronic acid MIDA ester with a generic aryl bromide coupling partner.

Experimental_Workflow start Start reagents 1. Combine Solids - Aryl Halide - MIDA Ester (1.1 equiv) - Base (K₃PO₄, 3.0 equiv) - Catalyst/Ligand start->reagents inert 2. Inert Atmosphere Evacuate & backfill flask with Argon (3x) reagents->inert solvents 3. Add Degassed Solvents (e.g., Dioxane/Water 5:1) inert->solvents reaction 4. Reaction Heat with stirring (e.g., 80 °C, 12-24 h) solvents->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Complete purify 6. Purification - Dry (Na₂SO₄), filter, concentrate - Silica Gel Chromatography workup->purify analyze 7. Analysis Characterize pure product (NMR, MS) purify->analyze end End analyze->end

Figure 2: General Experimental Workflow for the Suzuki-Miyaura Coupling Protocol.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
Aryl Bromide (Ar-Br)-1.0-Limiting reagent
4-Bromophenylboronic acid MIDA ester311.921.1343 mg1.1 equivalents
Potassium Phosphate (K₃PO₄)212.273.0637 mgAnhydrous, finely ground powder is preferred
Pd(dppf)Cl₂·CH₂Cl₂816.640.0216.3 mg2 mol % catalyst
1,4-Dioxane--5.0 mLAnhydrous, degassed
Water--1.0 mLDegassed (e.g., by sparging with Argon for 20-30 min)

Procedure

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-Bromophenylboronic acid MIDA ester (343 mg, 1.1 mmol, 1.1 equiv), and potassium phosphate (637 mg, 3.0 mmol, 3.0 equiv).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (16.3 mg, 0.02 mmol, 2 mol %).

  • Seal the flask with a rubber septum, and place the vessel under an inert atmosphere by evacuating and backfilling with dry argon or nitrogen. Repeat this cycle three times.[9]

  • Using a syringe, add degassed 1,4-dioxane (5.0 mL) followed by degassed water (1.0 mL). The mixture should be a suspension.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting aryl bromide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Expected Results & Versatility

The slow-release MIDA boronate protocol is highly effective for a range of coupling partners. Yields are typically high, even with sterically hindered or electronically challenging substrates.

Aryl Halide Partner (Ar-X)Product (Ar-C₆H₄-Br)Typical Isolated Yield (%)
4-Iodoanisole4-Bromo-4'-methoxybiphenyl85 - 95%
2-Chlorobenzonitrile2-(4-Bromophenyl)benzonitrile80 - 90%[10]
3-Bromo-N,N-dimethylaniline4'-Bromo-N,N-dimethyl-[1,1'-biphenyl]-3-amine88 - 96%
2-Bromopyridine2-(4-Bromophenyl)pyridine75 - 85%

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species was oxidized by residual oxygen.1. Improve Degassing: Ensure solvents are thoroughly degassed by sparging with an inert gas for at least 30 minutes. Ensure the reaction flask is properly purged.[3]
2. Insufficient MIDA Hydrolysis: Incorrect base or insufficient water to facilitate the slow-release.2. Verify Reagents: Use high-purity, anhydrous K₃PO₄. Ensure the correct stoichiometric amount of water is added. For very stubborn couplings, a switch to a faster-releasing base system (e.g., Cs₂CO₃ or a small amount of NaOH) could be tested, but this may increase boronic acid decomposition.[11][12]
Significant Side Products (e.g., Homocoupling) 1. Catalyst Degradation: Formation of palladium black can catalyze homocoupling.1. Check Ligand & Temperature: Ensure the ligand is stable at the reaction temperature. Consider a more robust ligand (e.g., Buchwald-type phosphine ligands). Lowering the reaction temperature may help if the desired reaction proceeds sufficiently.
2. Reaction Stalled: Extended reaction times at high temperatures can promote side reactions.2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol % to 4 mol %) may drive the desired reaction to completion faster, minimizing the time for side reactions to occur.
Protodeboronation of MIDA Ester 1. Hydrolysis Too Rapid: The base/solvent system is releasing the free boronic acid faster than it can be consumed by the catalytic cycle.1. Milder Conditions: Use K₃PO₄ as the base. Lower the reaction temperature. Ensure the water content is not excessive, as this can accelerate hydrolysis.[4]
2. Acidic Impurities: Trace acidic impurities can catalyze protodeboronation.2. Purify Reagents: Ensure all starting materials and solvents are pure and free from acidic contaminants.

Conclusion

The use of 4-Bromophenylboronic acid MIDA ester represents a significant advancement in the practical application of the Suzuki-Miyaura coupling. Its exceptional stability, combined with a predictable slow-release mechanism, allows for highly reproducible and high-yielding C-C bond formations. This protocol provides chemists in academic and industrial settings with a reliable tool to construct complex molecular architectures, streamlining synthetic routes and enhancing the efficiency of drug discovery and materials science research.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zhu, C., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

  • Knapp, D. M., et al. (2012). A robust and scalable synthesis of 4-bromophenylboronic acid MIDA ester. Organic Syntheses, 89, 237-248. [Link]

  • Gonzalez, J. A., et al. (2014). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 6(11), 978-983. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(48), 18034–18037. [Link]

  • Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions.
  • Gonzalez, J. A., et al. (2014). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • ResearchGate. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. New Trends in Cross-Coupling: Theory and Applications. [Link]

  • Isley, N. A., et al. (2013). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 52(43), 11299-11302. [Link]

  • Nykaza, T. V., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(1), 310-319. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(48), 18034–18037. [Link]

  • Sigma-Aldrich. A Mild and Simple Method for Making MIDA Boronates. [Link]

  • Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3254. [Link]

  • The Chemist's Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Bridges, C. R., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1347–1354. [Link]

  • ChemRxiv. (2020). Supporting Information for A Mild and Simple Method for Making MIDA Boronates. [Link]

  • Allison-Logan, S., et al. (2017). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 55(19), 3291-3298. [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions with 4-Bromophenylboronic Acid MIDA Ester

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of MIDA Boronates in Cross-Coupling The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synt...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of MIDA Boronates in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the utility of this powerful reaction can be hampered by the inherent instability of many boronic acids, which are prone to decomposition via pathways like protodeboronation and oxidation, especially under reaction conditions.[3] This instability can lead to diminished yields and complicates the storage and handling of these crucial reagents.

N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution to this long-standing challenge.[4][5] By complexing the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from sp² to a more stable sp³ configuration. This structural modification renders the MIDA boronate inert to anhydrous cross-coupling conditions, compatible with a wide array of synthetic reagents, and remarkably stable for benchtop storage, even in the presence of air.[4][6] The true elegance of the MIDA boronate strategy lies in its capacity for controlled, in situ release of the corresponding boronic acid under mild aqueous basic conditions, a concept termed "slow-release cross-coupling".[3][4] This slow release ensures a low, steady concentration of the active boronic acid, minimizing decomposition pathways and maximizing cross-coupling efficiency, particularly for otherwise unstable coupling partners.[3]

This guide provides a comprehensive overview of the experimental conditions and a detailed protocol for the successful application of 4-bromophenylboronic acid MIDA ester in Suzuki-Miyaura cross-coupling reactions.

Core Principles of MIDA Boronate Cross-Coupling

The successful execution of a Suzuki-Miyaura reaction with a MIDA boronate hinges on a two-stage process that occurs in a single pot:

  • Deprotection (Hydrolysis): The reaction is initiated under aqueous basic conditions. The base facilitates the hydrolysis of the MIDA ester, releasing the free 4-bromophenylboronic acid.

  • Cross-Coupling: The liberated boronic acid then enters the palladium-catalyzed catalytic cycle to couple with the desired reaction partner.

The key to a high-yielding reaction is to balance the rate of MIDA boronate hydrolysis with the rate of the palladium-catalyzed cross-coupling.

Key Experimental Parameters

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the supporting ligand is critical for an efficient reaction. While a variety of palladium(0) and palladium(II) precursors can be effective, they are almost always used in conjunction with a phosphine ligand.

  • Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3][7]

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1] Highly effective ligands for coupling with aryl chlorides and bromides include Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[3][8]

The Crucial Role of the Base

The base serves a dual purpose in MIDA boronate cross-coupling: it is essential for the hydrolysis of the MIDA ester to the active boronic acid and it participates in the transmetalation step of the catalytic cycle.[9][10]

  • Inorganic Bases: Potassium phosphate (K₃PO₄) is a widely used and highly effective base for slow-release cross-coupling from MIDA boronates.[3][4] Other common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[11] The choice of base can influence the rate of MIDA boronate hydrolysis.[12]

  • Organic Bases: In some instances, particularly in greener, aqueous solvent systems, organic bases like triethylamine (Et₃N) have been shown to be effective.[5][13]

Solvent Systems

The solvent must be capable of dissolving the organic substrates and the catalyst system while also being compatible with the aqueous base required for MIDA boronate deprotection.

  • Aqueous Mixtures: A mixture of an organic solvent and water is standard. A common and effective system is a 5:1 mixture of 1,4-dioxane and water.[3][4] Other suitable organic solvents include tetrahydrofuran (THF) and toluene.[11][14]

  • Green Chemistry Approaches: Recent developments have demonstrated the feasibility of running these couplings in water as the sole medium, often at room temperature, by using specialized surfactants to form micelles.[5][13]

Temperature and Reaction Time

The reaction temperature influences both the rate of MIDA boronate hydrolysis and the rate of the catalytic cross-coupling.

  • Typical Conditions: Temperatures in the range of 60-100 °C are commonly employed.[3][4] For instance, conditions of 60 °C for 6 hours have been reported to be effective.[3]

  • Optimization: The optimal temperature and reaction time will depend on the reactivity of the coupling partner. More challenging couplings, such as those involving sterically hindered or electron-rich aryl chlorides, may require higher temperatures or longer reaction times.[4]

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps involved in the Suzuki-Miyaura cross-coupling of 4-bromophenylboronic acid MIDA ester.

Suzuki_Miyaura_Cycle MIDA_Boronate 4-Bromophenylboronic acid MIDA ester Boronic_Acid 4-Bromophenylboronic acid MIDA_Boronate->Boronic_Acid H₂O, Base (e.g., K₃PO₄) Transmetalation Ar-Pd(II)-Ar'(L)₂ Boronic_Acid->Transmetalation Base Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (with Ar-X) Product Ar-Ar' OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination

Sources

Method

Application Note &amp; Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of MIDA Boronates

Audience: Researchers, scientists, and drug development professionals. Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds wi...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The advent of N-methyliminodiacetic acid (MIDA) boronates has further revolutionized this field by providing air- and chromatographically-stable boron-containing building blocks. This document provides a detailed guide to the effective use of palladium catalysts for Suzuki reactions with MIDA boronates, offering insights into catalyst selection, reaction setup, and optimization, along with robust protocols for successful implementation in research and development settings.

Introduction: The Advantage of MIDA Boronates in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction traditionally utilizes boronic acids, which, despite their utility, can be prone to decomposition and challenging to purify. MIDA boronates, developed by the Burke group, serve as protected forms of boronic acids, exhibiting enhanced stability to air, moisture, and silica gel chromatography. This stability allows for the isolation and purification of MIDA boronates, enabling their use as reliable and storable building blocks in multi-step syntheses. The slow release of the corresponding boronic acid under specific conditions, typically aqueous base at elevated temperatures, allows for a controlled cross-coupling reaction.

The general scheme for the Suzuki-Miyaura cross-coupling of an organohalide (or triflate) with a MIDA boronate is depicted below:

Figure 1: General scheme of a Suzuki-Miyaura reaction using a MIDA boronate.

Selecting the Optimal Palladium Catalyst

The choice of palladium catalyst is critical for the success of a Suzuki-Miyaura reaction with MIDA boronates. The ideal catalyst should efficiently facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is illustrated below. The slow-release nature of MIDA boronates necessitates conditions that promote the hydrolysis of the MIDA group to the active boronic acid, which then participates in the transmetalation step.

G A Pd(0)L₂ B R¹-Pd(II)(X)L₂ A->B Oxidative Addition (R¹-X) E R¹-R² C R¹-Pd(II)(OH)L₂ B->C Anion Exchange D [R¹-Pd(II)(R²)L₂] C->D Transmetalation (R²-B(OH)₂) D->A Reductive Elimination D->E R¹-R² F R²-B(OH)₂ F->C G R²-B(MIDA) G->F Hydrolysis H Base, H₂O

Figure 2: Catalytic cycle for the Suzuki-Miyaura reaction with MIDA boronates.

Common Palladium Catalysts and Ligands

Several palladium sources and ligands have proven effective for Suzuki reactions with MIDA boronates. The choice often depends on the steric and electronic properties of the coupling partners.

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Features & Applications
Pd(OAc)₂SPhos1-5Highly active for a broad range of substrates, including sterically hindered aryl chlorides.
Pd₂(dba)₃XPhos1-5Excellent for challenging couplings involving heteroaryl chlorides and sterically demanding substrates.
Pd(PPh₃)₄PPh₃2-10A classic, versatile catalyst, though sometimes less active for unreactive substrates compared to more modern catalysts.
PEPPSI-IPrIPr (NHC)1-3A robust and air-stable precatalyst, particularly useful for high-throughput screening and process development.

Note on Precatalysts: The use of well-defined palladium precatalysts, such as those developed by Buchwald, can offer improved reproducibility and activity by ensuring efficient generation of the active Pd(0) species.

Experimental Protocols

The following protocols provide a general framework for performing Suzuki-Miyaura cross-couplings with MIDA boronates. Optimization of reaction parameters may be necessary for specific substrates.

General Protocol for a Small-Scale Reaction

This protocol is suitable for initial screening and optimization studies.

Materials:

  • Aryl/vinyl halide or triflate (1.0 equiv)

  • MIDA boronate (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G2, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Stir bar

  • Nitrogen or argon source

Procedure:

  • To the reaction vessel, add the aryl halide (e.g., 0.2 mmol), MIDA boronate (e.g., 0.24 mmol), palladium precatalyst (e.g., 0.004 mmol), and base (e.g., 0.4 mmol).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Place the reaction in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: Aryl Halide, MIDA Boronate, Catalyst, Base B 2. Seal Vessel A->B C 3. Inert Atmosphere: Evacuate & Backfill (3x) B->C D 4. Add Degassed Solvent C->D E 5. Heat to 80-110 °C D->E F 6. Monitor Progress (TLC, GC/LC-MS) E->F G 7. Cool to RT F->G H 8. Dilute & Wash G->H I 9. Dry & Concentrate H->I J 10. Purify I->J

Figure 3: Experimental workflow for a Suzuki-Miyaura reaction with a MIDA boronate.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inefficient catalyst activation- Insufficient MIDA hydrolysis- Poorly soluble reagents- Use a more active catalyst/ligand system- Increase reaction temperature or water content- Screen alternative solvents (e.g., THF, toluene)
Formation of Homocoupled Byproducts - Oxidative homocoupling of boronic acid- Reductive dehalogenation of aryl halide- Ensure a thoroughly deoxygenated system- Use a milder base- Lower the reaction temperature
Protodeboronation of MIDA Boronate - Presence of protic impurities- Excessively harsh conditions- Use anhydrous solvents and reagents- Decrease reaction time or temperature

Conclusion

The use of MIDA boronates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions offers significant advantages in terms of stability, handling, and purification. By understanding the key parameters influencing the reaction, such as catalyst choice, solvent system, and base, researchers can effectively leverage this powerful tool for the synthesis of complex molecules. The protocols and insights provided in this application note serve as a valuable resource for the successful implementation of this methodology in diverse research and development applications.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Polyenes. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl and other heteroaryl chlorides. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

Application

Optimizing Boronic Acid Slow Release from MIDA Esters: A Guide to Base Selection and Protocol Design

Introduction: The MIDA Boronate Advantage in Controlled Release N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally versatile tools in modern chemistry, transforming the landscape of organic synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The MIDA Boronate Advantage in Controlled Release

N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally versatile tools in modern chemistry, transforming the landscape of organic synthesis and creating new opportunities in drug delivery. Their remarkable stability to a wide range of anhydrous reagents, coupled with their compatibility with silica gel chromatography, has made them indispensable for the iterative cross-coupling and automated synthesis of complex molecules.[1] At the heart of their utility is the ability to mask the reactivity of the boronic acid functional group, which can be revealed, or "deprotected," under specific, controlled conditions.

This controlled deprotection is particularly crucial for applications requiring the slow release of a boronic acid. In Suzuki-Miyaura cross-coupling, for instance, a slow, steady release of a highly reactive or unstable boronic acid can prevent its decomposition and dramatically improve reaction yields.[2][3] Similarly, in drug delivery, tuning the release rate of a boronic acid-containing therapeutic in response to physiological pH is a key strategy for targeted therapy.

The primary lever for controlling this release is the choice of base. Different bases can induce MIDA boronate hydrolysis at rates spanning several orders of magnitude.[4][5][6] This guide provides a detailed exploration of the mechanisms governing this release, a comparative analysis of common bases, and robust protocols for researchers aiming to harness the full potential of MIDA boronates for controlled-release applications.

Pillar 1: The Dual Mechanisms of MIDA Boronate Hydrolysis

Understanding how MIDA boronates hydrolyze is fundamental to selecting the appropriate base. Research has revealed two distinct and competing pathways for the deprotection process: a rapid base-mediated pathway and a much slower neutral pathway.[2][4][5][6][7] The final rate of boronic acid release is determined by the interplay between pH, water activity, and physical factors like phase transfer.[3][6]

  • Base-Mediated Hydrolysis (The "Fast" Pathway): This pathway is highly efficient and dominates under basic conditions. It involves a rate-limiting nucleophilic attack by a hydroxide ion (OH⁻) on one of the carbonyl carbons of the MIDA ligand.[4][6] This mechanism is significantly faster—by more than three orders of magnitude—than the neutral pathway.[4][6] Consequently, strong bases like sodium hydroxide (NaOH), which generate a high concentration of OH⁻, lead to very rapid deprotection, often within minutes.[8]

  • Neutral Hydrolysis (The "Slow" Pathway): This mechanism does not require an external base. Instead, it involves the rate-limiting cleavage of the dative B–N bond, facilitated by a small cluster of water molecules.[4][6] This pathway is inherently slow and is the predominant mechanism under neutral or near-neutral conditions, or when the availability of hydroxide is limited. Weaker bases, such as potassium phosphate (K₃PO₄) or sodium bicarbonate (NaHCO₃), establish a pH that favors this slower, more controlled release profile.[2][8]

The following diagram illustrates these two competing hydrolytic pathways.

G cluster_fast Fast Pathway (Base-Mediated) cluster_slow Slow Pathway (Neutral Hydrolysis) MIDA1 MIDA Boronate Intermediate1 Tetrahedral Intermediate (at Carbonyl Carbon) MIDA1->Intermediate1 Rate-Limiting Attack at C=O Carbon OH OH⁻ (from Strong Base) OH->Intermediate1 Products1 Boronic Acid + MIDA Ligand Intermediate1->Products1 Collapse MIDA2 MIDA Boronate Intermediate2 Transition State (B-N Cleavage) MIDA2->Intermediate2 Rate-Limiting B-N Bond Cleavage H2O (H₂O)n Cluster H2O->Intermediate2 Products2 Boronic Acid + MIDA Ligand Intermediate2->Products2 Hydrolysis

Caption: Dual mechanisms for MIDA boronate hydrolysis.

Pillar 2: Comparative Analysis of Bases for Tunable Release

The selection of a base is the most critical experimental parameter for tuning the deprotection rate. The choice depends entirely on the desired outcome, from near-instantaneous release for product isolation to a prolonged, multi-hour release for a slow-feed chemical reaction.

BaseTypical ConditionsRelease RatePrimary MechanismRecommended Use Case
Sodium Hydroxide (NaOH) 1 M aq. soln. in THF/MeOH, 23°CVery Fast (< 10 min)[8]Base-MediatedRapid and quantitative deprotection for analysis or isolation of the final boronic acid.
Sodium Bicarbonate (NaHCO₃) Saturated aq. soln. in MeOH, 23°CSlow (~3.5 hours)[8]Neutral / Mildly BasicControlled release at room temperature for sensitive substrates or biological applications.
Potassium Phosphate (K₃PO₄) aq. soln. in dioxane, 60-100°CSlow & Tunable (~3 hours at 60°C)Neutral / Mildly BasicGold standard for slow-release Suzuki-Miyaura cross-coupling of unstable boronic acids.[3]
Potassium Carbonate (K₂CO₃) aq. soln. in THF/DMF, 60-100°CSlow (hours)Neutral / Mildly BasicAlternative to K₃PO₄ for slow-release cross-coupling, particularly for challenging substrates.[9]
Buffered Systems (e.g., PBS) Physiological pH (e.g., 7.4)Very Slow to Stable NeutralMaximizing MIDA boronate stability for purification (e.g., HPLC) or for pH-triggered release in drug delivery.[2]

Expert Insights:

  • Strong vs. Weak Bases: The distinction is clear: strong bases like NaOH provide a high concentration of hydroxide, forcing the reaction through the rapid base-mediated pathway. Weaker, basic salts like K₃PO₄ or NaHCO₃ act as buffers, maintaining a lower, steady-state pH where the slower, neutral hydrolysis mechanism can proceed in a controlled manner.

  • The Role of Temperature: For slow-release applications with bases like K₃PO₄, temperature is a powerful secondary lever. Increasing the temperature from 23°C to 100°C can shorten the release time from over 24 hours to just 30 minutes, offering a wide tunable range.

  • Solvent and Phase Effects: In biphasic systems, common in cross-coupling reactions, the rate of hydrolysis can be limited by the transfer of reagents between the organic and aqueous phases. Vigorous stirring is essential to ensure consistent and reproducible release kinetics.[3]

Pillar 3: Experimental Protocols

Protocol 1: Screening of Bases for Optimal Release Profile

This protocol provides a general framework for comparing the release rates of a boronic acid from its MIDA ester using different bases. The reaction is monitored by taking time-point samples for analysis by HPLC or NMR.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare stock solution of MIDA boronate in organic solvent (e.g., Dioxane, THF) C Set up parallel reactions in vials at constant temperature (e.g., 60°C) A->C B Prepare aqueous solutions of test bases (e.g., 1M NaOH, 1M K₃PO₄, sat. NaHCO₃) B->C D Initiate reaction by adding base solution to MIDA stock C->D E Withdraw aliquots at defined time points (t=0, 15m, 30m, 1h, 2h, 4h) D->E F Quench aliquot immediately (e.g., with acidic buffer) E->F G Analyze samples by HPLC or ¹H NMR to quantify remaining MIDA boronate and formed boronic acid F->G H Plot [Concentration] vs. Time to determine half-life (t½) for each base G->H

Caption: Workflow for screening bases for MIDA deprotection.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 0.1 M stock solution of your MIDA boronate in a suitable organic solvent (e.g., dioxane). Include an internal standard (e.g., mesitylene) for accurate quantification if using NMR.

    • Prepare aqueous solutions of the bases to be tested (e.g., 1.0 M NaOH, 1.0 M K₃PO₄, saturated NaHCO₃).

  • Reaction Setup:

    • For each base, add the MIDA boronate stock solution (e.g., 1.0 mL) to a temperature-controlled reaction vial equipped with a stir bar.

    • Place the vials in a heating block set to the desired temperature (e.g., 60°C) and allow them to equilibrate.

  • Initiation and Sampling:

    • To initiate the reaction, add the aqueous base solution (e.g., 0.2 mL) to each vial simultaneously (t=0).

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction.

    • Immediately quench the aliquot by diluting it in a vial containing an acidic mobile phase or deuterated solvent (e.g., 0.5 mL of MeCN/H₂O with 0.1% formic acid for HPLC, or CDCl₃ for NMR) to prevent further reaction.

  • Analysis:

    • Analyze the quenched samples by Reverse-Phase HPLC (RP-HPLC) or ¹H NMR.

    • For HPLC: Monitor the disappearance of the MIDA boronate peak and the appearance of the boronic acid peak. Use a C18 column with a gradient of acetonitrile in water (with 0.1% formic acid as an additive) for good separation.

    • For NMR: Integrate the signals corresponding to the MIDA boronate and the free boronic acid relative to the internal standard.

    • Plot the percentage of remaining MIDA boronate against time for each base to determine the hydrolysis profile and calculate the reaction half-life (t½).

Protocol 2: Analytical HPLC Method for Monitoring Release

This protocol is designed to separate the relatively nonpolar MIDA boronate from the more polar free boronic acid.

  • System: Standard HPLC with UV Detector (e.g., monitoring at 254 nm).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • Start with 10% B for 1 minute.

    • Linear ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 3 minutes.

  • Injection Volume: 10 µL.

  • Expected Elution: The more polar boronic acid will elute earlier, while the MIDA boronate, being more retained by the C18 stationary phase, will elute later. The acidic mobile phase ensures that the MIDA boronate remains protonated and stable during the analysis.[2]

Conclusion and Future Outlook

The judicious selection of a base provides a powerful and rational method for controlling the release of boronic acids from their MIDA ester surrogates. For rapid, quantitative deprotection, strong aqueous bases like NaOH are unmatched. For applications demanding a slow, sustained release, such as in advanced synthesis or drug delivery, weaker inorganic bases like K₃PO₄ and NaHCO₃ offer a tunable and highly effective solution. By understanding the dual mechanistic pathways of hydrolysis and employing systematic screening protocols, researchers can precisely tailor the release kinetics to meet the specific demands of their application, further expanding the already broad utility of the MIDA boronate platform.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]

  • Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC - NIH. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol Research Portal. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of California eScholarship. [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ACS Publications. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Application Note. [Link]

Sources

Method

Synthesis of biaryls using 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.

Application Note & Protocol Strategic Synthesis of Functionalized Biaryls Utilizing 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as a Bifunctional Linchpin Abstract The synthesis of biaryl scaffolds is a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Functionalized Biaryls Utilizing 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as a Bifunctional Linchpin

Abstract

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal and materials chemistry.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds to this end.[2] This guide provides an in-depth technical overview and a detailed protocol for the application of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, a specialized N-methyliminodiacetic acid (MIDA) boronate, in biaryl synthesis. We will explore the fundamental advantages of MIDA boronates, the mechanistic underpinnings of the catalytic cycle, and a step-by-step protocol for its successful implementation. This reagent is uniquely valuable as it acts as a stable and reliable boronic acid surrogate for the initial coupling while retaining a bromine handle for subsequent orthogonal transformations, enabling complex, iterative cross-coupling strategies.[3][4]

The MIDA Boronate Advantage: Stability Meets Reactivity

Traditional boronic acids, while central to Suzuki-Miyaura coupling, are often plagued by instability, being susceptible to decomposition and protodeboronation, which complicates storage, handling, and reaction efficiency.[5] MIDA boronates were developed to overcome these limitations by protecting the reactive boronic acid functionality.[5]

The N-methyliminodiacetic acid (MIDA) ligand complexes with the boron atom, rehybridizing it from a Lewis-acidic sp² state to a more stable, tetracoordinate sp³ state.[5] This structural change confers several critical advantages:

  • Exceptional Stability: MIDA boronates, including the title compound, are typically free-flowing, crystalline solids that are stable to air and moisture indefinitely, making them easy to handle and weigh accurately.[3][5]

  • Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are compatible with standard silica gel column chromatography, simplifying the purification of both the reagents and their synthetic precursors.[3][6]

  • Controlled Release: The MIDA protecting group is stable under anhydrous coupling conditions but is readily cleaved under mild aqueous basic conditions to slowly release the corresponding boronic acid in situ.[4][5] This slow-release mechanism maintains a low concentration of the unstable boronic acid, minimizing side reactions like homocoupling and maximizing cross-coupling efficiency.[5]

The subject of this guide, 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, leverages these properties while incorporating a bromine atom on the phenyl ring. This design allows a chemist to first perform a Suzuki-Miyaura coupling at the boron position and then use the bromine atom as a handle for a second, different coupling reaction, a powerful strategy in constructing complex molecular architectures.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed process.[7] The catalytic cycle, illustrated below, involves the interchange of the palladium center between its Pd(0) and Pd(II) oxidation states.[8] A fundamental understanding of this cycle is crucial for rational optimization and troubleshooting.

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[8] This step is often rate-determining.[7]

  • Transmetalation: The organic group from the boron reagent (Ar²-B) is transferred to the palladium center. This crucial step requires activation by a base, which forms a borate species (e.g., [Ar²-B(OH)₃]⁻), enhancing the nucleophilicity of the Ar² group and facilitating its transfer.[9]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Aryl->Pd0 Reductive Elimination Transmetal Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Boron_Waste X-B(OH)₂ PdII_Biaryl->PdII_Aryl Transmetalation RedElim Reductive Elimination Ar1Ar2 Ar¹-Ar² (Biaryl Product) Ar1X Ar¹-X (Aryl Halide) Ar2B Ar²-B(OH)₂ / Base (Activated Boronic Acid)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4-Bromo-4'-methoxybiphenyl

This protocol details a representative procedure for coupling 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione with 4-iodoanisole. This serves as a template that can be adapted for other aryl halides.

Reagent/MaterialM.W. ( g/mol )Amount (mg)Moles (mmol)Equiv.
2-(4-Bromophenyl)-MIDA boronate (1) 311.931560.501.0
4-Iodoanisole (2) 234.041290.551.1
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.56290.0250.05
K₃PO₄ (Potassium phosphate)212.273181.503.0
1,4-Dioxane-4 mL--
Deionized Water-1 mL--
  • Equipment: Schlenk flask or reaction vial, magnetic stirrer and stir bar, condenser, nitrogen/argon line with manifold, standard glassware for workup, rotary evaporator, silica gel for chromatography.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids (MIDA boronate, aryl halide, catalyst, base) to a dry Schlenk flask. B 2. Seal flask and purge with inert gas (N₂ or Ar) for 10-15 minutes. A->B C 3. Add degassed solvents (Dioxane, Water) via syringe. B->C D 4. Heat reaction mixture to 80-90 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS (typically 12-24 h). D->E F 6. Cool to room temp. Dilute with Ethyl Acetate and water. E->F G 7. Separate layers. Extract aqueous layer with Ethyl Acetate (2x). F->G H 8. Combine organic layers, wash with brine, dry (Na₂SO₄), and filter. G->H I 9. Concentrate in vacuo to obtain crude product. H->I J 10. Purify by flash column chromatography (e.g., Hexanes/EtOAc). I->J

Caption: Step-by-step experimental workflow for biaryl synthesis.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(4-Bromophenyl)-MIDA boronate (156 mg, 0.50 mmol), 4-iodoanisole (129 mg, 0.55 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and K₃PO₄ (318 mg, 1.50 mmol).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling nitrogen or argon through them for 15-20 minutes. Using a syringe, add 4 mL of 1,4-dioxane and 1 mL of water to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting MIDA boronate is consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product, 4-bromo-4'-methoxybiphenyl.

Key Parameters and Scientific Rationale

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several components.

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a reliable, commercially available catalyst, other palladium sources and ligands can offer improved performance, especially for challenging substrates.[10] Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can accelerate the oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings and milder reaction temperatures.[11][12]

  • Base: The base is critical for activating the MIDA boronate by facilitating the hydrolysis of the MIDA ester and forming the reactive borate species.[9][13] K₃PO₄ is an effective and commonly used base for this purpose.[10] Stronger bases like Cs₂CO₃ or weaker bases like K₂CO₃ can also be used, and the choice may depend on the functional group tolerance of the substrates.[8]

  • Solvent System: A mixture of an organic solvent and water is typically required.[8] The organic solvent (e.g., 1,4-dioxane, THF, toluene) solubilizes the organic substrates and the catalyst, while water is necessary for dissolving the inorganic base and promoting the hydrolysis of the MIDA ester.[8][14] The ratio of organic solvent to water can influence reaction rates and must be optimized.[1]

Expected Results & Scope

The protocol described is robust for a variety of aryl and heteroaryl halides. The 4-bromophenyl moiety is generally compatible with a range of coupling partners.

EntryAryl Halide (Ar¹-X)ProductExpected Yield (%)
14-Iodoanisole4-Bromo-4'-methoxybiphenyl85-95
23-Bromopyridine4-(3-Pyridyl)bromobenzene70-85
31-Bromo-4-nitrobenzene4-Bromo-4'-nitrobiphenyl80-90
4Methyl 4-bromobenzoateMethyl 4'-(4-bromophenyl)-[1,1'-biphenyl]-4-carboxylate75-90

Note: Yields are illustrative and based on typical outcomes for Suzuki-Miyaura reactions. Actual yields will vary based on reaction scale and optimization.

Conclusion

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a highly valuable and versatile building block for modern organic synthesis. Its MIDA-protected boronic acid offers superior stability, handling, and reactivity control compared to traditional boronic acids. The protocol outlined herein provides a reliable and adaptable method for synthesizing functionalized biaryls, where the retained bromine atom serves as a valuable point for further molecular elaboration. This reagent empowers chemists to execute complex, iterative cross-coupling strategies with greater efficiency and predictability, accelerating progress in drug discovery and materials science.

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17182–17185. Retrieved from [Link]

  • Ali, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1). Retrieved from [Link]

  • Iqbal, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4968. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. PubChem Compound Database. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Martinez-Ferrate, O., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 131(21), 7260–7270. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • Singh, A. K., & Kumar, A. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(84), 12726-12741. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8435–8440. Retrieved from [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. Retrieved from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Organic Syntheses, 86, 230. Retrieved from [Link]

  • Coombs, J. R., et al. (2017). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. Macromolecules, 50(14), 5309–5317. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Science, 5(5), 1845-1852. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17182-17185. Retrieved from [Link]

  • Miles, W. H., & Dethoff, E. A. (2008). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Journal of Chemical Education, 85(5), 708. Retrieved from [Link]

  • Amatore, C., et al. (2006). Role of a base in Suzuki-Miyaura reaction. Journal of Organometallic Chemistry, 691(19), 4129-4135. Retrieved from [Link]

  • Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. The Journal of organic chemistry, 83(21), 12891–12909. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Synfacts, 2009(06), 0675. Retrieved from [Link]

  • Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(44), 14623–14625. Retrieved from [Link]

  • Kondolff, I., et al. (2004). Palladium-catalyzed Suzuki-Miyaura coupling with aryl and heteroaryl bromides using. Tetrahedron, 60(17), 3813-3818. Retrieved from [Link]

  • Dethoff, E. A., & Miles, W. H. (2008). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 85(5), 708. Retrieved from [Link]

  • Fischer, D. F., et al. (2012). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 17(9), 10110–10129. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. Retrieved from [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved from [Link]

  • Le, T., et al. (2021). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts, 11(12), 1462. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

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Application

The Practitioner's Guide to MIDA Boronates: Revolutionizing Organic Synthesis Through Controlled Boronic Acid Reactivity

For researchers, medicinal chemists, and professionals in drug development, the quest for robust and versatile methods to construct complex molecular architectures is perpetual. Among the myriad of tools available, the S...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for robust and versatile methods to construct complex molecular architectures is perpetual. Among the myriad of tools available, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis. However, the inherent instability of many boronic acids has long presented a significant hurdle, limiting their widespread application. This guide provides an in-depth exploration of N-methyliminodiacetic acid (MIDA) boronates, a groundbreaking class of reagents that have transformed the landscape of cross-coupling chemistry by offering a stable, crystalline, and chromatography-compatible surrogate for boronic acids.

Through a detailed examination of their synthesis, unique reactivity, and strategic application, this document will equip you with the foundational knowledge and practical protocols to seamlessly integrate MIDA boronates into your synthetic workflows, unlocking new possibilities in the efficient construction of complex molecules.

The MIDA Boronate Advantage: Taming the Reactivity of Boron

The utility of boronic acids in Suzuki-Miyaura coupling is undeniable, yet their practical application is often hampered by their propensity to undergo protodeboronation, oxidation, and trimerization to boroxines, particularly for heteroaryl, vinyl, and cyclopropyl derivatives.[1][2] This instability not only complicates storage and handling but also leads to diminished yields and reproducibility in cross-coupling reactions.

MIDA boronates elegantly circumvent these challenges by reversibly protecting the boronic acid functionality. The tridentate N-methyliminodiacetic acid (MIDA) ligand chelates to the boron center, inducing a change in hybridization from the reactive sp² state to a more stable, tetrahedral sp³ configuration.[3] This structural modification effectively "masks" the vacant p-orbital of the boron atom, rendering the MIDA boronate unreactive under standard anhydrous cross-coupling conditions.[4][5] The boronic acid can then be liberated in a controlled manner under mild aqueous basic conditions, a feature that is central to their utility.[4][5]

The key advantages of using MIDA boronates can be summarized as follows:

  • Enhanced Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for long-term benchtop storage without degradation.[4]

  • Chromatographic Compatibility: Unlike many boronic acids and their trifluoroborate salts, MIDA boronates are compatible with silica gel chromatography, simplifying purification and reaction monitoring.[4]

  • Controlled Reactivity: The MIDA protecting group is robust to a wide range of anhydrous reaction conditions, yet can be readily cleaved to release the active boronic acid when desired.[6]

  • "Slow Release" Capability: Under specific biphasic conditions, MIDA boronates can undergo slow, sustained hydrolysis, maintaining a low concentration of the often-unstable free boronic acid in solution. This "slow release" minimizes decomposition pathways and dramatically improves the efficiency of cross-coupling reactions with challenging substrates.[1][2][6]

Synthesis of MIDA Boronates: Protocols and Considerations

The preparation of MIDA boronates is a straightforward process, with several established methods available to accommodate a range of boronic acid substrates.

Standard Protocol: Dehydrative Condensation (Dean-Stark)

The most common method for synthesizing MIDA boronates involves the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).[7]

Protocol 1: Dean-Stark Synthesis of Aryl-MIDA Boronates

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and toluene. For less soluble substrates, a co-solvent such as DMSO may be added.[7]

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water will drive the reaction to completion. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The MIDA boronate often precipitates from the solution and can be isolated by filtration. If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or silica gel chromatography.

Mild Protocol: MIDA Anhydride for Sensitive Substrates

For sensitive boronic acids that are incompatible with the high temperatures and acidic conditions of the Dean-Stark method, a milder protocol utilizing MIDA anhydride has been developed.[8] This method avoids the harsh conditions and often provides higher yields for delicate substrates.[8][9]

Protocol 2: MIDA Anhydride Synthesis of MIDA Boronates

  • Setup: In a dry flask under an inert atmosphere, dissolve the boronic acid (1.0 equiv) and MIDA anhydride (1.2 equiv) in anhydrous dioxane or THF.[8][9]

  • Reaction: Heat the mixture at a moderate temperature (e.g., 50-70 °C) and stir until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Workup: Cool the reaction to room temperature. The product can be isolated by filtration if it precipitates. Alternatively, the solvent can be removed in vacuo, and the residue purified by column chromatography.

MethodBoronic Acid SubstrateTypical ConditionsAdvantagesDisadvantages
Dean-Stark Aryl, robust heteroaryl, alkylToluene, refluxSimple setup, readily available reagentsHigh temperatures, potentially acidic, not suitable for sensitive substrates
MIDA Anhydride Sensitive aryl, heteroaryl, vinylDioxane or THF, 50-70 °CMilder conditions, better for sensitive substratesRequires preparation of MIDA anhydride

The Art of Deprotection: Releasing the Boronic Acid

The controlled release of the boronic acid from its MIDA-protected form is the cornerstone of this methodology. The choice of deprotection conditions dictates the rate of boronic acid release and is tailored to the specific application.

Fast Deprotection for Stable Boronic Acids

For applications where the liberated boronic acid is relatively stable, a rapid deprotection protocol is employed.

Protocol 3: Rapid MIDA Boronate Deprotection

  • Setup: Dissolve the MIDA boronate in a suitable organic solvent such as THF or dioxane.

  • Deprotection: Add an aqueous solution of a strong base, such as 1 M NaOH, and stir at room temperature.[7] The deprotection is typically complete within 10-30 minutes.

  • In situ Use: The resulting solution containing the free boronic acid can often be used directly in a subsequent cross-coupling reaction.

"Slow Release" for Unstable Boronic Acids

The "slow release" protocol is a game-changer for the cross-coupling of unstable boronic acids. By using a biphasic solvent system and a milder base, the MIDA boronate is slowly hydrolyzed, maintaining a very low concentration of the free boronic acid in the organic phase where the catalytic cycle occurs.[2][6] This minimizes decomposition and maximizes the yield of the desired cross-coupled product.

There are two distinct mechanisms for MIDA boronate hydrolysis: a fast, base-mediated pathway and a slower, neutral hydrolysis pathway. The "slow release" conditions favor the neutral hydrolysis mechanism.[10]

Protocol 4: "Slow Release" Suzuki-Miyaura Coupling

  • Setup: In a reaction vessel, combine the MIDA boronate (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a mild base such as K₃PO₄ (3.0 equiv).

  • Solvent System: Add a biphasic solvent mixture, typically dioxane/water or THF/water (e.g., 5:1 ratio).[1][2]

  • Reaction: Heat the reaction mixture with vigorous stirring. The temperature can be adjusted to control the rate of boronic acid release.[2] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water. The organic layer is then dried and concentrated, and the product is purified by standard methods.

MIDA Boronates in Action: Iterative Cross-Coupling and Natural Product Synthesis

The unique properties of MIDA boronates have enabled the development of powerful synthetic strategies, most notably iterative cross-coupling (ICC). In this approach, bifunctional building blocks containing both a halide and a MIDA boronate are sequentially coupled to construct complex molecules in a modular and efficient manner, akin to solid-phase peptide synthesis.[7]

Case Study 1: Total Synthesis of (+)-Crocacin C

The total synthesis of the antifungal natural product (+)-crocacin C showcases the power of MIDA boronates in complex molecule synthesis.[11][12][13] A key step in the synthesis involved the coupling of a complex vinyl iodide with a vinyl MIDA boronate. The use of the MIDA boronate was crucial for the successful execution of this late-stage Suzuki-Miyaura coupling.[11][13]

Case Study 2: Automated Synthesis of Ratanhine Derivatives

The stability and predictable reactivity of MIDA boronates have paved the way for the automation of small molecule synthesis. In a landmark achievement, a series of derivatives of the natural product ratanhine were synthesized using an automated platform that relies on the iterative coupling of MIDA boronate building blocks.[4] This demonstrates the potential of MIDA boronate chemistry to revolutionize drug discovery by accelerating the synthesis of compound libraries.

Visualizing the Workflow and Mechanism

To better understand the principles discussed, the following diagrams illustrate the key concepts of MIDA boronate chemistry.

MIDA_Boronate_Structure cluster_MIDA MIDA Boronate B B O1 O B->O1 O2 O B->O2 N N B->N R R R->B C1 C=O O1->C1 C2 C=O O2->C2 CH2_1 CH₂ C1->CH2_1 CH2_2 CH₂ C2->CH2_2 CH2_1->N CH2_2->N CH3 CH₃ N->CH3

Caption: Structure of a MIDA Boronate.

Slow_Release_Mechanism MIDA_Boronate MIDA Boronate (Organic Phase) Boronic_Acid Boronic Acid (Low Concentration) MIDA_Boronate->Boronic_Acid Slow Hydrolysis Cross_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Cross_Coupling Decomposition Decomposition Boronic_Acid->Decomposition Product Coupled Product Cross_Coupling->Product Aqueous_Base Aqueous Base (Aqueous Phase) Aqueous_Base->MIDA_Boronate Interface

Caption: The "Slow Release" Mechanism.

Iterative_Cross_Coupling start Building Block 1 (Halo-MIDA Boronate) coupling1 Suzuki-Miyaura Coupling start->coupling1 bb2 Building Block 2 (Boronic Acid or MIDA Boronate) deprotection1 Deprotection (if needed) bb2->deprotection1 deprotection1->coupling1 intermediate1 Coupled Intermediate (with MIDA Boronate) coupling1->intermediate1 deprotection2 Deprotection intermediate1->deprotection2 coupling2 Suzuki-Miyaura Coupling deprotection2->coupling2 bb3 Building Block 3 (Halo-Boronic Acid) bb3->coupling2 final_product Final Product coupling2->final_product

Caption: Iterative Cross-Coupling Workflow.

Conclusion and Future Outlook

MIDA boronates have emerged as an indispensable tool in modern organic synthesis, providing a robust and versatile solution to the long-standing challenge of boronic acid instability. Their predictable reactivity, compatibility with a wide range of reaction conditions, and amenability to iterative coupling strategies have significantly expanded the synthetic chemist's toolbox. As research in this area continues, we can anticipate the development of new MIDA-based reagents with tailored properties, further enhancing our ability to construct complex molecules with precision and efficiency. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of MIDA boronates in your own research endeavors.

References

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. PubMed, 130(43), 14084-5. [Link]

  • Denmark, S. E., & Butler, C. R. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 7(2), 171–179. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC, 130(43), 14084–14085. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17318–17321. [Link]

  • Kelly, A. M., et al. (2021). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 98, 247-266. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

  • U.S. Patent No. 8,338,601 B2. (2012). Slow release of organoboronic acids in cross-coupling reactions.
  • Request PDF. (2025). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. [Link]

  • Request PDF. (2015). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]

  • Knapp, D. M., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(40), 15135–15145. [Link]

  • Kelly, A. M., et al. (2021). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 98, 247-266. [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC, 135(46), 17318–17321. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC, 131(18), 6480–6481. [Link]

  • St. Denis, J. D., Scully, C. C. G., Lee, C. F., & Yudin, A. K. (2012). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 14(17), 4584–4587. [Link]

  • ResearchGate. (2016). The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA ester. [Link]

  • Denmark, S. E., & Butler, C. R. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Semantic Scholar. [Link]

  • Kelly, A. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

  • Request PDF. (2020). A Mild Method for Making MIDA Boronates. [Link]

  • U.S. Patent Application No. 14/779,991. (2016).
  • Request PDF. (2025). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. [Link]

  • Kelly, A. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. [Link]

  • Marshall, J. A., & Johns, B. A. (2000). Total synthesis of (+)-crocacin C. Organic Letters, 2(21), 3365–3367. [Link]

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(93), 12988-13006. [Link]

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Method

The Strategic Application of 4-Bromophenylboronic Acid MIDA Ester in Modern Medicinal Chemistry: A Guide for Researchers

In the landscape of contemporary drug discovery and development, the quest for modular and reliable synthetic methodologies is paramount. Among the tools that have revolutionized the construction of complex molecular arc...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the quest for modular and reliable synthetic methodologies is paramount. Among the tools that have revolutionized the construction of complex molecular architectures, palladium-catalyzed cross-coupling reactions hold a preeminent position. Within this domain, the Suzuki-Miyaura reaction has become an indispensable workhorse for the formation of carbon-carbon bonds. This guide delves into the nuanced applications of a particularly versatile building block, 4-bromophenylboronic acid MIDA ester , providing detailed insights and actionable protocols for researchers, scientists, and drug development professionals.

The strategic advantage of N-methyliminodiacetic acid (MIDA) boronates, such as 4-bromophenylboronic acid MIDA ester, lies in their exceptional stability and unique reactivity profile. Unlike many free boronic acids which can be prone to decomposition via protodeboronation, oxidation, or polymerization, MIDA boronates are generally robust, crystalline solids that are stable to air, moisture, and silica gel chromatography.[1][2] This stability is not merely a matter of convenience; it is a critical enabler of reproducibility and scalability in complex synthetic campaigns.

The MIDA ligand effectively shields the reactive boronic acid moiety, rendering it inert under standard anhydrous cross-coupling conditions. However, the true elegance of this system is revealed in its controlled deprotection. Under mild aqueous basic conditions, the MIDA group is readily cleaved to slowly release the corresponding boronic acid in situ.[3] This "slow-release" mechanism is particularly advantageous when working with unstable boronic acids, as it maintains a low concentration of the reactive species, thereby minimizing side reactions and maximizing coupling efficiency.

Core Applications in Medicinal Chemistry

The utility of 4-bromophenylboronic acid MIDA ester in medicinal chemistry is centered on its role as a bifunctional building block in iterative cross-coupling (ICC) . This powerful strategy allows for the sequential and controlled assembly of molecular fragments, akin to the solid-phase synthesis of peptides.[4] By having a stable, protected boronic acid at one end and a reactive aryl bromide at the other, chemists can precisely control the sequence of bond formation, enabling the systematic construction of diverse compound libraries and the synthesis of complex drug candidates.[4][5]

A notable example of its application is in the synthesis of the biaryl core of valsartan , an angiotensin II receptor blocker used to treat high blood pressure.[6][7] The modularity offered by MIDA boronate chemistry facilitates the efficient construction of the key biphenyl scaffold present in this and many other pharmaceuticals.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromophenylboronic Acid MIDA Ester

This protocol describes a reliable method for the preparation of 4-bromophenylboronic acid MIDA ester from commercially available starting materials.[1]

Materials:

  • 4-Bromophenylboronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a 500-mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-bromophenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).

  • Add a 5% (v/v) solution of DMSO in toluene to the flask.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • To the resulting residue, add acetone and stir to dissolve the product.

  • Slowly add diethyl ether to the acetone solution with stirring to precipitate the 4-bromophenylboronic acid MIDA ester as a white solid.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford the pure product.

Reactant Molecular Weight ( g/mol ) Equivalents Purity
4-Bromophenylboronic acid200.821.0>98%
N-methyliminodiacetic acid147.131.0>98%

Table 1: Reactant specifications for the synthesis of 4-bromophenylboronic acid MIDA ester.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using 4-Bromophenylboronic Acid MIDA Ester

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-bromophenylboronic acid MIDA ester with an aryl or heteroaryl boronic acid/ester.

Materials:

  • 4-Bromophenylboronic acid MIDA ester

  • Aryl/heteroaryl boronic acid or ester (e.g., pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, THF, DMF)

  • Water

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating plate or oil bath

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 4-bromophenylboronic acid MIDA ester (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

  • Add the anhydrous solvent, followed by water (typically 10-20% of the solvent volume).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Parameter Recommended Range/Value Notes
Catalyst Loading 1-5 mol%Higher loadings may be necessary for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can influence the rate of MIDA deprotection.[8]
Solvent Dioxane, THF, DMFAnhydrous solvents are recommended.
Temperature 80-100 °COptimization may be required depending on the substrates.

Table 2: Key parameters for Suzuki-Miyaura coupling with 4-bromophenylboronic acid MIDA ester.

Protocol 3: Iterative Cross-Coupling (ICC) Workflow

The ICC strategy involves a repeating cycle of deprotection and coupling. This workflow illustrates the general concept using 4-bromophenylboronic acid MIDA ester as a starting building block.

Step 1: Initial Suzuki-Miyaura Coupling

  • Couple 4-bromophenylboronic acid MIDA ester with a boronic acid (or ester) of choice (Building Block 1) following Protocol 2.

  • The product will be a biaryl compound with a terminal MIDA boronate.

Step 2: MIDA Boronate Deprotection

  • The MIDA-protected biaryl from Step 1 can be deprotected in situ in the next coupling step by using aqueous base.

  • Alternatively, for isolation of the free boronic acid, the MIDA boronate can be hydrolyzed with 1M aqueous NaOH in THF at room temperature, followed by acidic workup and extraction.[4]

Step 3: Second Suzuki-Miyaura Coupling

  • The crude or isolated biaryl boronic acid from Step 2 is then coupled with a second aryl/heteroaryl halide (Building Block 2) under standard Suzuki-Miyaura conditions.

This cycle can be repeated to elongate the molecular structure in a controlled and predictable manner.

Visualizing the Workflow

Iterative_Cross_Coupling cluster_0 Cycle 1 cluster_1 Cycle 2 A 4-Bromophenylboronic acid MIDA ester C Suzuki-Miyaura Coupling 1 A->C B Building Block 1 (Boronic Acid/Ester) B->C D Biaryl MIDA Boronate C->D E MIDA Deprotection (in situ) D->E G Suzuki-Miyaura Coupling 2 E->G F Building Block 2 (Aryl/Heteroaryl Halide) F->G H Extended Aryl Structure G->H

Caption: Iterative Cross-Coupling (ICC) Workflow.

Concluding Remarks

4-Bromophenylboronic acid MIDA ester stands out as a robust and versatile building block for medicinal chemists. Its inherent stability, coupled with the ability to undergo controlled, sequential cross-coupling reactions, provides a powerful platform for the synthesis of complex molecules. The protocols and principles outlined in this guide are intended to empower researchers to leverage this valuable reagent in their drug discovery efforts, ultimately accelerating the development of new therapeutics. The continued exploration of MIDA boronate chemistry promises to further expand the synthetic toolbox, enabling the construction of previously inaccessible molecular architectures.

References

  • Ballmer, S. G., Gillis, E. P., & Burke, M. D. (n.d.). B-PROTECTED HALOBORONIC ACIDS FOR ITERATIVE CROSS-COUPLING. Organic Syntheses, 86, 344. [Link]

  • Burke, M. D., & Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions. U.S.
  • Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17334–17337. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Nykjaer, A., & Willnow, T. E. (2010). iterative cross-coupling with mida boronates. CORE. [Link]

  • Goossen, L. J., & Lange, P. P. (2007). Synthesis of valsartan via decarboxylative biaryl coupling. The Journal of Organic Chemistry, 72(19), 7403–7406. [Link]

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Application

Application Note: Iterative Cross-Coupling Strategies with MIDA Boronates

A Comprehensive Guide for Complex Molecule Synthesis Introduction The efficient construction of complex organic molecules is a cornerstone of chemical research, particularly in drug discovery and materials science. Tradi...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Complex Molecule Synthesis

Introduction

The efficient construction of complex organic molecules is a cornerstone of chemical research, particularly in drug discovery and materials science. Traditional synthetic approaches often rely on bespoke, multi-step sequences that are both time-consuming and resource-intensive. Nature, in contrast, frequently employs an iterative strategy, assembling complex structures like peptides and polyketides from a limited set of building blocks using a single, repeated chemical transformation.[1] Harnessing this paradigm in the laboratory for the synthesis of diverse small molecules has been a long-standing goal.

The development of N-methyliminodiacetic acid (MIDA) boronates has provided a robust chemical platform to realize this vision.[2] MIDA boronates are exceptionally stable, crystalline solids that serve as protected, yet readily activatable, surrogates for often-unstable boronic acids.[3][4] Their unique properties have enabled the development of a powerful strategy known as Iterative Cross-Coupling (ICC), which utilizes the Suzuki-Miyaura reaction to sequentially assemble bifunctional building blocks in a controlled, programmable manner, much like the automated synthesis of peptides.[5][6]

This guide provides a comprehensive overview of the principles, practical considerations, and detailed protocols for implementing MIDA boronate-based iterative cross-coupling in a research setting. It is designed for chemists seeking to streamline the synthesis of complex molecular targets, from natural products to novel pharmaceutical candidates.

The Core Principle: Reversible Attenuation of Boron Reactivity

The success of iterative cross-coupling hinges on the ability to selectively engage one reactive site of a bifunctional molecule while the other remains dormant. A simple "haloboronic acid," possessing both an organohalide and a boronic acid, would uncontrollably polymerize under cross-coupling conditions. MIDA boronates solve this fundamental challenge through a mechanism of reversible reactivity attenuation.

The MIDA Boronate 'Off' State: A Stable, Unreactive Protector

The transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to palladium, requires the boron atom to be Lewis acidic with a vacant p-orbital.[5][7] In a standard boronic acid, the boron is sp²-hybridized and possesses this required orbital.

The N-methyliminodiacetic acid (MIDA) ligand is a trivalent chelator. When it condenses with a boronic acid, the nitrogen and two carboxylate oxygens coordinate to the boron center. This forces a rehybridization of the boron atom from the reactive sp² state to a coordinatively saturated, tetrahedral sp³ state.[8] This sp³-hybridized MIDA boronate lacks the vacant p-orbital necessary for transmetalation, rendering it inert or "off" to anhydrous Suzuki-Miyaura coupling conditions, even at elevated temperatures (up to 80 °C).[5][8]

This protection is remarkably robust. MIDA boronates are typically benchtop-stable, crystalline solids that are compatible with a wide range of chemical reagents and are stable to silica gel chromatography, a feature that greatly simplifies purification.[3][8][9]

Diagram 1: Reversible attenuation of boron reactivity.
The Boronic Acid 'On' State: Controlled Deprotection

The stability of the MIDA boronate is readily reversible. The MIDA ligand can be cleaved under mild aqueous basic conditions (e.g., 1M NaOH, NaHCO₃) at room temperature to regenerate the free, sp²-hybridized boronic acid, turning its reactivity "on".[3][8] This controlled, orthogonal deprotection step is the lynchpin of the iterative strategy.

The Iterative Cross-Coupling (ICC) Workflow

The ICC process transforms synthesis into a systematic, repeatable cycle of three key operations: Couple, Purify, and Deprotect . Starting with a foundational building block (Building Block 1), a new bifunctional halo-MIDA boronate (Building Block 2) is added in each cycle to progressively elongate the molecule.

workflow start Start with Building Block 1 (Halo-MIDA Boronate) couple 1. Suzuki-Miyaura Coupling Couple with next Halo-MIDA Boronate Building Block start->couple product Coupled Product (Still MIDA-protected) couple->product purify 2. Purification (Chromatography or Crystallization) deprotect 3. MIDA Deprotection (Aqueous Base) purify->deprotect activated Activated Intermediate (Free Boronic Acid) deprotect->activated product->purify end_cycle Is Synthesis Complete? activated->end_cycle final Final Target Molecule end_cycle->couple No end_cycle->final Yes

Diagram 2: The general workflow of Iterative Cross-Coupling (ICC).

Experimental Protocols

The following protocols provide a foundation for implementing MIDA boronate chemistry. As with any chemical reaction, optimization may be required for specific substrates.

Protocol 1: Synthesis of MIDA Boronates from Boronic Acids

MIDA boronates can be prepared via dehydrative condensation. While the classical Dean-Stark method is effective, the MIDA anhydride method is often higher yielding for sensitive substrates as it avoids high-temperature acidic conditions.[3]

Method A: Dean-Stark Dehydrative Condensation [3][10]

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.05 equiv), and a suitable solvent (e.g., benzene:DMSO 10:1 or toluene).

  • Heat the mixture to reflux and monitor the removal of water. The reaction is typically complete after 12-24 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude MIDA boronate can then be purified by silica gel chromatography or crystallization.

Method B: MIDA Anhydride Condensation [3]

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv) in anhydrous dioxane.

  • Heat the mixture to 100 °C and stir for 4-12 hours. MIDA diacid will precipitate as the reaction proceeds.

  • Cool the mixture, filter to remove the precipitate, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

FeatureMethod A (Dean-Stark)Method B (MIDA Anhydride)
Temperature High (Reflux)Moderate (100 °C)
Conditions Acidic (from MIDA)Neutral/Anhydrous
Best For Robust aryl boronic acidsSensitive, heterocyclic boronic acids
Workup Solvent evaporationFiltration, then evaporation
Reference [3][10][3]
Table 1: Comparison of MIDA Boronate Synthesis Methods.
Protocol 2: Suzuki-Miyaura Coupling of a Halo-MIDA Boronate

This protocol describes the coupling of an aryl bromide MIDA boronate with a partner boronic acid. The key is to use anhydrous conditions to ensure the MIDA group remains intact.[5][8]

  • Reagent Preparation : In an oven-dried Schlenk flask under an inert atmosphere, combine the halo-MIDA boronate (1.0 equiv), the partner boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a suitable base (e.g., K₃PO₄, 2-3 equiv).

  • Solvent Addition : Add anhydrous solvent (e.g., 1,4-dioxane or THF) via syringe. The typical concentration is 0.1 M.

  • Reaction : Heat the mixture with stirring. Reaction temperatures can range from 60 °C to 100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product, which is the new, elongated MIDA boronate, by silica gel chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald PalladacyclesBroad substrate scope and functional group tolerance.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Anhydrous inorganic bases are crucial to prevent premature MIDA deprotection.[11]
Solvent 1,4-Dioxane, THF, TolueneAnhydrous aprotic solvents are required.
Temperature 60 - 100 °CVaries by substrate reactivity; MIDA is stable up to 80-100 °C.[5][8]
Table 2: Typical Conditions for MIDA-Compatible Suzuki-Miyaura Coupling.
Protocol 3: Deprotection of MIDA Boronate to Boronic Acid

This step "activates" the molecule for the next coupling cycle. The procedure is a simple hydrolysis followed by an extractive workup.[8]

  • Hydrolysis : Dissolve the purified MIDA boronate (1.0 equiv) in an organic solvent such as THF or diethyl ether.

  • Add an equal volume of aqueous 1M NaOH and stir vigorously at room temperature. The hydrolysis is often complete within 30-60 minutes. Monitor by TLC until the starting material is consumed.

  • Workup : Transfer the mixture to a separatory funnel. Acidify the aqueous layer carefully with 1M HCl to a pH of ~2-3 (check with pH paper). This protonates the MIDA ligand, rendering it water-soluble, and ensures the boronic acid is in its neutral form.

  • Extraction : Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Isolation : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting boronic acid is often pure enough for the next step but can be further purified if necessary. Note: Many boronic acids are unstable and should be used immediately in the subsequent coupling reaction.

Worked Example: Two-Fold Iterative Synthesis

The following scheme illustrates the assembly of a simple terphenyl system using two ICC cycles, highlighting the strategic application of the core protocols.

Diagram 3: A synthetic sequence for p-terphenyl using two ICC cycles.

Conclusion

Iterative cross-coupling with MIDA boronates represents a paradigm shift in the logic of small molecule synthesis, moving away from custom routes towards a generalized, building block-based approach. The unique stability and controlled reactivity of MIDA boronates provide a reliable and versatile chemical handle for the sequential construction of C-C bonds. By mastering the core protocols of MIDA boronate synthesis, Suzuki-Miyaura coupling, and deprotection, researchers can unlock a powerful strategy to accelerate the discovery and development of functional molecules. The principles outlined in this guide serve as a robust starting point for applying this transformative technology to a wide array of synthetic challenges.

References

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Strategy for Small-Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

  • Knapp, D. M. (2012). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. University of Illinois at Urbana-Champaign. [Link]

  • Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Semantic Scholar. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with MIDA boronates: Towards a general strategy for small-molecule synthesis. Illinois Experts. [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(45), 16955-16958. [Link]

  • Woerly, E. M., et al. (2022). Synthesis of MIDA Anhydride and Its Use in the Preparation of MIDA Boronates. Organic Syntheses, 99, 92-111. [Link]

  • Ballmer, S. G., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9, 1243-1249. [Link]

  • Kumar, A., & Singh, A. K. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(60), 7331-7346. [Link]

  • Ballmer, S. G., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(12), 1243-1249. [Link]

  • Cronin, L., et al. (2023). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]

  • Chambers, M. R., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297-2307. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Method

Application Note &amp; Protocols: Advanced Purification Strategies for Suzuki-Miyaura Coupling Products Derived from MIDA Boronates

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The advent of N-methyliminodiacetic acid (MIDA...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The advent of N-methyliminodiacetic acid (MIDA) boronates has revolutionized this field by providing air-stable, crystalline, and highly versatile surrogates for traditionally unstable boronic acids.[1][2] A key, yet often overlooked, advantage of MIDA boronates is their unique chemical and physical properties that permit novel and highly efficient purification strategies. This guide provides an in-depth analysis and detailed protocols for the purification of Suzuki coupling products where a MIDA boronate is either the final product or a key intermediate, designed for researchers in synthetic chemistry and drug development.

The Foundational Principle: The Unique Stability of the MIDA Boronate

Unlike many boronic acids and other boronic esters, MIDA boronates exhibit exceptional stability across a wide range of conditions, most notably towards silica gel chromatography.[3][4] This stability arises from the tridentate chelation of the boron atom by the MIDA ligand, which rehybridizes the boron center from a reactive sp² state to a more stable, tetracoordinate sp³ state.[2] This effectively "masks" the Lewis acidic p-orbital on the boron, rendering the MIDA boronate inert to anhydrous cross-coupling conditions and many standard synthetic reagents.[5][6] This robustness is the central pillar upon which all subsequent purification strategies are built.

However, this protection is readily reversible. The MIDA group can be easily cleaved under mild aqueous basic conditions (e.g., NaOH, K₃PO₄, or even NaHCO₃) to release the free boronic acid in situ for a subsequent reaction or for isolation.[7][8] This tunable reactivity allows for two primary purification pathways, which depend on the desired final product.

Table 1: General Stability Profile of MIDA Boronates
Condition / Reagent ClassStabilityNotesSource(s)
Chromatography
Silica GelHighUniversally compatible; essential for purification.[4][5]
Workup/Extraction
Water, Brine, pH 7 BufferHighTolerant to standard aqueous workups.[5]
Aq. HCl, Aq. NH₄ClHighStable under mild acidic conditions.[5]
Aq. NaHCO₃ (anhydrous solvent)HighTolerated in the absence of protic co-solvents like MeOH.[5]
Oxidizing Agents
Jones Reagent (H₂SO₄/CrO₃)HighRemarkably stable compared to other boron species.[5]
Reducing Agents
NaBH₄HighCompatible with borohydride reductions.[5]
Bases (Anhydrous)
Standard Organic Bases (e.g., Et₃N)HighStable under typical anhydrous reaction conditions.[9]
Deprotection Conditions
Mild Aqueous Base (e.g., 1M NaOH)LowReadily deprotected at room temperature.[7][10]
Aq. NaHCO₃ (with MeOH)LowSlower, but effective for sensitive substrates.[5]

Purification Strategy Selection

The choice of purification strategy is dictated by the synthetic endpoint. The following decision workflow guides the process.

G start Start: Crude Suzuki Coupling Mixture q1 Is the MIDA boronate the desired final product or an intermediate for the next step? start->q1 strategy1 Strategy 1: Purify the Intact MIDA Boronate q1->strategy1  Yes   strategy2 Strategy 2: Deprotect then Purify q1->strategy2  No   end1 Pure MIDA Boronate Product strategy1->end1 end2 Pure Deprotected Product (e.g., Biaryl, Boronic Acid) strategy2->end2

Caption: Decision workflow for purification strategy.

Strategy 1: Purification of the Intact MIDA Boronate

When the MIDA-protected compound is the target, its stability and unique chromatographic behavior can be fully exploited.

Standard Silica Gel Chromatography

MIDA boronates are universally compatible with silica gel chromatography, allowing for their facile purification away from non-boronated impurities, catalysts, and reagents.[4]

Key Considerations:

  • Eluent Choice: A common misconception is that MIDA boronates are exceptionally polar. While they are more polar than their corresponding pinacol esters, they elute well with standard solvent systems. Avoid prolonged exposure to alcoholic solvents (e.g., methanol) in the eluent, as this can cause slow decomposition on the silica.[4]

  • Monitoring: Reactions can be easily monitored by TLC, typically using an ethyl acetate/hexanes or dichloromethane/methanol system.

Table 2: Recommended Eluent Systems for MIDA Boronate Chromatography
Eluent SystemPolarityTypical Use Case
Ethyl Acetate / HexanesLow to MediumStandard for many aryl and vinyl MIDA boronates.
Dichloromethane / MethanolMedium to HighUseful for more polar substrates. Use with caution to avoid decomposition.
Tetrahydrofuran (THF) / Diethyl EtherMediumGood for highly polar MIDA boronates.
Ethyl Acetate / AcetoneMediumAn alternative system for polar compounds.
Protocol 1: Standard Column Chromatography
  • Reaction Workup: After the reaction is complete, perform a standard aqueous workup (e.g., wash with water and brine). MIDA boronates are tolerant to mild acidic and basic washes in the absence of alcohols.[5] Dry the organic layer over Na₂SO₄ or MgSO₄ and concentrate in vacuo.

  • Adsorption: Adsorb the crude material onto a small amount of silica gel or Celite®.

  • Column Preparation: Prepare a silica gel column equilibrated with a low-polarity eluent (e.g., 10% EtOAc in Hexanes).

  • Loading & Elution: Dry-load the adsorbed crude product onto the column. Elute with a solvent gradient, gradually increasing the polarity to isolate the MIDA boronate product.

  • Analysis: Collect fractions and analyze by TLC to identify and combine the pure product fractions.

  • Isolation: Concentrate the pure fractions in vacuo. MIDA boronates are often free-flowing, crystalline solids.[4]

Advanced "Catch-and-Release" Purification

A powerful technique exploits the binary affinity of MIDA boronates for silica gel.[11] In non-polar solvents like diethyl ether, MIDA boronates are strongly retained ("caught") by silica. Switching to a highly polar solvent like THF releases the MIDA boronate, eluting it quickly from the column. This allows for a rapid, generalized purification method.

G load 1. Load Crude Mixture (dissolved in minimal DCM/THF) wash 2. Catch & Wash (Elute with Et₂O or Et₂O/MeOH) load->wash release 3. Release (Switch eluent to pure THF) wash->release impurities Impurities Eluted wash->impurities collect 4. Collect Pure Product release->collect

Caption: The "Catch-and-Release" purification workflow.

Protocol 2: "Catch-and-Release" on a Silica Cartridge
  • Preparation: Pack a short plug or cartridge with silica gel.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of a loading solvent (e.g., CH₂Cl₂ or THF) and apply it to the top of the silica cartridge.

  • Catch and Wash: Elute the cartridge with a "wash" solvent, typically diethyl ether (Et₂O) or a mixture of Et₂O with a small amount of methanol (e.g., 1-2% MeOH).[11] This step removes less polar impurities while the MIDA boronate remains adsorbed to the silica. Monitor the eluent by TLC until all non-MIDA boronate impurities have been washed through.

  • Release: Switch the eluent to pure tetrahydrofuran (THF). The MIDA boronate will now mobilize and elute rapidly.[11]

  • Collection: Collect the THF fraction containing the pure MIDA boronate product.

  • Isolation: Concentrate the THF solution in vacuo to yield the purified product.

Strategy 2: Purification After MIDA Deprotection

This strategy is used when the final product is the free boronic acid or the product of a subsequent reaction after deprotection (e.g., a biaryl). The process involves cleaving the MIDA ester followed by purification of a more polar, and potentially less stable, final compound.

G start Start: Purified MIDA Boronate (from Strategy 1) deprotect 1. Deprotection (Aqueous Base) start->deprotect workup 2. Aqueous Workup (Acidify & Extract) deprotect->workup purify 3. Purification (Chromatography or Recrystallization) workup->purify product Final Product purify->product

Caption: Workflow for post-deprotection purification.

Table 3: Comparison of Common MIDA Deprotection Conditions
BaseSolvent SystemTemperature (°C)Typical TimeNotesSource(s)
1 M NaOH (aq)THF / H₂O2310 - 30 minFast and efficient. May not be suitable for base-sensitive substrates.[5][7]
K₃PO₄ (aq)THF / H₂O or Dioxane / H₂O23 - 601 - 6 hOften used for in situ deprotection during the next coupling step.[12]
NaHCO₃ (sat. aq)MeOH / H₂O232 - 4 hVery mild conditions, ideal for highly sensitive functional groups.[5]
Protocol 3: Deprotection and Purification of the Final Product
  • Deprotection: Dissolve the purified MIDA boronate in a suitable solvent (e.g., THF or Methanol). Add the aqueous base of choice (see Table 3) and stir at room temperature. Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Workup to Isolate Boronic Acid:

    • Once deprotection is complete, carefully acidify the reaction mixture to pH ~2-4 with 1 M HCl. Caution: Boronic acids can be unstable, so perform this step in an ice bath.

    • Extract the product into an organic solvent such as ethyl acetate or CH₂Cl₂ (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate carefully in vacuo at low temperature.

  • Workup for Coupled Product: If the deprotection was performed in situ for a subsequent Suzuki coupling, proceed with the standard workup for that reaction (e.g., filtration through Celite®, aqueous wash, extraction).

  • Final Purification:

    • Chromatography: The resulting boronic acid or biaryl product can be purified by standard silica gel chromatography. Note that boronic acids are often more polar than their MIDA-protected precursors and may require more polar eluent systems.

    • Recrystallization: Many boronic acids and biaryl products are crystalline and can be purified to a high degree by recrystallization from an appropriate solvent system.

Troubleshooting

  • Incomplete Deprotection: If deprotection is sluggish, gentle warming (to 40-50 °C) may be required. Ensure the biphasic mixture is stirred vigorously to facilitate phase transfer.

  • Product Decomposition during Chromatography: Some boronic acids are prone to protodeboronation on silica gel.[13] To mitigate this, the silica gel can be pre-treated with a buffer, or purification can be performed quickly on a well-packed column. Alternatively, consider recrystallization.

  • MIDA Boronate Streaking on TLC/Column: This may indicate slow decomposition on silica. Ensure the eluent does not contain high concentrations of alcohol. If the problem persists, consider using alumina for chromatography or the "catch-and-release" method.

References

  • Title: N-Methyliminodiacetic Acid (MIDA) Boronates: A New Platform for Organic Synthesis Source: Organic Syntheses URL: [Link]

  • Title: MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms Source: Request PDF (Nature Chemistry) URL: [Link]

  • Title: Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Source: NIH Public Access URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of MIDA boronates Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of MIDA boronates Source: RSC Publishing URL: [Link]

  • Title: Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates Source: PMC - NIH URL: [Link]

  • Title: Preparation of MIDA Anhydride and Reaction with Boronic Acids Source: PMC - NIH URL: [Link]

  • Title: Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents Source: NIH Public Access URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling Source: Royal Society of Chemistry URL: [Link]

  • Title: Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents Source: Journal of the American Chemical Society URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: ResearchGate (Chemical Society Reviews) URL: [Link]

  • Title: A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers Source: NIH Public Access URL: [Link]

  • Title: Protecting Groups for Boronic Acids Source: Chem-Station International Edition URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Protodeboronation of MIDA esters in Suzuki reactions and how to avoid it

Welcome to the technical support guide for managing N-methyliminodiacetic acid (MIDA) boronate esters in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing N-methyliminodiacetic acid (MIDA) boronate esters in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, chemists, and drug development professionals who utilize MIDA boronates and seek to optimize their reactions while avoiding common pitfalls, particularly the undesired side reaction of protodeboronation.

MIDA boronates are exceptionally valuable tools in modern synthesis, offering unparalleled stability for otherwise problematic boronic acids.[1][2] However, unlocking their potential requires a nuanced understanding of their activation and the factors that can lead to decomposition. This guide provides in-depth, field-proven insights into the causality behind experimental choices to ensure your cross-coupling reactions are efficient, reproducible, and successful.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the use of MIDA boronates and the challenge of protodeboronation.

Q1: What are MIDA boronates and what is their primary advantage?

A: MIDA boronates are air-stable, crystalline derivatives of boronic acids. The N-methyliminodiacetic acid (MIDA) ligand forms a dative bond with the empty p-orbital of the boron atom, changing its hybridization from sp² to sp³. This coordinative saturation robustly protects the boronic acid from decomposition pathways like oxidation and, crucially, protodeboronation.[2] Many boronic acids, especially those containing 2-heterocyclic, vinyl, or cyclopropyl motifs, are inherently unstable and can decompose upon storage or under reaction conditions.[3] MIDA boronates convert these unstable compounds into indefinitely bench-top stable reagents that are compatible with a wide range of synthetic transformations and even column chromatography.

Q2: What is protodeboronation and why is it a significant problem?

A: Protodeboronation is an undesired side reaction where the carbon-boron (C–B) bond of the organoboron species is cleaved and replaced by a carbon-hydrogen (C–H) bond.[4] This process consumes the boronic acid, reducing the yield of the desired cross-coupled product and generating a non-productive byproduct that can complicate purification. This decomposition is often accelerated by the very conditions required for the Suzuki-Miyaura reaction, such as heat and the presence of a base and a palladium catalyst.[3]

Q3: What is the mechanism of protodeboronation when starting with a MIDA ester?

A: MIDA boronates themselves are unreactive under standard anhydrous cross-coupling conditions. To participate in either the productive Suzuki coupling or the undesired protodeboronation, the MIDA ester must first be hydrolyzed by an aqueous base to release the free boronic acid (or its corresponding boronate anion).[5][6] It is this liberated, and often unstable, boronic acid that is susceptible to protodeboronation.[7] Therefore, the overall process involves two key stages:

  • Deprotection (Hydrolysis): The MIDA ester reacts with an aqueous base to release the free boronic acid.

  • Protodeboronation: The free boronic acid undergoes protonolysis, cleaving the C-B bond.

The critical insight is that both the desired and undesired pathways share a common intermediate: the free boronic acid.

Q4: How does the "slow-release" strategy work to prevent protodeboronation?

A: The "slow-release" strategy is the cornerstone of successfully using MIDA boronates with substrates prone to protodeboronation.[4] The core principle is to control the rate of MIDA ester hydrolysis so that the instantaneous concentration of the unstable free boronic acid in the reaction mixture remains extremely low.[7] By maintaining a low concentration, the rapid, palladium-catalyzed Suzuki-Miyaura coupling can effectively consume the boronic acid as it is formed, outcompeting the slower, undesired protodeboronation pathway.[4]

This is achieved by carefully selecting the reaction conditions, most notably the base. While a strong base like NaOH causes rapid and complete hydrolysis, a weaker base like potassium phosphate (K₃PO₄) in an aqueous solvent mixture promotes a slow, sustained release of the boronic acid over several hours.[3] This elegant solution transforms a significant liability (boronic acid instability) into a major synthetic advantage.[8][9]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the Suzuki-Miyaura coupling of MIDA boronates.

Problem 1: My reaction yield is low, and I observe a significant amount of the protodeboronated byproduct.
Potential Cause Explanation & Recommended Solution
Hydrolysis rate is too fast. The rate of boronic acid release is exceeding the rate of cross-coupling, leading to a buildup of the unstable intermediate, which then undergoes protodeboronation. Solutions: 1. Switch to a weaker base. If you are using a strong base (e.g., NaOH, Cs₂CO₃), switch to K₃PO₄, which is proven to facilitate slow release. 2. Reduce the amount of water. Excess water can accelerate hydrolysis. For particularly sensitive substrates, minimizing the water content is crucial to disfavor protodeboronation.[10] 3. Lower the reaction temperature. Decomposition pathways like protodeboronation are often more sensitive to temperature increases than the catalytic cycle. Reducing the temperature may slow the side reaction more than the desired coupling.
Inefficient catalytic system. If the palladium catalyst turnover is slow, the free boronic acid will persist longer in solution, increasing the opportunity for protodeboronation. Solutions: 1. Use a more active catalyst. Employing highly active catalyst systems, such as those based on Buchwald phosphine ligands (e.g., SPhos, XPhos), can significantly accelerate the rate of cross-coupling.[3][7] A faster catalytic turnover helps to consume the boronic acid before it can decompose. 2. Screen catalyst loading. In some cases, a modest increase in catalyst loading (e.g., from 2 mol% to 4 mol%) can improve the reaction rate sufficiently to suppress the side reaction.[9]
Problem 2: The reaction is very slow or stalls completely.
Potential Cause Explanation & Recommended Solution
Hydrolysis rate is too slow or nonexistent. The MIDA boronate is not being deprotected, so no active boronic acid is available for the catalytic cycle. Solutions: 1. Ensure sufficient base and water are present. Hydrolysis requires both a base and water. Confirm that at least stoichiometric amounts relative to the MIDA ester are present. The theoretical minimum ratio of H₂O:Base:MIDA ester is 3:3:1.[10] 2. Increase the temperature. While high temperatures can promote protodeboronation, a certain thermal threshold may be necessary to initiate hydrolysis, especially with very stable MIDA boronates. Increase temperature incrementally (e.g., from 60 °C to 80 °C). 3. Use a slightly stronger base. If K₃PO₄ is ineffective, consider a moderately stronger base like K₂CO₃, but monitor closely for protodeboronation. Note that some inorganic bases can be unproductive in certain systems.[8][9]
Poor substrate solubility. If the MIDA boronate or other reactants are not sufficiently soluble in the chosen solvent system, the reaction will be slow. While MIDA boronates may not fully dissolve initially, they should enter the solution as they hydrolyze.[11] Solutions: 1. Screen alternative solvents. While dioxane/water is common, other solvent systems like THF/water or toluene/water may offer better solubility for your specific substrates. 2. Increase reaction volume. Running the reaction at a lower concentration can sometimes improve the solubility profile.
Section 3: Recommended Protocols & Methodologies
Protocol 1: General "Slow-Release" Suzuki-Miyaura Coupling of MIDA Boronates

This protocol is a robust starting point for coupling MIDA boronates derived from unstable boronic acids (e.g., 2-pyridyl, 2-furyl, vinyl) with aryl or heteroaryl chlorides.[3]

Reagents & Materials:

  • MIDA boronate (1.0 equiv)

  • Aryl/Heteroaryl chloride (1.0–1.2 equiv)

  • Pd(OAc)₂ (5 mol %)

  • SPhos (10 mol %)

  • K₃PO₄ (7.5 equiv)

  • Anhydrous dioxane

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous dioxane, followed by degassed water, to achieve the desired concentration (typically 0.07 M in a 5:1 dioxane/H₂O ratio).[3]

  • Seal the vessel and place it in a preheated oil bath at 60–100 °C. The optimal temperature may vary; 60 °C is a good starting point for sensitive substrates.[3]

  • Stir the reaction vigorously for the specified time (typically 6–12 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 4: Visual Aids & Data Summaries
Diagram 1: Competing Reaction Pathways

G cluster_0 Reaction Conditions cluster_1 Key Intermediate cluster_2 Reaction Outcomes MIDA Aryl-MIDA BA Aryl-B(OH)₂ (Unstable Boronic Acid) MIDA->BA Hydrolysis (Aqueous Base, e.g., K₃PO₄) RATE-CONTROLLING STEP Suzuki Desired Product (Aryl-Aryl') BA->Suzuki Suzuki Coupling (Fast, Pd-catalyzed) [Ar'-X, Pd(0), Base] Proto Side Product (Aryl-H) BA->Proto Protodeboronation (Slower, Base-catalyzed)

Caption: The "slow-release" of boronic acid from the MIDA ester is the critical control point.

Diagram 2: Troubleshooting Workflow

G start Start Reaction check_yield Low Yield of Coupled Product? start->check_yield check_byproduct Protodeboronation Byproduct Observed? check_yield->check_byproduct Yes success Reaction Optimized check_yield->success No solution_fast ACTION: - Use weaker base (K₃PO₄) - Reduce [H₂O] - Lower Temperature - Use more active catalyst check_byproduct->solution_fast Yes solution_slow ACTION: - Ensure sufficient [H₂O] & Base - Increase Temperature - Check Substrate Solubility check_byproduct->solution_slow No (Reaction Stalled) solution_fast->start Re-run solution_slow->start Re-run

Caption: A decision-making workflow for troubleshooting common issues.

Table 1: Influence of Reaction Parameters on Protodeboronation
ParameterEffect of Increase/ChangeRationaleKey Reference(s)
Base Strength (e.g., K₃PO₄ → NaOH) Increases protodeboronationStronger bases accelerate MIDA hydrolysis, increasing the concentration of the unstable boronic acid.[3]
Water Concentration Increases protodeboronationWater is a reactant in both the hydrolysis (release) and protodeboronation steps.[10]
Temperature Generally increases protodeboronationDecomposition pathways are often highly sensitive to temperature.[3]
Catalyst Activity Decreases protodeboronationA more active catalyst consumes the free boronic acid faster via the productive Suzuki pathway.[4][7]
Section 5: References
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Isley, N. A., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society.

  • Isley, N. A., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health (NIH).

  • MIDA Boronates. Sigma-Aldrich.

  • Kumar, A., & Kumar, A. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications.

  • Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. National Institutes of Health (NIH).

  • Protodeboronation. Wikipedia.

  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF.

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.

  • Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ACS Publications.

  • MIDA Boronate: A New Organo-boron Reagent. BLDpharm.

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health (NIH).

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate.

  • MIDA-protected Boronate Esters. Sigma-Aldrich.

  • 3 - Organic Syntheses Procedure. Organic Syntheses.

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for 4-Bromophenylboronic acid MIDA Ester Coupling

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-bromophenylboronic acid MIDA ester. As Senior Application Scientists, we have compiled this guide to provide researchers, ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-bromophenylboronic acid MIDA ester. As Senior Application Scientists, we have compiled this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to optimize reaction performance and troubleshoot common challenges. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to accelerate your discovery process.

Section 1: The Prerequisite Step: MIDA Ester Hydrolysis

Understanding the unique nature of N-methyliminodiacetic acid (MIDA) boronates is the first step toward optimizing your reaction. Unlike free boronic acids, MIDA esters are exceptionally stable, often crystalline, and unreactive in their protected form.[1] This stability is a significant advantage for storage and handling but introduces a critical prerequisite step for the coupling reaction to proceed.

Question: What is the first step in the coupling of a MIDA ester, and why is it critical for the overall reaction time?

Answer: The first and most critical step is the hydrolysis of the MIDA boronate to release the free boronic acid. The MIDA ligand protects the boron center, rendering it unreactive towards the palladium catalyst under anhydrous conditions. The catalytic cycle of the Suzuki-Miyaura reaction can only commence once the free, sp²-hybridized boronic acid is available for transmetalation.[2][3]

Therefore, the rate of your overall cross-coupling is fundamentally dependent on the rate of this initial hydrolysis. If the hydrolysis is slow or incomplete, the concentration of the active boronic acid in the reaction mixture will be low, leading to a sluggish overall transformation. This is often referred to as a "slow-release" mechanism, which is beneficial for preventing the decomposition of unstable boronic acids but must be properly controlled to achieve efficient reaction times.[4][5]

MIDA_Activation_Pathway cluster_0 Pre-Catalytic Stage cluster_1 Suzuki-Miyaura Catalytic Cycle MIDA_Ester 4-Bromophenylboronic acid MIDA ester (Inactive) Hydrolysis Hydrolysis (H₂O, Base) MIDA_Ester->Hydrolysis Rate-determining for boronic acid availability Boronic_Acid 4-Bromophenylboronic acid (Active) Hydrolysis->Boronic_Acid TM Transmetalation Boronic_Acid->TM Enters Cycle OA Oxidative Addition RE Reductive Elimination Troubleshooting_Workflow start Slow Reaction Detected check_hydrolysis 1. Is MIDA Hydrolysis Efficient? - Sufficient H₂O present? - Base (e.g., K₃PO₄) added? - Temperature high enough (≥60°C)? start->check_hydrolysis check_catalyst 2. Is the Catalyst System Active? - Using a bulky, e⁻-rich ligand? - Catalyst handled under inert gas? - Reaction rigorously degassed? check_hydrolysis->check_catalyst If Yes optimize_conditions Solution: Increase temperature, switch to a more active ligand (e.g., XPhos), or use a stronger base (e.g., Cs₂CO₃). check_hydrolysis->optimize_conditions If No check_substrate 3. Is the Coupling Partner Challenging? - Is the aryl halide sterically hindered? - Is it electron-rich? check_catalyst->check_substrate If Yes check_catalyst->optimize_conditions If No check_substrate->optimize_conditions If Yes end Reaction Optimized optimize_conditions->end

Figure 2: A logical workflow for troubleshooting a slow Suzuki-Miyaura coupling reaction involving a MIDA boronate.

  • Verify MIDA Hydrolysis Conditions: This is the most common bottleneck. Ensure you have added both the base (e.g., 3 equivalents of K₃PO₄) and a water co-solvent. [4][6]If the reaction is being run at a low temperature (<60 °C), the rate of hydrolysis will be very slow. Consider increasing the temperature to 80-100 °C. [4]2. Assess the Catalyst System: An inadequate ligand is a frequent cause of slow reactions. If you are using a simple ligand like PPh₃, switching to a more electron-rich and bulky biarylphosphine ligand like SPhos or XPhos will dramatically increase the catalytic activity. [7]Also, ensure your reaction was properly degassed (e.g., by sparging with argon for 10-15 minutes) as oxygen can deactivate the catalyst and lead to homocoupling of the boronic acid. [8][9]3. Evaluate the Coupling Partner: While 4-bromophenylboronic acid MIDA ester is not particularly hindered, if your aryl halide coupling partner has bulky ortho-substituents, the reaction will be slower. [8]For such cases, more forcing conditions are required: higher temperatures, a stronger base (Cs₂CO₃), and a highly active catalyst system are essential. [8]4. Check Reagent Purity: Ensure your solvents are anhydrous (besides the intentionally added water) and your reagents are pure. Contaminants can poison the palladium catalyst. [10]

Section 4: Detailed Experimental Protocols

These protocols provide reliable starting points for your experiments.

Protocol 1: General Procedure for Efficient Coupling

This protocol is suitable for coupling 4-bromophenylboronic acid MIDA ester with standard, unhindered aryl or heteroaryl halides.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 4-bromophenylboronic acid MIDA ester (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst system (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 80 °C. Stir vigorously for 4-8 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Protocol 2: Accelerated Procedure for Challenging Substrates

This protocol uses more forcing conditions suitable for sterically hindered or electron-rich aryl halides.

  • Reagent Preparation: To an oven-dried reaction vial, add the challenging aryl halide (1.0 mmol, 1.0 equiv), 4-bromophenylboronic acid MIDA ester (1.5 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add a highly active catalyst (e.g., RuPhos Pd G3, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 6-12 hours.

  • Monitoring & Workup: Follow the monitoring and workup procedure described in Protocol 1.

  • Purification: Purify the crude product via flash column chromatography.

References

  • D. G. H. Hetterscheid, et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Sigma-Aldrich. (n.d.). MIDA Boronates.
  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. (n.d.). PMC - NIH.
  • C. S. Adjiman, et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society.
  • Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. (2015). Macromolecules.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH.
  • Tips on increasing yield of Miyaura coupling reaction?. (2022). Reddit.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • MIDA Boronate: A New Organo-boron Reagent. (2021). BLDpharm.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (n.d.). YouTube.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate.

Sources

Troubleshooting

Side reactions of 4-Bromophenylboronic acid MIDA ester and their prevention

Welcome to the Technical Support Center for 4-Bromophenylboronic acid MIDA ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Bromophenylboronic acid MIDA ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you overcome common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered when working with 4-Bromophenylboronic acid MIDA ester, focusing on the causality behind experimental outcomes and providing robust solutions.

Q1: What are the primary side reactions I should be aware of when using 4-Bromophenylboronic acid MIDA ester?

While 4-bromophenylboronic acid MIDA ester is designed for stability, side reactions can occur, typically after the in situ deprotection to the free boronic acid during a reaction. The main undesired products stem from three key pathways:

  • Oxidation: The conversion of the boronic acid functional group to a hydroxyl group, resulting in the formation of 4-bromophenol.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to bromobenzene.

  • Boroxine Formation: The dehydration and trimerization of the free boronic acid to form a cyclic anhydride, which can complicate reaction kinetics and analysis.

Understanding the conditions that promote these pathways is the first step toward their prevention.

Q2: My Suzuki-Miyaura coupling reaction has a low yield. Could my 4-bromophenylboronic acid MIDA ester have degraded?

This is a common concern, but unlikely if the reagent has been stored properly. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, free-flowing crystalline solids.[1] Unlike many free boronic acids that are prone to decomposition on the benchtop, MIDA esters are stable to air and moisture for extended periods (months) and are compatible with silica gel chromatography.[2][3]

Causality: The stability comes from the donation of electron density from the MIDA ligand's nitrogen atom to the empty p-orbital of the boron, changing its hybridization from sp² to sp³.[4] This coordinative saturation makes the boron center less Lewis acidic and far less susceptible to degradation pathways that affect free boronic acids.[5]

Troubleshooting:

  • Verify Storage: Ensure the compound was stored in a tightly sealed container at room temperature, away from aggressive chemical vapors.

  • Check Solubility: MIDA boronates have excellent solubility in many common organic solvents.[3] If your reagent is not dissolving as expected, it could indicate a quality issue.

  • Look Elsewhere: A low yield is more likely due to suboptimal reaction conditions (e.g., inefficient deprotection, catalyst deactivation, or issues with your coupling partner) rather than the degradation of the starting MIDA ester.

Q3: I'm observing 4-bromophenol as a major byproduct. What causes this oxidation and how can I prevent it?

The formation of 4-bromophenol is a classic sign of oxidation of the boronic acid. This typically occurs after the MIDA group is cleaved.

Causality: The free boronic acid is susceptible to oxidation by various oxidants, with dissolved atmospheric oxygen being the most common culprit in a reaction flask.[6] This process can be accelerated by the presence of base and palladium catalysts.[7] While the MIDA ester itself is stable to oxidation[8], the in situ generated boronic acid is vulnerable.

Prevention Protocol:

  • Rigorous Degassing: Before adding your catalyst and heating, thoroughly degas your reaction mixture. This is the most critical step. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can suffice for many applications.

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (e.g., via a balloon or a nitrogen line) for the entire duration.

  • Use High-Purity Reagents: Ensure solvents and other reagents are free from peroxide impurities, which can act as oxidants.

Q4: My NMR spectrum is complex and suggests the presence of boroxines. How do I avoid this?

Boroxine formation is a dehydration reaction where three molecules of a boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms.[9][10]

Causality: This is an equilibrium process that is favored under anhydrous conditions or upon heating, as water is eliminated.[11] While the MIDA boronate is strictly monomeric[1], once the free 4-bromophenylboronic acid is generated in situ, it can potentially form boroxines if the reaction conditions are not sufficiently aqueous.

Prevention Strategy:

  • Ensure Proper Water Content: Most Suzuki-Miyaura protocols using MIDA esters call for an aqueous base or a solvent mixture containing water (e.g., dioxane/water).[3] This water is critical not only for the hydrolysis of the MIDA ester but also for maintaining the equilibrium in favor of the monomeric boronic acid.

  • Controlled Deprotection: The "slow-release" method, using a base like K₃PO₄, keeps the instantaneous concentration of the free boronic acid low.[3] This minimizes its opportunity to self-condense into a boroxine before it engages in the catalytic cycle.

Q5: How can I minimize protodeboronation (loss of the boron group)?

Protodeboronation results in the formation of bromobenzene from your starting material, which is a common issue with unstable boronic acids.[12]

Causality: This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond from a proton source (like water or alcohol). It is often promoted by high temperatures, extended reaction times, and the presence of strong bases.[13]

Prevention Strategy:

  • Controlled Base-Mediated Hydrolysis: The key advantage of the MIDA ester is its ability to slowly release the boronic acid under specific basic conditions (e.g., aqueous K₃PO₄).[3] This prevents the accumulation of the free boronic acid, which could otherwise decompose. Avoid using strong bases like NaOH if a slow, controlled reaction is desired, as they promote rapid hydrolysis.[14]

  • Optimize Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction by TLC or LC-MS to determine the point of completion, then work it up promptly.

  • Choose the Right Base: Use a moderately weak inorganic base like K₃PO₄ or K₂CO₃. These are effective for the slow deprotection and coupling without being overly aggressive in promoting protodeboronation.

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Incomplete MIDA ester deprotection. 2. Inactive catalyst. 3. Reagent degradation (unlikely for MIDA ester).1. Ensure aqueous base is present. For slow release, use K₃PO₄ with water. For fast release, pre-treat with aq. NaOH.[3][14] 2. Use a fresh, active catalyst/ligand combination. Ensure rigorous degassing to prevent catalyst oxidation.
Significant 4-Bromophenol Formation Oxidation of the free boronic acid by atmospheric oxygen.Rigorously degas the reaction mixture (freeze-pump-thaw or inert gas sparging) and maintain a positive inert atmosphere.[13]
Significant Bromobenzene Formation Protodeboronation of the free boronic acid.1. Use the "slow-release" protocol with K₃PO₄ to keep the free boronic acid concentration low.[3] 2. Avoid excessive heating or prolonged reaction times. Monitor the reaction to find the optimal endpoint.
Complex NMR / Suspected Boroxine Dehydration of the free boronic acid.Ensure sufficient water is present in the reaction medium to favor the monomeric boronic acid. The aqueous base serves this purpose.[9][11]
Difficulty in Purification MIDA boronates have unique chromatographic behavior.Use the "catch-and-release" purification method. Adsorb the crude product onto silica gel, wash with Et₂O to remove nonpolar impurities ("catch"), then elute the desired MIDA boronate product with THF ("release").[5][15]

Visual Diagrams and Workflows

Chemical Structures of Interest

The following diagram illustrates the structure of 4-Bromophenylboronic acid MIDA ester and the common side products that can arise from its corresponding free boronic acid.

Caption: Key chemical structures in MIDA ester chemistry.

MIDA Ester Hydrolysis Mechanism

The deprotection of the MIDA ester is a critical first step for its participation in cross-coupling reactions. This process occurs via two distinct, parallel mechanisms.[16][17]

Hydrolysis_Mechanisms cluster_fast Fast, Base-Mediated Path cluster_slow Slow, Neutral Path MIDA_Ester 4-Bromophenylboronic acid MIDA ester Attack Rate-limiting attack of OH⁻ on MIDA carbonyl MIDA_Ester->Attack High pH (e.g., aq. NaOH) BN_Cleavage Rate-limiting B-N bond cleavage by (H₂O)n MIDA_Ester->BN_Cleavage Neutral pH Low water activity Intermediate1 Tetrahedral Intermediate Attack->Intermediate1 Hydrolysis_Fast Rapid cleavage to free Boronic Acid Intermediate1->Hydrolysis_Fast Intermediate2 Water-coordinated Boron BN_Cleavage->Intermediate2 Hydrolysis_Slow Slow cleavage to free Boronic Acid Intermediate2->Hydrolysis_Slow

Caption: Dual pathways for MIDA boronate hydrolysis.

Troubleshooting Workflow for Suzuki-Miyaura Reactions

When a Suzuki-Miyaura reaction using 4-bromophenylboronic acid MIDA ester fails or gives a low yield, follow this logical troubleshooting workflow.

Troubleshooting_Workflow cluster_analysis Analysis of Crude Mixture cluster_solutions Solutions start Low Yield or No Reaction check_reagents Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_reagents is_sm_present Is Starting MIDA Ester Unconsumed? check_reagents->is_sm_present is_phenol Is 4-Bromophenol Present? is_sm_present->is_phenol No solution_deprotection Problem: Incomplete Deprotection Action: Check base and water content. Ensure proper solvent choice (e.g., dioxane/H₂O). is_sm_present->solution_deprotection Yes is_protodeboronated Is Bromobenzene Present? is_phenol->is_protodeboronated No solution_oxidation Problem: Oxidation Action: Improve degassing procedure. Ensure a strict inert atmosphere. is_phenol->solution_oxidation Yes solution_protodeboronation Problem: Protodeboronation Action: Reduce temperature/time. Use a milder base (K₃PO₄). is_protodeboronated->solution_protodeboronation Yes solution_catalyst Problem: Catalyst Inactivity Action: Use fresh catalyst/ligand. Check purity of all reagents. is_protodeboronated->solution_catalyst No

Caption: A logical workflow for troubleshooting reactions.

Experimental Protocols

Protocol 1: Proper Handling and Storage

To maintain the high purity and reactivity of 4-bromophenylboronic acid MIDA ester, adhere to the following handling and storage procedures.

  • Storage: Store the reagent in its original, tightly sealed container in a cool, dry place. A standard laboratory shelf at room temperature is appropriate. Unlike free boronic acids, refrigeration or storage in a desiccator is not strictly necessary for short-to-medium term use, but it is good practice for long-term storage.

  • Handling: Weigh the solid in the air on a standard laboratory balance. No special inert atmosphere techniques are required for handling the solid.[1]

  • In Solution: While the solid is very stable, solutions should be used fresh. Avoid preparing stock solutions and storing them for extended periods, especially in protic solvents like methanol, as slow hydrolysis can occur over time.[1]

Protocol 2: General "Slow-Release" Suzuki-Miyaura Coupling

This protocol is optimized to minimize side reactions by slowly generating the active boronic acid in situ. This is particularly effective for challenging coupling partners.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid MIDA ester (1.2 equivalents), your aryl/vinyl halide coupling partner (1.0 equivalent), and potassium phosphate (K₃PO₄, 3.0 equivalents).

  • Solvent Addition: Add your chosen solvent system. A mixture of dioxane and water (e.g., 5:1 v/v) is a common choice.[3] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Degassing: Seal the vessel and thoroughly degas the mixture. Perform at least three "freeze-pump-thaw" cycles for best results.

  • Catalyst Addition: Under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography.

By following these guidelines and understanding the chemical principles at play, you can effectively troubleshoot issues and optimize your use of 4-bromophenylboronic acid MIDA ester for successful synthetic outcomes.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Polyenes. Journal of the American Chemical Society.
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol Research Portal. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]

  • Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]

  • Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters. [Link]

  • Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. National Institutes of Health. [Link]

  • Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Chemistry Portal. [Link]

  • Yamanoi, Y., & Nishihara, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

  • Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Mstredansky, S., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. CNR-IRIS. [Link]

  • Singh, L. S., et al. (2023). Organocatalyzed-Aerobic Oxidation of Arylboronic Acids toward the Synthesis of Phenolic Derivatives. Bentham Science. [Link]

  • ResearchGate. (n.d.). Formation of the boroxine from phenylboronic acid. ResearchGate. [Link]

  • Wikipedia. (n.d.). Boroxine. Wikipedia. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Lee, S. J., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-Bromophenylboronic acid MIDA ester. Organic Syntheses. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Gillis, E. P. (2010). Iterative Cross-Coupling with MIDA Boronates. CORE. [Link]

  • Wrigley, G. L., et al. (2021). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. National Institutes of Health. [Link]

  • Coombs, J. R., et al. (2017). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. National Institutes of Health. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Li, J., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. [Link]

  • Reddit. (2017). Purification of boronic acids?. Reddit. [Link]

  • Wrigley, G. L., et al. (2021). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. RSC Publishing. [Link]

  • Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]

  • Kumar, A., & Kumar, A. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

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Optimization

Technical Support Center: Enhancing the Purity of Biaryls from MIDA Boronates in Suzuki-Miyaura Coupling

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in achieving higher purity for biaryls synthesized via Suzuki-Miyaura cross-coupling reactions u...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in achieving higher purity for biaryls synthesized via Suzuki-Miyaura cross-coupling reactions utilizing N-methyliminodiacetic acid (MIDA) boronates. This guide is structured to provide not just procedural instructions, but also the underlying scientific principles to enable effective troubleshooting and optimization of your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of MIDA boronates in Suzuki-Miyaura coupling and the factors influencing the purity of the final biaryl product.

Q1: What are the primary advantages of using MIDA boronates over traditional boronic acids?

MIDA boronates offer several key advantages that contribute to cleaner reactions and higher purity products. They are generally bench-top stable, crystalline solids that are compatible with chromatography, making them easier to handle and purify than many boronic acids, which can be prone to decomposition. The MIDA ligand protects the boronic acid moiety, preventing premature decomposition and side reactions. This protective nature allows for a "slow-release" of the active boronic acid under basic aqueous conditions, maintaining a low concentration of the reactive species in the reaction mixture and thus minimizing side reactions like protodeboronation.

Q2: What are the most common impurities I might encounter in my biaryl product?

The most prevalent impurities in Suzuki-Miyaura reactions involving MIDA boronates include:

  • Homocoupled product of the boronic acid: This arises from the coupling of two boronic acid molecules.

  • Protodeboronated starting material: The MIDA boronate or the liberated boronic acid can be replaced by a hydrogen atom from the solvent or residual water.

  • Unreacted starting materials: Incomplete conversion will leave residual aryl halide and MIDA boronate.

  • Reduced arene: The aryl halide can be reduced to the corresponding arene.

  • Residual Palladium Catalyst: The palladium catalyst used in the reaction can contaminate the final product.

Q3: How does the choice of base impact the purity of my biaryl product?

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. It is required to activate the boronic acid for transmetalation. However, the strength and type of base can significantly influence the reaction's outcome. A base that is too strong can promote side reactions, while a base that is too weak may lead to incomplete conversion. The choice of base is often substrate-dependent and may require screening to find the optimal conditions for maximizing the yield and purity of the desired biaryl.[1] For MIDA boronates, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used to facilitate the slow hydrolysis and release of the boronic acid.[2] In some cases, organic bases like triethylamine have also been shown to be effective, particularly in aqueous micellar conditions.[2][3]

Q4: Can the palladium source and ligand affect the formation of impurities?

Absolutely. The choice of palladium precatalyst and ligand is critical for a successful and clean Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and modulates its reactivity. Bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle, which can lead to faster reaction rates and reduced side product formation.[1] Using a Pd(0) source directly can sometimes be advantageous over in situ reduction of a Pd(II) source, as the latter can sometimes lead to the formation of Pd(II) species that promote homocoupling.[4]

Troubleshooting Guide: From Impure Product to High-Purity Biaryl

This guide provides a systematic approach to identifying and resolving common issues that compromise the purity of biaryls synthesized from MIDA boronates.

Problem 1: Significant Homocoupling of the Boronic Acid

Homocoupling of the boronic acid to form a biaryl dimer is a common side reaction, often driven by the presence of oxygen or Pd(II) species.[4]

Potential Causes & Solutions:

CauseSolution
Oxygen in the reaction mixture Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or using the freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction.[5]
Presence of Pd(II) species Use a Pd(0) precatalyst directly. If using a Pd(II) precatalyst, ensure conditions are optimal for its complete reduction to Pd(0). The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[6][7]
High concentration of boronic acid Employ a slow addition of the MIDA boronate solution to the reaction mixture to maintain a low instantaneous concentration of the liberated boronic acid.[5]
Sub-optimal stoichiometry Using a slight excess of the aryl halide can favor the desired cross-coupling pathway over homocoupling.[5]
Problem 2: Protodeboronation of the MIDA Boronate

Protodeboronation, the replacement of the boronic acid moiety with a hydrogen atom, is another common side reaction that reduces the yield of the desired biaryl.

Potential Causes & Solutions:

CauseSolution
Harsh reaction conditions Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely to avoid prolonged heating after completion.[8]
Inappropriate base The choice of base can influence the rate of protodeboronation. If significant protodeboronation is observed, consider screening milder bases. Anhydrous conditions with a base like K₃PO₄ can sometimes be beneficial.[9]
Presence of excess water or protic solvents While water is necessary for the hydrolysis of the MIDA boronate, excess water can promote protodeboronation. Use anhydrous solvents and add a controlled amount of degassed water.
Problem 3: Low or Incomplete Conversion

Low conversion of starting materials to the desired biaryl product can be frustrating. This issue often points to problems with the catalyst, reagents, or reaction conditions.

Potential Causes & Solutions:

CauseSolution
Catalyst deactivation Ensure the reaction is performed under a strict inert atmosphere to prevent oxidation of the palladium catalyst.[1] The purity of the reagents, especially the base and solvent, is also crucial.
Sub-optimal catalyst/ligand system The chosen catalyst and ligand may not be suitable for the specific substrates. A systematic screening of different palladium sources and phosphine ligands is recommended.[1]
Insufficient reaction temperature or time If the reaction is sluggish, a moderate increase in temperature may be necessary. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[1]
Poor solubility of reagents The choice of solvent is important for ensuring all components are sufficiently soluble. Common solvents for Suzuki-Miyaura reactions include 1,4-dioxane, toluene, and THF, often with the addition of a small amount of water.[5]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol provides a starting point for the cross-coupling of an aryl halide with a MIDA boronate. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), MIDA boronate (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and the phosphine ligand (e.g., SPhos, 0.05 mmol).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure biaryl.[10]

Protocol for the Purification of Biaryl Compounds

Purification is a critical step in obtaining a high-purity biaryl product. The choice of method depends on the physical properties of the product and the nature of the impurities.

1. Column Chromatography:

  • Adsorbent: Silica gel is the most common stationary phase.

  • Eluent: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective for eluting the biaryl product while retaining more polar impurities.[11]

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack it into a column.

    • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel (dry loading).

    • Load the sample onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified biaryl.

2. Recrystallization:

Recrystallization is an effective method for purifying solid biaryl products.

  • Solvent Selection: The ideal solvent is one in which the biaryl is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include hexanes/ethyl acetate or hexanes/methanol.[10]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added to remove colored impurities.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum to obtain the purified biaryl.[10]

Visualizing the Process: Diagrams and Workflows

To further aid in understanding and troubleshooting, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for addressing low biaryl purity.

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Ar-X Transmetalation Transmetalation (Ar'-B(OH)2 / Base) Biaryl_Pd_Complex Ar-Pd(II)-Ar'(L_n) Transmetalation->Biaryl_Pd_Complex Ar'-MIDA -> Ar'-B(OH)2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Biaryl_Product Ar-Ar' Reductive_Elimination->Biaryl_Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Biaryl Purity Identify_Impurities Identify Impurities (LC-MS, NMR) Start->Identify_Impurities Homocoupling Homocoupling? Identify_Impurities->Homocoupling Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No Optimize_Degassing Optimize Degassing & Inert Atmosphere Homocoupling->Optimize_Degassing Yes Low_Conversion Low Conversion? Protodeboronation->Low_Conversion No Milder_Conditions Use Milder Conditions (Lower Temp, Shorter Time) Protodeboronation->Milder_Conditions Yes Screen_Catalyst_Ligand Screen Catalyst/ Ligand System Low_Conversion->Screen_Catalyst_Ligand Yes End High Purity Biaryl Low_Conversion->End No Check_Pd_Source Use Pd(0) or Add Mild Reductant Optimize_Degassing->Check_Pd_Source Slow_Addition Slow Addition of MIDA Boronate Check_Pd_Source->Slow_Addition Optimize_Stoichiometry Adjust Stoichiometry (Excess Aryl Halide) Slow_Addition->Optimize_Stoichiometry Optimize_Stoichiometry->End Screen_Bases Screen Bases Milder_Conditions->Screen_Bases Optimize_Water_Content Optimize Water Content Screen_Bases->Optimize_Water_Content Optimize_Water_Content->End Check_Reagent_Purity Check Reagent Purity Screen_Catalyst_Ligand->Check_Reagent_Purity Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Reagent_Purity->Optimize_Temp_Time Optimize_Temp_Time->End

Caption: A troubleshooting workflow for improving biaryl purity.

References

Sources

Troubleshooting

Technical Support Center: Suzuki Reactions with MIDA Boronates

Welcome to our dedicated technical support center for Suzuki-Miyaura cross-coupling reactions utilizing N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for Suzuki-Miyaura cross-coupling reactions utilizing N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic tools. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying rationale to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding Suzuki reactions with MIDA boronates.

Q1: Why is my Suzuki reaction with a MIDA boronate yielding no product?

A low or non-existent yield is often traced back to a few critical factors. Firstly, the instability of the boronic acid derivative is a frequent cause of low yields in Suzuki-Miyaura reactions.[1] MIDA boronates are designed to be stable, air-tolerant solids that slowly release the corresponding boronic acid under basic conditions.[2][3] If the reaction fails, it's crucial to verify the integrity of your MIDA boronate, the activity of your palladium catalyst, and the appropriateness of your reaction conditions, particularly the base and solvent.

Q2: What are the initial signs of catalyst deactivation?

A primary visual indicator of catalyst deactivation is the formation of palladium black, a fine precipitate of elemental palladium.[4][5] This signifies that the Pd(0) catalyst is falling out of the catalytic cycle and agglomerating. This can be caused by factors such as the presence of oxygen, instability of the phosphine ligand, or inappropriate reaction conditions.[4][5] Another sign is a stalled reaction, where analysis by TLC or LC-MS shows no further conversion of starting materials after an initial period of reactivity.

Q3: Is water necessary for Suzuki reactions with MIDA boronates?

While many Suzuki reactions benefit from or require water to facilitate the hydrolysis of boronic esters and the formation of the active boronate species, MIDA boronates can be utilized in both aqueous and anhydrous conditions.[1][6] The key is the presence of a suitable base to promote the slow release of the boronic acid from the MIDA ligand.[3] In some cases, anhydrous conditions can be advantageous, particularly for substrates sensitive to water.[1]

Q4: Can I use any base for my MIDA boronate Suzuki coupling?

No, the choice of base is critical. While inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common in many Suzuki reactions, they have been shown to be ineffective or even detrimental in couplings involving MIDA boronates, leading to minimal product formation.[6] Organic bases, such as triethylamine (Et₃N), or milder inorganic bases like potassium phosphate (K₃PO₄) are often more suitable for facilitating the slow release of the boronic acid from the MIDA chelate.[3][6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more complex issues encountered during Suzuki reactions with MIDA boronates.

Problem 1: Low or No Product Yield

A lack of desired product is the most common failure mode. The following flowchart and detailed explanations will guide you through a logical troubleshooting process.

troubleshooting_flowchart start Low/No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents sub_reagents1 MIDA Boronate Integrity: - Check purity (NMR, LC-MS) - Ensure proper storage check_reagents->sub_reagents1 Degradation? sub_reagents2 Aryl Halide Reactivity: - Confirm identity and purity - Consider reactivity order: I > Br > Cl check_reagents->sub_reagents2 Purity/Reactivity? sub_reagents3 Stoichiometry: - Use a slight excess (1.1-1.2 equiv.) of the MIDA boronate check_reagents->sub_reagents3 Incorrect Ratio? check_conditions 2. Assess Reaction Conditions sub_conditions1 Base Selection: - Avoid strong inorganic bases (e.g., K2CO3) - Use Et3N or K3PO4 check_conditions->sub_conditions1 Inappropriate Base? sub_conditions2 Solvent Choice & Purity: - Ensure anhydrous and degassed solvents - Common choices: Dioxane, THF, Toluene check_conditions->sub_conditions2 Solvent Issues? sub_conditions3 Temperature & Time: - Is the temperature high enough? - Has the reaction run long enough? check_conditions->sub_conditions3 Suboptimal Parameters? optimize_catalyst 3. Evaluate Catalyst System sub_catalyst1 Catalyst Loading: - Increase catalyst loading (e.g., to 4 mol%) optimize_catalyst->sub_catalyst1 Insufficient Catalyst? sub_catalyst2 Ligand Choice: - Is the ligand appropriate for the substrate? - Consider bulky, electron-rich phosphines optimize_catalyst->sub_catalyst2 Ligand Mismatch? sub_catalyst3 Palladium Black Formation?: - Indicates catalyst decomposition - Improve degassing, check ligand stability optimize_catalyst->sub_catalyst3 Deactivation? side_reactions 4. Investigate Side Reactions sub_side1 Protodeboronation: - Formation of Ar-H from Ar-MIDA - Minimize water, use appropriate base side_reactions->sub_side1 Identify byproducts sub_side2 Homocoupling: - Formation of Ar-Ar or R-R - Ensure rigorous degassing to remove oxygen side_reactions->sub_side2 Identify byproducts sub_reagents3->check_conditions sub_conditions3->optimize_catalyst sub_catalyst3->side_reactions

Troubleshooting Decision Tree for Low Yields

  • MIDA Boronate Integrity: MIDA boronates are generally stable, but it's good practice to confirm their purity by ¹H NMR or LC-MS, especially if the reagent has been stored for a long time.[3]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > OTf > Br >> Cl.[7] For less reactive halides like aryl chlorides, a more active catalyst system (e.g., using a more electron-rich and bulky ligand) may be required.[8]

  • Stoichiometry: While a 1:1 stoichiometry is theoretically possible, using a slight excess of the MIDA boronate (e.g., 1.2 equivalents) can often improve yields by compensating for any minor decomposition or side reactions.[6]

  • Base Selection: As highlighted in the FAQs, strong inorganic bases can be detrimental. Triethylamine (Et₃N) is often a good starting point for MIDA boronate couplings.[6] Potassium phosphate (K₃PO₄) is another effective base that facilitates the slow release of the boronic acid.[3]

  • Solvent and Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to oxidative side reactions and catalyst deactivation.[9] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and the reaction is run under an inert atmosphere. Common solvents include dioxane, THF, and toluene.[1] The choice of solvent can also influence the solubility of reagents and the stability of the catalytic species.[10]

Problem 2: Incomplete Conversion

If your reaction starts but does not proceed to completion, this often points to catalyst deactivation over the course of the reaction.

The phosphine ligand plays a crucial role in stabilizing the palladium center and preventing the formation of inactive palladium black.[1] Bulky and electron-rich dialkylbiarylphosphine ligands, such as SPhos or XPhos, are often highly effective in promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination) and maintaining catalyst longevity.[8] If you are using a simple ligand like triphenylphosphine (PPh₃) and observing incomplete conversion, switching to a more sophisticated ligand is a logical next step.

Ligand Key Characteristics Typical Applications
PPh₃ Basic, sterically undemandingSimple couplings, often requires higher temperatures
SPhos Bulky, electron-richHighly active for a broad range of substrates, including aryl chlorides
XPhos Very bulky, electron-richEffective for hindered substrates and challenging couplings
RuPhos Bulky, electron-richSimilar to XPhos, good for heteroaromatic substrates

For challenging substrates, such as sterically hindered aryl halides or electron-rich aryl chlorides, increasing the catalyst loading from a standard 1-2 mol% to 4-5 mol% can sometimes be necessary to achieve full conversion.[6]

Problem 3: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired product.[1]

This side reaction involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an undesired arene byproduct. It can be promoted by excess water or certain bases. Using anhydrous conditions and a carefully chosen base can help to minimize protodeboronation.[9] Bulky phosphine ligands have also been implicated in promoting palladium-catalyzed protodeboronation under certain conditions.[4]

The formation of biaryl products from the coupling of two molecules of the boronic acid (R-R) or two molecules of the aryl halide is known as homocoupling. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1] Rigorous degassing and ensuring the use of a Pd(0) precatalyst or efficient in situ reduction of a Pd(II) source can mitigate this issue.[1]

Visualizing the Catalytic Cycle and Deactivation Pathways

Understanding the catalytic cycle is key to diagnosing problems. The following diagram illustrates the main steps of the Suzuki-Miyaura reaction and indicates where catalyst deactivation can occur.

suzuki_cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition deactivation Catalyst Deactivation (Palladium Black) pd0->deactivation Aggregation pdII_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pdII_intermediate transmetalation Transmetalation (R-B(MIDA) + Base) pdII_intermediate->transmetalation pdII_intermediate->deactivation Decomposition ar_pd_r Ar-Pd(II)-R(L_n) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Desired Product) reductive_elimination->product

Sources

Optimization

Troubleshooting incomplete conversion of 4-Bromophenylboronic acid MIDA ester

Welcome to the technical support center for troubleshooting experiments involving 4-Bromophenylboronic acid MIDA ester. This guide is designed for researchers, scientists, and professionals in drug development who are ut...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting experiments involving 4-Bromophenylboronic acid MIDA ester. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing MIDA (N-methyliminodiacetic acid) boronates in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges, with a focus on incomplete conversion, providing in-depth explanations and actionable solutions based on established chemical principles and field-tested expertise.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with 4-Bromophenylboronic acid MIDA ester is showing low or incomplete conversion. What are the most common initial checks?

A1: Incomplete conversion in a Suzuki-Miyaura reaction using a MIDA boronate often stems from a misunderstanding of its unique reactivity profile. Unlike free boronic acids, MIDA boronates are exceptionally stable and require an initial hydrolysis (deprotection) step to release the active boronic acid for cross-coupling.[1][2][3] This process is not instantaneous and its efficiency is paramount for the overall reaction success.

Here are the first critical parameters to verify:

  • Presence of Water: MIDA boronates are stable under anhydrous cross-coupling conditions.[1][4] The deprotection step is a hydrolysis, meaning water is an essential reagent. Ensure your solvent system contains an adequate amount of water. Anhydrous conditions will result in no reaction.

  • Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., SPhos, XPhos) are active.[5] Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture over time. Using a pre-catalyst that is more bench-stable can often improve reproducibility.

  • Proper Degassing: Oxygen can lead to the formation of palladium black (inactive Pd(0) precipitate) and can also promote the homocoupling of the boronic acid, consuming your starting material.[6] Ensure your solvent and reaction vessel are thoroughly degassed before adding the catalyst.

  • Base Selection and Quality: The base is not just a simple activator; it is the primary driver of the MIDA boronate hydrolysis.[7][8][9] The choice and quality of the base are critical. For "slow-release" conditions, hydrated bases like potassium phosphate (K₃PO₄) are often used.[5][10] Ensure the base has not absorbed excessive atmospheric moisture or degraded.

Q2: I'm observing my starting materials (MIDA ester and aryl halide) but very little product. How does the MIDA deprotection mechanism influence this?

A2: This is a classic symptom of a stalled or inefficient deprotection of the MIDA boronate. The MIDA ligand renders the boron atom sp³-hybridized and part of a stable bicyclic structure, which prevents it from participating in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3] To react, it must first hydrolyze back to the sp²-hybridized boronic acid.

This hydrolysis can occur via two distinct mechanisms: a fast, base-mediated pathway and a much slower, neutral water-mediated pathway.[7][8][11][12]

  • Base-Mediated Hydrolysis: This is the dominant and desired pathway for efficient cross-coupling. It involves the rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons.[7][9]

  • Neutral Hydrolysis: This pathway involves the cleavage of the B-N bond by a cluster of water molecules and is significantly slower.[7][8][11]

If your reaction is stalling, it's likely the base-mediated hydrolysis is not proceeding efficiently. This can happen if the base is not sufficiently soluble or active in the reaction medium. For highly lipophilic MIDA boronates, phase separation can occur, leading to a switch to the much slower neutral hydrolysis pathway and resulting in incomplete conversion.[13]

Troubleshooting Steps:

  • Optimize the Base: Switch to a different base. While K₃PO₄ is common for slow-release, a stronger base like NaOH can be used for rapid, complete deprotection prior to coupling, though this negates the benefits of slow release.[9][10]

  • Improve Phase Mixing: For biphasic systems (e.g., Dioxane/H₂O), vigorous stirring is crucial to maintain an emulsion and facilitate the interaction between the organic-soluble MIDA ester and the aqueous base.[9]

  • Adjust Solvent System: Modifying the solvent ratio or using a co-solvent like isopropanol (IPA) or DMF can improve the solubility of all components and enhance the rate of hydrolysis.[2][5]

Diagram: MIDA Boronate Hydrolysis and Cross-Coupling Cycle

The following diagram illustrates the essential deprotection step required to activate the MIDA boronate for the Suzuki-Miyaura catalytic cycle.

MIDA_Cycle cluster_deprotection Deprotection (Hydrolysis) cluster_suzuki Suzuki-Miyaura Cycle MIDA_Ester 4-Bromophenylboronic acid MIDA ester (Inactive) Boronic_Acid 4-Bromophenylboronic acid (Active) MIDA_Ester->Boronic_Acid H₂O, Base (e.g., K₃PO₄) Transmetal Transmetalation Boronic_Acid->Transmetal Enters Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd OxAdd->Transmetal Ar'(Pd)X RedElim Reductive Elimination Transmetal->RedElim Ar'(Pd)Ar RedElim->Pd0 Product Coupled Product RedElim->Product ArX Ar'-X

Caption: The MIDA boronate must first be hydrolyzed to the active boronic acid before it can enter the Suzuki-Miyaura catalytic cycle via transmetalation.

Q3: I am seeing significant protodeboronation of my 4-Bromophenylboronic acid. How can I minimize this side reaction?

A3: Protodeboronation is the undesired replacement of the C-B bond with a C-H bond. While 4-Bromophenylboronic acid is relatively stable, this side reaction can become significant under harsh conditions, particularly with electron-rich or certain heteroaromatic boronic acids.[6][14] The entire purpose of the MIDA boronate "slow-release" strategy is to mitigate this problem.[5][10]

The slow, controlled hydrolysis of the MIDA ester maintains a very low steady-state concentration of the reactive boronic acid in solution. This ensures that the boronic acid is more likely to undergo productive cross-coupling with the palladium complex rather than decompose via protodeboronation.[10][15]

If you are observing significant protodeboronation, it suggests an imbalance between the rate of boronic acid release and the rate of its consumption in the catalytic cycle.

Optimization Strategies:

  • Slow Down the Release: If the catalytic cycle is slow (e.g., with a challenging aryl chloride), the boronic acid may be released too quickly and decompose. You can slow the hydrolysis by:

    • Lowering the reaction temperature.[10]

    • Using a milder or less hydrated base (e.g., K₂CO₃ instead of K₃PO₄).

  • Speed Up the Catalysis: Ensure the catalytic cycle is as efficient as possible by using an optimal catalyst/ligand combination and concentration. For challenging couplings, more active ligands like SPhos or XPhos are often required.[5]

  • Use Anhydrous Conditions (with a different reagent): While not applicable to MIDA boronates which require water, it's worth noting that for other boronic esters (e.g., pinacol esters), switching to completely anhydrous conditions can shut down the protodeboronation pathway.[6]

Q4: Can I use 4-Bromophenylboronic acid MIDA ester in an iterative cross-coupling sequence? What are the key considerations?

A4: Absolutely. The stability of the MIDA boronate functional group to anhydrous cross-coupling conditions is the cornerstone of its use in iterative cross-coupling (ICC).[1][15][16] This allows for a Suzuki-Miyaura reaction to be performed at one site of a molecule while a MIDA boronate at another site remains protected.

Key Considerations for ICC:

  • First Coupling (Anhydrous): The first coupling step must be performed under strictly anhydrous conditions using a free boronic acid or a different boronic ester (like a pinacol ester) as the coupling partner. The MIDA boronate will remain intact.[2]

  • Purification: MIDA boronates are generally stable to silica gel chromatography, which is a significant advantage over other boron reagents like trifluoroborates.[1][17][18] This allows for the purification of the intermediate product after the first coupling.

  • Second Coupling (Hydrolytic): The second coupling step involves the deprotection and reaction of the MIDA boronate. This is achieved by switching to aqueous basic conditions, as described in the protocols below.

Diagram: Troubleshooting Logic for Incomplete Conversion

This decision tree provides a systematic approach to diagnosing issues with your reaction.

Troubleshooting Start Incomplete Conversion Observed Check_Water Is water present in the solvent system? Start->Check_Water Check_Degas Was the reaction thoroughly degassed? Check_Water->Check_Degas Yes Add_Water Action: Add water (e.g., Dioxane/H₂O 5:1) Check_Water->Add_Water No Check_Base Is the base appropriate and active? Check_Degas->Check_Base Yes Degas_Again Action: Improve degassing protocol Check_Degas->Degas_Again No Check_Catalyst Is the Pd catalyst and ligand active? Check_Base->Check_Catalyst Yes Optimize_Base Action: Change base (e.g., K₃PO₄ -> K₂CO₃) or use fresh stock Check_Base->Optimize_Base No Optimize_Catalyst Action: Use fresh catalyst/ligand or switch to a more active system Check_Catalyst->Optimize_Catalyst No Success Problem Resolved Check_Catalyst->Success Yes Add_Water->Success Degas_Again->Success Optimize_Base->Success Optimize_Catalyst->Success

Caption: A logical workflow for troubleshooting incomplete MIDA boronate cross-coupling reactions.

Protocols & Data

Table 1: Recommended Conditions for Slow-Release Cross-Coupling

This table provides a starting point for the cross-coupling of 4-Bromophenylboronic acid MIDA ester with a generic aryl chloride. Optimization may be required for specific substrates.

ParameterRecommended ConditionRationale
Aryl Halide 1.0 equivLimiting reagent
MIDA Boronate 1.0 - 1.5 equivUsing a slight excess can help drive the reaction to completion.
Palladium Source Pd(OAc)₂ (2-5 mol %) or Pd₂(dba)₃ (1-2.5 mol %)Common, effective palladium sources.
Ligand SPhos or XPhos (4-10 mol %)Bulky, electron-rich phosphine ligands that are effective for cross-coupling aryl chlorides.[5]
Base K₃PO₄ (3-7.5 equiv)A standard base for promoting slow, controlled hydrolysis of the MIDA ester.[5][10]
Solvent 5:1 Dioxane / H₂OA common biphasic solvent system that supports both the organic reagents and the aqueous base.[10]
Concentration 0.07 - 0.1 MA typical concentration range for these reactions.
Temperature 60 - 100 °CHigher temperatures accelerate both hydrolysis and the catalytic cycle.[5][10]
Reaction Time 4 - 24 hMonitor by TLC or LC-MS to determine completion.
Experimental Protocol: General Procedure for Slow-Release Suzuki-Miyaura Coupling

This protocol is adapted from established literature procedures for the cross-coupling of MIDA boronates.[5][10]

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Bromophenylboronic acid MIDA ester (1.2 equiv), and potassium phosphate (K₃PO₄, 5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 5 mol %) and the phosphine ligand (e.g., SPhos, 10 mol %).

  • Solvent Addition: Add the degassed solvent system (e.g., 5:1 Dioxane/H₂O) via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol Research Portal. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship, University of California. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3865–3871. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 58(99), 13298-13316. [Link]

  • Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions.
  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Lee, J. C. H., et al. (2022). Preparation of MIDA Anhydride and Its Use in the Synthesis of MIDA Boronates. Organic Syntheses, 99, 92-110. [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17703–17706. [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH Public Access. [Link]

  • Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]

  • Lee, J. C. H., et al. (2013). Synthesis of 4-Bromophenylboronic Acid MIDA Ester. Organic Syntheses. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Lipshutz, B. H., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis, 7(11), 7684–7691. [Link]

  • Dick, G. R., Knapp, D. M., & Burke, M. D. (2011). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Denmark, S. E., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. [Link]

  • Request PDF. (2025). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]

  • 4-Bromophenylboronic acid MIDA. SLS. [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring Suzuki-Miyaura Reactions with MIDA Boronates

Welcome to the technical support center for monitoring Suzuki-Miyaura cross-coupling reactions utilizing N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring Suzuki-Miyaura cross-coupling reactions utilizing N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for tracking reaction progress and troubleshooting common issues. MIDA boronates offer remarkable stability, allowing for the controlled release of often unstable boronic acids, which is a significant advantage in complex molecule synthesis.[1][2] However, successful monitoring of these reactions requires an understanding of the unique characteristics of MIDA boronates and the appropriate application of various analytical techniques.

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems observed during the monitoring of Suzuki reactions with MIDA boronates, providing potential causes and actionable solutions.

Question 1: My TLC analysis shows multiple spots close to the baseline, and it's difficult to distinguish the starting material from the product. What's happening and how can I improve the separation?

Answer:

This is a common issue, particularly when dealing with polar compounds. The streaking or poor separation on the Thin Layer Chromatography (TLC) plate can be attributed to several factors:

  • Polarity of the Compounds: MIDA boronates and the resulting boronic acids can be quite polar, leading to strong interactions with the silica gel on the TLC plate and resulting in low Rf values and streaking.

  • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively move the components up the plate.

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate can cause streaking and poor separation.

Causality and Solution:

To achieve better separation, you need to optimize your TLC conditions. MIDA boronates are generally compatible with silica gel chromatography.[3] Here is a systematic approach to improving your TLC analysis:

  • Adjusting the Solvent System:

    • Increase Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.

    • Ternary Eluent: For challenging separations of MIDA boronates with similar polarities, a ternary eluent system, such as hexanes/EtOAc with up to 10% methanol, can be very effective.[3]

    • Acid/Base Additives: Adding a small amount of acetic acid or triethylamine (typically 0.1-1%) to the eluent can help to reduce streaking by protonating or deprotonating silanol groups on the silica plate and improving the spot shape of acidic or basic analytes.

  • Proper Sample Application:

    • Dilute the Sample: Before spotting, dilute a small aliquot of your reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

    • Small, Concentrated Spots: Apply a small amount of the diluted sample to the plate. A good technique is to spot a small amount, let it dry, and then re-spot on the same location to keep the initial spot size small and concentrated.

  • Plate Preparation:

    • Baking the TLC plate at around 100°C for 10-15 minutes before use can help to remove adsorbed water and improve separation.[4]

Experimental Protocol: Optimized TLC Monitoring

  • Prepare the TLC plate by cutting it to the desired size (e.g., 10x10 cm) and baking it at 100°C for 10 minutes.[4]

  • Prepare your eluent. Start with a common solvent system like 70:30 Hexane:Ethyl Acetate and adjust as needed. For more polar compounds, consider adding methanol.

  • Take a small aliquot (e.g., 2 µL) of the reaction mixture and dilute it in a vial with ~0.5 mL of ethyl acetate.

  • Using a capillary tube, spot a small amount of the diluted mixture onto the TLC plate, about 1 cm from the bottom.

  • Allow the spot to dry completely.

  • Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below your spotted sample.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (typically at 254 nm).[4]

Question 2: I am seeing a significant amount of a byproduct that I suspect is the homocoupled product of my MIDA boronate. How can I confirm this and prevent it?

Answer:

Homocoupling of boronic acids is a known side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl derived from the boronic acid partner.[5] This can significantly reduce the yield of your desired product.

Confirmation:

The most effective way to confirm the identity of the byproduct is through Liquid Chromatography-Mass Spectrometry (LC-MS) . The mass of the homocoupled product will be double the mass of the aryl group of your boronic acid minus two hydrogens.

Causality and Prevention:

Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[6] Here are the primary causes and how to mitigate them:

  • Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2), it needs to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can catalyze homocoupling.

  • Presence of Oxygen: Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which can then participate in homocoupling pathways.

  • Excess Base: While a base is necessary for the Suzuki reaction, some bases under certain conditions can promote the decomposition of boronic acids, which can lead to side reactions.

Solutions:

  • Thorough Degassing: Before starting the reaction, thoroughly degas your solvent and reaction mixture by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Use a Pd(0) Catalyst: Consider using a Pd(0) catalyst directly (e.g., Pd(PPh3)4) to bypass the in situ reduction step.

  • Optimize the Base: The choice of base is crucial. For MIDA boronates, a "slow release" of the boronic acid using a milder base like aqueous potassium phosphate (K3PO4) can prevent the buildup of a high concentration of the unstable boronic acid, thereby minimizing decomposition and side reactions like homocoupling.[2] While strong bases like NaOH can be used for rapid deprotection, they might accelerate side reactions if the boronic acid is unstable.[2]

  • Control Stoichiometry: Using a slight excess of the MIDA boronate (e.g., 1.1-1.2 equivalents) can sometimes help to drive the desired cross-coupling reaction to completion and outcompete the homocoupling pathway.[7][8]

Question 3: My reaction seems to have stalled. How can I use LC-MS to diagnose the problem?

Answer:

LC-MS is a powerful tool for diagnosing stalled reactions because it can provide information about the presence and relative abundance of starting materials, the desired product, and potential byproducts.

Diagnostic Workflow:

  • Sample Preparation:

    • Take a small aliquot of the reaction mixture.

    • Quench the reaction by adding a suitable solvent. For many Suzuki reactions, a simple dilution with acetonitrile or methanol is sufficient.

    • Filter the sample through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter before injecting it into the LC-MS system.

  • Data Analysis - What to Look For:

    • Unreacted Starting Materials: The most obvious sign of a stalled reaction is the presence of significant amounts of your starting aryl halide and MIDA boronate.

    • MIDA Boronate Hydrolysis: MIDA boronates can hydrolyze back to the corresponding boronic acid, especially in the presence of aqueous base and heat.[3] Look for the mass of the free boronic acid in your LC-MS data. If you see a significant amount of the boronic acid but not the product, it could indicate a problem with the catalytic cycle after the formation of the active boron species.

    • Protodeboronation: This is a common decomposition pathway for boronic acids where the C-B bond is cleaved and replaced with a C-H bond. Look for the mass of the arene that corresponds to your MIDA boronate without the boron group. This is a dead-end for the reaction.

    • Catalyst Decomposition: While not directly observable by LC-MS in most cases, the presence of byproducts like homocoupled products can be an indirect indicator of catalyst issues.

Interpreting the Results:

Observation in LC-MSPotential CauseSuggested Action
High levels of aryl halide and MIDA boronate, low productInactive catalyst, insufficient temperature, or incorrect solvent.Add fresh catalyst, increase the temperature, or screen different solvents.
High levels of aryl halide and free boronic acid, low MIDA boronate and productMIDA deprotection is occurring, but the catalytic cycle is stalled.Check the integrity of your palladium catalyst and ligands. Ensure the reaction is properly degassed.
High levels of aryl halide and protodeboronated arene, low MIDA boronate and productThe released boronic acid is unstable under the reaction conditions.Use a milder base for slower release of the boronic acid (e.g., K3PO4).[2] Lower the reaction temperature if possible.

Workflow for LC-MS Analysis of a Stalled Suzuki Reaction

G cluster_sampling Sample Preparation cluster_analysis LC-MS Analysis cluster_interpretation Data Interpretation A Aliquot Reaction Mixture B Quench and Dilute (e.g., with ACN/MeOH) A->B C Filter (0.22 µm syringe filter) B->C D Inject into LC-MS C->D E Monitor for Masses of: - Aryl Halide - MIDA Boronate - Product - Free Boronic Acid - Protodeboronated Arene - Homocoupled Product D->E F High Starting Materials? E->F G High Free Boronic Acid? E->G H High Protodeboronated Arene? E->H I Check Catalyst/Conditions F->I J Check Catalyst Cycle G->J K Modify Base/Temperature H->K G cluster_workflow GC-MS Monitoring Workflow cluster_data Data Interpretation A Reaction Aliquot B Workup (Quench, Extract) A->B C GC-MS Analysis B->C D Chromatogram C->D E Mass Spectra C->E F Monitor Disappearance of Aryl Halide Peak Monitor Appearance of Product Peak D->F Peak Area vs. Time G Confirm Identity of Peaks by Mass Spectrum E->G Compound Identification

Sources

Reference Data & Comparative Studies

Validation

The Practitioner's Guide to Suzuki-Miyaura Coupling: A Comparative Analysis of 4-Bromophenylboronic Acid and its MIDA Ester Derivative

For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of b...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the boronic acid reagent is critical to the success of this transformation. This guide provides an in-depth, objective comparison of the reactivity, stability, and handling of two key reagents: the traditional 4-bromophenylboronic acid and its modern counterpart, the N-methyliminodiacetic acid (MIDA) protected boronate ester.

Introduction: The Challenge of Boronic Acid Instability

Boronic acids are foundational to modern organic synthesis.[1][2] However, their utility is often compromised by inherent instability. Many boronic acids, particularly heterocyclic, vinyl, and cyclopropyl derivatives, are susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, especially when exposed to air, moisture, heat, or the basic conditions of the Suzuki-Miyaura reaction.[1][2] This instability can lead to diminished reaction yields, difficulties in purification, and poor long-term storage, posing significant challenges for reproducibility and scalability.

To address these limitations, various surrogates for boronic acids have been developed, including trifluoroborates and various boronate esters.[1][2][3] Among these, MIDA boronates have emerged as a broadly effective solution, offering a unique combination of stability and controlled reactivity.[1][2]

The MIDA Boronate Solution: Structure and Mechanism

N-methyliminodiacetic acid (MIDA) serves as a tridentate ligand that chelates the boron atom. This coordination shields the vacant p-orbital of the boron, rendering it less Lewis acidic and thus less susceptible to decomposition pathways.[4][5] The resulting MIDA boronate is a stable, crystalline solid that is remarkably robust.[6][7]

A key feature of MIDA boronates is their ability to undergo controlled, in situ hydrolysis under mild aqueous basic conditions to slowly release the corresponding boronic acid.[1] This "slow-release" mechanism ensures that the concentration of the unstable, active boronic acid in the reaction mixture remains low, minimizing side reactions and maximizing its productive entry into the catalytic cycle.[4][8]

MIDA_Protection_Deprotection cluster_0 MIDA Boronate (Stable) cluster_1 Boronic Acid (Reactive) MIDA 4-Bromophenylboronic Acid MIDA Ester BA 4-Bromophenylboronic Acid MIDA->BA Deprotection (Slow Release) aq. Base (e.g., K₃PO₄) BA->MIDA Protection MIDA, Dean-Stark

Figure 1: The reversible protection of a boronic acid as its MIDA ester.

Head-to-Head Comparison: Performance and Properties

The practical differences between using 4-bromophenylboronic acid and its MIDA ester are stark, impacting everything from storage and handling to reaction outcomes.

Feature4-Bromophenylboronic Acid4-Bromophenylboronic Acid MIDA EsterRationale & Causality
Physical Form Crystalline solidFree-flowing crystalline solidThe MIDA ligand promotes crystallinity, leading to materials that are easier to handle and dose accurately.[5][9]
Benchtop Stability Prone to decomposition over time, especially when exposed to air and moisture.Indefinitely stable on the benchtop under air.[1][6]The trivalent MIDA ligand coordinatively saturates the boron center, protecting it from oxidation and protodeboronation.[5]
Purification Can be challenging due to the formation of trimeric boroxines and other impurities.Compatible with standard silica gel chromatography.[1][6]The protected boron center prevents interactions with the silica gel surface that can lead to degradation of free boronic acids.[10]
Reactivity Control Immediately active upon dissolution; concentration can decrease over time due to decomposition.Unreactive under anhydrous cross-coupling conditions.[7][10] Activated by slow release under aqueous basic conditions.The MIDA group acts as a protecting group that is cleaved in situ, allowing for controlled delivery of the reactive boronic acid.[8]
Typical Yields Variable; can be low, especially with challenging coupling partners or prolonged reaction times due to competitive decomposition.Consistently high to excellent yields, even with deactivated or sterically hindered partners.[1]Slow release of the boronic acid matches its consumption rate in the catalytic cycle, minimizing decomposition and side reactions.[1][4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is key to appreciating the MIDA ester's advantage. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to palladium, is where the boronic acid's stability is most critical.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Biaryl Product) RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd Boronic R²-B(OH)₂ (from MIDA Ester) Boronic->Transmetal Base Base (OH⁻) Base->Transmetal

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

For the free boronic acid, any degradation prior to the transmetalation step is a net loss of material. With the MIDA ester, the protected boronate acts as a stable reservoir, releasing the boronic acid just-in-time for its entry into the cycle, thereby maintaining an optimal concentration of the active nucleophile throughout the reaction.[1][8]

Experimental Protocol: A Validated Workflow

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 4-bromophenylboronic acid MIDA ester with a generic aryl chloride, highlighting the practical advantages of the MIDA reagent.

Reaction: Coupling of 4-Chlorotoluene with 4-Bromophenylboronic Acid MIDA Ester

Materials:

  • 4-Chlorotoluene (1.0 equiv)

  • 4-Bromophenylboronic acid MIDA ester (1.1 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Toluene (Solvent)

  • Water (Co-solvent)

Step-by-Step Procedure:

  • Reactor Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 4-chlorotoluene, 4-bromophenylboronic acid MIDA ester, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Causality Note: The MIDA ester's solid, free-flowing nature allows for easy and accurate weighing and addition under air, unlike many boronic acids which can be hygroscopic or decompose on standing.[6] SPhos is a bulky, electron-rich phosphine ligand that facilitates the challenging oxidative addition of the aryl chloride.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Causality Note: While the MIDA ester is air-stable, the active Pd(0) catalyst formed in situ is sensitive to oxygen. An inert atmosphere is crucial for preventing catalyst deactivation and ensuring high yields.

  • Solvent Addition: Add toluene and water (typically in a 5:1 to 10:1 ratio) via syringe.

    • Causality Note: The aqueous phase is essential for the slow hydrolysis of the MIDA ester to the active boronic acid.[1][8] K₃PO₄ is the base that mediates both the deprotection and the transmetalation step.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Causality Note: The elevated temperature increases the rate of both the catalytic cycle and the slow release of the boronic acid from the MIDA ester.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography.

    • Causality Note: A significant advantage is that any unreacted 4-bromophenylboronic acid MIDA ester is stable to silica gel and can be easily separated, unlike free boronic acids which often streak or decompose on the column.[5][10]

Figure 3: Experimental workflow for Suzuki-Miyaura coupling using a MIDA boronate.

Conclusion and Outlook

For the synthesis of molecules containing the 4-bromophenyl moiety via Suzuki-Miyaura coupling, the MIDA ester of 4-bromophenylboronic acid offers decisive advantages over the free boronic acid. Its superior benchtop stability, ease of handling and purification, and ability to deliver consistently higher yields through a controlled slow-release mechanism make it the superior reagent for both discovery and process chemistry.[1][11] The adoption of MIDA boronates mitigates many of the risks and inconsistencies associated with unstable boronic acids, leading to more robust, reproducible, and scalable synthetic routes. This technology represents a significant advance in cross-coupling chemistry, empowering chemists to build complex molecules with greater efficiency and reliability.

References

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Available at: [Link]

  • Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. Available at: [Link]

  • Burke, M. D. (2011). Iterative cross-coupling with MIDA boronates. CORE. Available at: [Link]

  • Chem-Station. (2014). MIDA boronate. Available at: [Link]

  • SciSpace. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Available at: [Link]

  • Request PDF. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Available at: [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]

  • Burke, M. D., et al. (2022). Preparation of MIDA Anhydride and Its Use for the Synthesis of MIDA Boronates. Organic Syntheses. Available at: [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation. National Institutes of Health. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Available at: [Link]

  • Denmark, S. E., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2017). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available at: [Link]

  • Scientific Laboratory Supplies. 4-Bromophenylboronic acid MIDA. Available at: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Hartwig, J. F., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison for the Synthetic Chemist: MIDA Boronates vs. Pinacol Esters in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of...

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation are organoboron reagents, traditionally boronic acids. However, the inherent instability and challenging purification of many boronic acids have driven the development of more robust and user-friendly alternatives.[2][3][4]

Among the most prominent of these alternatives are pinacol boronic esters (pinacol boronates) and N-methyliminodiacetic acid boronate esters (MIDA boronates). While both serve as valuable surrogates for boronic acids, they operate on fundamentally different principles, offering distinct advantages depending on the synthetic challenge. This guide provides an in-depth comparison of their structure, stability, reactivity, and practical application in Suzuki coupling to empower researchers to make informed decisions in their synthetic design.

Part 1: Structural and Mechanistic Foundations

The divergent performance of pinacol and MIDA boronates stems directly from the geometry and electronic nature of the boron center.

Pinacol Boronic Esters: The Workhorse Reagent

Pinacol esters are cyclic boronates formed from the condensation of a boronic acid with pinacol. The boron atom in these esters is sp²-hybridized, maintaining a trigonal planar geometry and possessing a vacant p-orbital, similar to the parent boronic acid. This structural feature is key to their reactivity. While more stable and less polar than free boronic acids, they are generally believed to participate in the Suzuki catalytic cycle after hydrolysis to the corresponding boronic acid under the aqueous basic conditions of the reaction.[2]

Caption: General structure of an aryl MIDA boronate.

This fundamental mechanistic difference—direct reactivity versus controlled release—underpins the distinct advantages of each reagent class.

Suzuki_Cycle pd0 Pd(0)L₂ pdiil Ar¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition (Ar¹-X) transmetal Ar¹-Pd(II)L₂-Ar² pdiil->transmetal Transmetalation (Ar²-B(OR)₂) transmetal->pd0 Reductive Elimination product Ar¹-Ar² transmetal->product ICC_Workflow cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 start Start: Br-Ar¹-B(MIDA) couple1 Anhydrous Suzuki (Couples at Br) start->couple1 reagent1 Reagent 1: Ar²-B(pin) reagent1->couple1 reagent2 Reagent 2: Br-Ar³ couple2 Aqueous Suzuki (Couples at B(OH)₂) reagent2->couple2 product1 Ar²-Ar¹-B(MIDA) couple1->product1 deprotect Deprotection (aq. NaOH) product1->deprotect product_ba Ar²-Ar¹-B(OH)₂ deprotect->product_ba product_ba->couple2 final_product Ar²-Ar¹-Ar³ couple2->final_product

Sources

Validation

A Head-to-Head Comparison of Boronic Acid Surrogates in Modern Cross-Coupling

A Guide for the Synthetic Chemist In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Synthetic Chemist

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this reaction lies the boronic acid, a seemingly unassuming functional group that has, in reality, revolutionized the way chemists approach molecular construction. However, the inherent instability of many boronic acids—their propensity for protodeboronation and trimerization into boroxines—presents significant challenges in terms of purification, storage, and handling. This has spurred the development of a diverse array of boronic acid surrogates, each designed to overcome these limitations while offering unique advantages in specific synthetic contexts.

This guide provides a detailed, head-to-head comparison of the most widely used boronic acid surrogates, offering insights into their relative stability, reactivity, and practical utility. We will delve into the mechanistic nuances that govern their performance and provide the experimental data necessary to make informed decisions in your synthetic planning.

The Challenge with Boronic Acids: A Brief Overview

Boronic acids (RB(OH)₂) are trifunctional molecules that can undergo dehydration to form cyclic trimers known as boroxines. This equilibrium, along with their susceptibility to protodeboronation under various conditions, can lead to inconsistent reactivity and difficulty in achieving accurate stoichiometry in cross-coupling reactions. Furthermore, their polar nature often complicates purification by standard chromatographic methods. These challenges are particularly acute for heteroaromatic boronic acids, which are frequently encountered in medicinal chemistry.

The Rise of the Surrogates: A Comparative Analysis

To address the inherent instability of boronic acids, several classes of surrogates have been developed. These compounds mask the reactive B(OH)₂ group, rendering the organoboron species more stable and, in many cases, easier to handle. The most prominent among these are boronate esters, trifluoroborates, and MIDA boronates.

Boronate Esters: The Workhorses of Cross-Coupling

Boronate esters, particularly pinacol (BPin) and neopentyl glycol esters, are perhaps the most common class of boronic acid surrogates. They are typically stable, crystalline solids that are readily purified by silica gel chromatography.

Key Advantages:

  • Enhanced Stability: The steric bulk of the diol protecting group significantly hinders boroxine formation and slows the rate of protodeboronation.

  • Ease of Handling: Boronate esters are generally less polar than their corresponding boronic acids, making them more amenable to standard purification techniques.

  • Compatibility: They are compatible with a wide range of reaction conditions and are often used in iterative cross-coupling sequences.

Limitations:

  • Activation Required: The B-O bonds of the ester must be cleaved to generate the active boronic acid in situ. This is typically achieved by the addition of a base and water, which can sometimes be detrimental to sensitive substrates.

  • Transesterification: In the presence of other diols or alcohols, transesterification can occur, leading to a mixture of boron species.

Comparative Performance Data:

Surrogate ClassStructure ExampleTypical Yield Range (Suzuki-Miyaura)Stability (t₁/₂ in 80% ACN/H₂O)
Boronic AcidPhB(OH)₂70-95%~1 day
Pinacol Boronate (BPin)PhBPin85-99%>30 days
TrifluoroborateK[PhBF₃]80-98%>1 year (as solid)
MIDA BoronatePhB(MIDA)85-99%>1 year (as solid)
Trifluoroborates: The Pinnacle of Stability

Potassium organotrifluoroborates (R-BF₃K) represent a significant advancement in boronic acid surrogate technology. The formation of the tetra-coordinate boron center dramatically increases the stability of the organoboron species.

Key Advantages:

  • Exceptional Stability: Trifluoroborates are exceptionally stable to air and moisture, and they are often crystalline solids with indefinite shelf lives. They are highly resistant to protodeboronation.

  • Unique Reactivity: In some cases, trifluoroborates can exhibit unique reactivity profiles compared to other boron species, enabling transformations that are otherwise difficult to achieve.

Limitations:

  • Slower Activation: The activation of trifluoroborates to the catalytically active boronic acid is generally slower than for boronate esters and requires specific conditions, often involving a strong base or fluoride scavenger.

  • Stoichiometry of Base: The amount of base required for efficient transmetalation can be higher than with other surrogates, which may not be compatible with base-sensitive functional groups.

MIDA Boronates: The Champions of Iterative Cross-Coupling

N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful tool for complex molecule synthesis, particularly in the context of iterative cross-coupling. The MIDA ligand forms a strong dative bond to the boron center, rendering the C-B bond exceptionally stable to a wide range of reaction conditions.

Key Advantages:

  • Orthogonal Reactivity: MIDA boronates are stable to the conditions of Suzuki-Miyaura coupling, allowing for the selective reaction of other boron species in their presence. This "on/off" switch for reactivity is the cornerstone of iterative cross-coupling strategies.

  • Unprecedented Stability: They are highly stable to silica gel chromatography, strong oxidants, and a variety of other reagents, enabling a broad range of functional group transformations on the MIDA boronate-containing molecule before the final cross-coupling step.

Limitations:

  • Deprotection Step: A dedicated deprotection step, typically involving a mild aqueous base, is required to release the boronic acid for cross-coupling. This adds an extra step to the synthetic sequence.

Experimental Workflow: A Head-to-Head Suzuki-Miyaura Coupling

To illustrate the practical differences in using these surrogates, we present a standardized Suzuki-Miyaura coupling protocol for the synthesis of 4-phenyltoluene.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArBr Ar-Br ArBr->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • To a flame-dried Schlenk flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Phenyl MIDA Boronate

Deprotection Step:

  • To a vial, add phenyl MIDA boronate (1.2 mmol) and a 1:1 mixture of THF and 1 M aqueous NaOH (4 mL).

  • Stir at room temperature for 30 minutes to generate the sodium salt of the boronic acid.

Coupling Step:

  • In a separate flame-dried Schlenk flask, add 4-bromotoluene (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the freshly prepared solution of the boronic acid salt from the deprotection step via cannula.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Rationale for Protocol Differences: The MIDA boronate requires a pre-activation (deprotection) step to liberate the boronic acid, which is then used in the subsequent coupling reaction. This highlights the trade-off between the enhanced stability of the surrogate and the need for an additional synthetic operation.

Choosing the Right Surrogate for Your Application

The selection of a boronic acid surrogate is a critical decision that can significantly impact the success of a synthetic campaign. The following decision tree provides a general framework for this choice.

Surrogate_Choice start Need for a Boronic Acid Surrogate? iterative Iterative Cross-Coupling Required? start->iterative Yes boronic_acid Use Boronic Acid (if stable) start->boronic_acid No stability High Stability to Harsh Conditions Needed? iterative->stability No mida Use MIDA Boronate iterative->mida Yes simple Simple, One-Pot Coupling? stability->simple No trifluoro Use Trifluoroborate stability->trifluoro Yes bpin Use Boronate Ester (BPin) simple->bpin Yes

Caption: A decision tree for selecting the appropriate boronic acid surrogate.

Conclusion

The development of boronic acid surrogates has transformed the landscape of Suzuki-Miyaura cross-coupling, enabling the synthesis of increasingly complex molecules with greater efficiency and predictability. While boronate esters remain the workhorses for many routine applications, the superior stability of trifluoroborates and the unique orthogonal reactivity of MIDA boronates provide powerful solutions to long-standing challenges in organic synthesis. By understanding the relative strengths and weaknesses of each surrogate class, the modern synthetic chemist is well-equipped to navigate the intricacies of cross-coupling and unlock new frontiers in molecular design.

References

  • Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with a small-molecule building block. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

Comparative

A Comparative Guide to Validating Product Structures from 4-Bromophenylboronic Acid MIDA Ester Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The advent of N-methyliminodiacetic acid (MIDA) boronate esters has further revolutionized this methodology, offering bench-top stable, crystalline solids that are amenable to purification by standard chromatography and compatible with a wide array of reaction conditions.[1] Among these, 4-Bromophenylboronic acid MIDA ester is a versatile building block for the synthesis of complex biaryl structures. However, the successful synthesis of the desired product is only half the battle; rigorous validation of its structure is paramount to ensure the integrity of downstream applications.

This guide provides a comprehensive comparison of the primary analytical techniques employed to validate the structure of products arising from reactions involving 4-Bromophenylboronic acid MIDA ester. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering insights into their respective strengths and limitations in unequivocally confirming the desired molecular architecture and identifying potential impurities.

The Reaction in Focus: Suzuki-Miyaura Cross-Coupling

A typical application of 4-Bromophenylboronic acid MIDA ester is its participation in a Suzuki-Miyaura cross-coupling reaction with an aryl halide (Ar-X) to form a biaryl MIDA boronate. The generalized reaction scheme is as follows:

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The primary challenge in product validation lies in distinguishing the desired biaryl product from potential side products, such as the homocoupling of the 4-Bromophenylboronic acid MIDA ester or protodeboronation, where the boryl group is replaced by a hydrogen atom.[2]

A Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for unambiguous structure validation. Each method provides a unique perspective on the molecular structure, and often, a combination of techniques is necessary for complete characterization.

Technique Information Provided Strengths Limitations Typical Application
NMR Spectroscopy Connectivity, chemical environment of nucleiNon-destructive, provides detailed structural information in solutionLower sensitivity than MS, can be complex to interpretPrimary tool for determining the overall structure and purity
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, small sample requirementProvides limited information on stereochemistry and connectivityConfirmation of molecular weight and identification of impurities
X-ray Crystallography Precise 3D atomic arrangement in a crystalUnambiguous determination of structure and stereochemistryRequires a suitable single crystal, which can be difficult to obtainThe "gold standard" for absolute structure confirmation

In-Depth Analysis of Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is the most powerful and commonly used technique for determining the structure of organic molecules in solution.[3] For the products of 4-Bromophenylboronic acid MIDA ester reactions, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

¹H NMR Spectroscopy: This technique provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the context of a Suzuki-Miyaura reaction, the disappearance of the starting material's aromatic signals and the appearance of a new set of signals corresponding to the biaryl product are key indicators of a successful reaction.

¹³C NMR Spectroscopy: Complementary to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different functional groups and the overall carbon framework.

¹¹B NMR Spectroscopy: As a quadrupolar nucleus, ¹¹B NMR signals are typically broad; however, the chemical shift is highly sensitive to the coordination environment of the boron atom.[4][5] For a MIDA boronate, the boron is tetracoordinate, resulting in a characteristic upfield chemical shift compared to the tricoordinate boronic acid. This can be a useful tool for confirming the integrity of the MIDA group. Trivalent boron species generally resonate at much lower fields than their quadrivalent counterparts.[6]

Experimental Protocol: NMR Analysis of a Suzuki-Miyaura Reaction Mixture

  • Sample Preparation: At various time points, an aliquot of the reaction mixture is taken and diluted with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

  • Data Acquisition: ¹H, ¹³C, and ¹¹B NMR spectra are acquired. For quantitative analysis, a known amount of an internal standard can be added.

  • Data Analysis: The spectra are analyzed to identify the signals corresponding to the starting materials, the desired product, and any potential side products. Integration of the signals in the ¹H NMR spectrum can be used to determine the relative concentrations of these species and thus the reaction conversion.[3]

Caption: Workflow for NMR analysis of a reaction mixture.

Expected NMR Data for a Hypothetical Suzuki-Miyaura Product:

Let's consider the reaction of 4-Bromophenylboronic acid MIDA ester with phenylboronic acid.

Compound ¹H NMR (ppm) ¹³C NMR (ppm) ¹¹B NMR (ppm)
4-Bromophenylboronic acid MIDA ester (Starting Material) Aromatic: ~7.4-7.6 (d, 2H), ~7.5-7.7 (d, 2H); MIDA: ~3.9-4.1 (d, 2H), ~3.8-4.0 (d, 2H), ~2.0-2.2 (s, 3H)Aromatic: ~135, ~131, ~124; MIDA: ~169, ~62, ~48~10-15
[1,1'-Biphenyl]-4-ylboronic acid MIDA ester (Desired Product) Aromatic: ~7.3-7.8 (m, 9H); MIDA: ~3.9-4.1 (d, 2H), ~3.8-4.0 (d, 2H), ~2.0-2.2 (s, 3H)Aromatic: ~140-145 (quaternary), ~127-135; MIDA: ~169, ~62, ~48~10-15
4,4'-Dibromobiphenyl (Homocoupling Side Product) Aromatic: ~7.5-7.7 (d, 4H), ~7.6-7.8 (d, 4H)Aromatic: ~140, ~132, ~128, ~121N/A
Phenylboronic acid MIDA ester (Protodeboronation Side Product) Aromatic: ~7.2-7.5 (m, 5H); MIDA: ~3.9-4.1 (d, 2H), ~3.8-4.0 (d, 2H), ~2.0-2.2 (s, 3H)Aromatic: ~135, ~128, ~127; MIDA: ~169, ~62, ~48~10-15
Mass Spectrometry (MS): A Sensitive Probe of Molecular Weight and Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] It is an indispensable tool for confirming the molecular weight of the desired product and for detecting and identifying low-level impurities.

Ionization Techniques: For MIDA boronates, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to minimize fragmentation and observe the intact molecular ion.

Fragmentation Analysis: While soft ionization is preferred for determining the molecular weight, controlled fragmentation (e.g., in tandem MS/MS experiments) can provide valuable structural information. The fragmentation patterns of the product can be compared to those of the starting materials and potential side products to confirm the structure.[8][9]

Experimental Protocol: LC-MS Analysis of a Suzuki-Miyaura Reaction

  • Sample Preparation: A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation: The sample is injected into a Liquid Chromatography (LC) system, which separates the components of the mixture based on their polarity.

  • Mass Spectrometric Detection: The separated components are introduced into the mass spectrometer for detection and analysis.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the desired product and any impurities by their retention times and mass-to-charge ratios.

Caption: Workflow for LC-MS analysis of a reaction mixture.

Expected MS Data for a Hypothetical Suzuki-Miyaura Product:

Compound Expected [M+H]⁺ (m/z) Key Fragmentation Ions
4-Bromophenylboronic acid MIDA ester (Starting Material) 312.0/314.0 (isotopic pattern for Br)Loss of MIDA ligand, loss of Br
[1,1'-Biphenyl]-4-ylboronic acid MIDA ester (Desired Product) 310.1Loss of MIDA ligand, cleavage of the biaryl bond
4,4'-Dibromobiphenyl (Homocoupling Side Product) 311.9/313.9/315.9 (isotopic pattern for 2 Br)Loss of Br
Phenylboronic acid MIDA ester (Protodeboronation Side Product) 234.1Loss of MIDA ligand
X-ray Crystallography: The Definitive Answer

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule.[10][11] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous proof of the product's structure and stereochemistry.[12][13]

The Challenge of Crystallization: The primary limitation of X-ray crystallography is the need for a high-quality single crystal. The process of growing suitable crystals can be challenging and time-consuming, often requiring screening of various solvents and conditions.[14][15][16]

Experimental Protocol: Crystallization for X-ray Analysis

  • Purification: The crude product is purified to the highest possible degree, typically by column chromatography or recrystallization.

  • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is chosen.

  • Crystal Growth: Common methods for crystal growth include slow evaporation of the solvent, vapor diffusion, and slow cooling of a saturated solution.[16]

  • X-ray Diffraction: A suitable crystal is mounted on a diffractometer, and the diffraction data is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure.

Caption: Workflow for X-ray crystallography.

Conclusion: A Multi-faceted Approach to Structural Validation

The validation of product structures from reactions of 4-Bromophenylboronic acid MIDA ester requires a strategic and often multi-pronged analytical approach. NMR spectroscopy serves as the primary tool for initial structural elucidation and purity assessment in solution. Mass spectrometry provides highly sensitive confirmation of the molecular weight and is invaluable for detecting trace impurities. Finally, when an unambiguous determination of the three-dimensional structure is required, X-ray crystallography stands as the ultimate arbiter.

For researchers, scientists, and drug development professionals, a thorough understanding of the capabilities and limitations of each of these techniques is essential for ensuring the structural integrity of synthesized molecules, a critical factor in the advancement of chemical and pharmaceutical research.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. Available at: [Link]

  • Scope of Suzuki–Miyaura reactions performed on (−)‐4 a, including X‐ray... ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]

  • 11B NMR Chemical Shifts. San Diego State University. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. National Center for Biotechnology Information. Available at: [Link]

  • 11B NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry. Available at: [Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. ACS Publications. Available at: [Link]

  • Comparison of NMR and X-ray crystallography. Unknown Source. Available at: [Link]

  • Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling... ResearchGate. Available at: [Link]

  • Crystal Growing Tips and Methods. University of Pennsylvania. Available at: [Link]

  • Crystal Growing Tips. University of Florida. Available at: [Link]

  • 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. National Center for Biotechnology Information. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Semantic Scholar. Available at: [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. Available at: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Available at: [Link]

  • How to grow crystals for X-ray crystallography. ResearchGate. Available at: [Link]

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  • Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. ResearchGate. Available at: [Link]

  • Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. ResearchGate. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available at: [Link]

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Validation

A Comparative Guide to the Kinetic Profiles of Suzuki-Miyaura Reactions: MIDA Boronates vs. Traditional Boron Reagents

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Its success hinges on the delicate interpla...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Its success hinges on the delicate interplay of catalyst, substrates, and, crucially, the organoboron reagent. This guide provides an in-depth comparison of the kinetic behavior of N-methyliminodiacetic acid (MIDA) boronates against traditional alternatives like boronic acids and their pinacol esters. We will explore the mechanistic underpinnings that dictate their reactivity, stability, and ultimate performance, supported by experimental data and protocols.

The Transmetalation Step: A Kinetic Crossroads

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The transmetalation step, where the organic moiety is transferred from boron to the palladium center, is frequently the rate-determining step and the point where the choice of boron reagent exerts its most profound influence.

Two primary mechanistic pathways are considered for transmetalation[3][4][5]:

  • The Boronate Pathway: The base activates the boronic acid to form a more nucleophilic borate species, which then reacts with the arylpalladium(II) halide complex.

  • The Oxo-Palladium Pathway: The base reacts with the arylpalladium(II) halide to form a more reactive arylpalladium(II) hydroxide or alkoxide complex, which then engages with the neutral boronic acid.

Kinetic studies suggest that for many systems, particularly those using aqueous bases, the oxo-palladium pathway is kinetically favored.[5][6] The structure and Lewis acidity of the boron reagent are critical in determining the operative pathway and the overall reaction kinetics.[3][4]

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L_n-R ArPdX->ArPdR Transmetalation (R-B(OR')_2) ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

A Tale of Two Reagents: Traditional Boronic Acids and Esters

Boronic Acids: The Reactive Precursor

Boronic acids are often the default choice for Suzuki-Miyaura couplings. They are typically crystalline solids and, in many cases, are the active transmetalating species. However, their utility is frequently compromised by their inherent instability. Many boronic acids, particularly those bearing 2-heterocyclic, vinyl, or cyclopropyl groups, are prone to protodeboronation—a side reaction where the C-B bond is cleaved by a proton source, diminishing the yield of the desired cross-coupling product.[7][8][9] This decomposition pathway kinetically competes with the productive cross-coupling, creating a significant challenge, especially with slow-reacting electrophiles like aryl chlorides.[10]

Boronic Esters (Pinacol Esters): The Stability Enhancement

To circumvent the instability of boronic acids, boronic esters, such as pinacol esters (Bpin), were developed.[11] They are generally more stable, less prone to protodeboronation, and offer improved handling and storage. The long-held mechanistic view was that these esters act as "pro-drugs," requiring in situ hydrolysis to the parent boronic acid before they can enter the catalytic cycle.[7]

However, recent, more detailed kinetic and structural investigations have revealed a more nuanced reality. These studies demonstrate that boronic esters can and do transmetalate directly without prior hydrolysis.[7][12][13] Remarkably, this direct pathway can be significantly faster than the pathway involving the corresponding boronic acid. For example, one study found that a glycol boronic ester transferred its aryl group ~23 times faster than the parent arylboronic acid.[7] This rate enhancement is attributed to the electronic properties of the oxygen atoms in the ester, which influence both the nucleophilicity of the ipso-carbon and the ability to generate a vacant coordination site on the palladium center.[7][12]

MIDA Boronates: A Paradigm of Kinetic Control

N-methyliminodiacetic acid (MIDA) boronates represent a transformative solution to the challenges of stability and reactivity in Suzuki-Miyaura couplings.[14][15]

Structural Stability and Attenuated Reactivity

The MIDA ligand forms a tridentate complex with the boron atom, forcing it into an sp³-hybridized, tetrahedral geometry.[16] This structural change is fundamental to its properties. By coordinating with the boron, the MIDA ligand effectively shields the vacant p-orbital that is essential for the transmetalation step.[14][16]

The kinetic consequence is profound: MIDA boronates are exceptionally stable and unreactive under standard anhydrous Suzuki-Miyaura conditions , even at elevated temperatures (up to 80 °C).[14][16][17] This stability extends to air, moisture, and silica gel chromatography, making them robust, easy-to-handle, crystalline solids that are ideal for multi-step synthesis and long-term storage.[14][18]

The "Slow-Release" Kinetic Profile

The genius of the MIDA boronate platform lies in its capacity for controlled deprotection. While inert in anhydrous conditions, MIDA boronates undergo hydrolysis under specific aqueous basic conditions to release the corresponding boronic acid in situ.[8] This "slow-release" mechanism is the cornerstone of their kinetic advantage.

By using a mild base like potassium phosphate (K₃PO₄) in an aqueous dioxane mixture, a continuous, slow release of the boronic acid can be sustained over several hours.[8][10] This strategy maintains a very low, steady-state concentration of the active boronic acid in the reaction mixture. This kinetically controlled release effectively suppresses competing decomposition pathways like protodeboronation and homocoupling, which are often concentration-dependent. The result is a dramatic improvement in cross-coupling efficiency and yield, particularly for notoriously unstable boronic acids.[8][10]

Mechanistic studies have identified two distinct hydrolysis pathways for MIDA boronates[19][20]:

  • A fast, base-mediated mechanism involving a rate-limiting attack of hydroxide at a MIDA carbonyl carbon.

  • A slow, neutral mechanism involving rate-limiting B-N bond cleavage by a water cluster.

This dual-pathway understanding allows for the rational tuning of the boronic acid release rate by simply adjusting the pH and water activity of the reaction medium.[19][20]

Comparative Performance: A Data-Driven Overview

The distinct properties of these boron reagents directly translate to their performance in cross-coupling reactions. The following table summarizes their key characteristics.

FeatureBoronic AcidsPinacol Boronates (Bpin)MIDA Boronates
Stability Often low, especially for heteroaryl, vinyl, and cyclopropyl variants.[8][10]High.[11]Exceptional; stable to air, moisture, and chromatography.[14][16]
Reactivity (Anhydrous) High.Can be less reactive than boronic acids.[14]Inert; requires activation via hydrolysis.[16][17]
Primary Pathway Direct transmetalation (often via oxo-Pd pathway).[5]Direct transmetalation or hydrolysis to boronic acid.[7][12]Slow hydrolysis to boronic acid, followed by transmetalation.[8][10]
Key Kinetic Feature Fast coupling but competes with rapid decomposition.Can exhibit enhanced transmetalation rates vs. boronic acids.[7]Kinetically controlled "slow-release" of the active boronic acid.[8]
Common Side Reactions Protodeboronation, Homocoupling.[7][9][21]Less prone to protodeboronation than boronic acids.Side reactions are minimized due to low active species concentration.[21]

Quantitative Kinetic Comparison

While direct rate comparisons across different studies can be challenging due to varying conditions, key kinetic data highlights the performance differences.

ReactionBoron ReagentObserved Rate / ConstantConditionsReference
Aryl Transfer to PdArylboronic Acidk = 5.78 x 10⁻⁴ s⁻¹THF, -30 °C[7]
Aryl Transfer to PdAryl Glycol Boronic Esterk = 13.3 x 10⁻³ s⁻¹ (~23x faster)THF, -30 °C[7]
Boronic Acid ReleaseMIDA BoronateContinuous release over ~3 hoursK₃PO₄, 5:1 dioxane/H₂O, 60 °C[8][10]
HydrolysisMIDA BoronateFast: <10 minaq. NaOH, 23 °C[8][10]
Cross-Coupling Yield2-Thiopheneboronic Acid37%with 4-chloroanisole[10]
Cross-Coupling Yield2-Thiophene MIDA Boronate94%with 4-chloroanisole[10]

Experimental Protocol: Kinetic Analysis of a Suzuki-Miyaura Reaction

This protocol provides a general framework for monitoring reaction kinetics. The specific choice of internal standard, sampling times, and analytical method should be optimized for the reaction being studied.

Materials and Reagents:
  • Aryl Halide (e.g., 4-chloroanisole)

  • Boron Reagent (e.g., Phenyl MIDA boronate)

  • Palladium Precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Degassed Solvent (e.g., 5:1 Dioxane/Water)

  • Internal Standard (e.g., Biphenyl, Dodecane)

  • Schlenk flask or reaction vials

  • Inert atmosphere (Argon or Nitrogen)

  • Heating block or oil bath with temperature control

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Procedure:
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), MIDA boronate (1.2 mmol), palladium precatalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), base (3.0 mmol), and a precise amount of the internal standard to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL) to the flask via syringe.

  • Initiation: Place the sealed flask in the preheated heating block set to the desired temperature (e.g., 80 °C) and begin vigorous stirring. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (~50 µL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a quench solution (e.g., 1 mL of diethyl ether or ethyl acetate) and a small amount of silica gel or a drying agent to remove polar components and capture the catalyst.

  • Analysis: After vortexing and filtering or centrifuging the quenched sample, analyze the organic layer by GC or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product (or consumption of starting material) versus time to generate a reaction progress curve and determine the initial reaction rate.

Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Conclusion and Outlook

The kinetic profiles of Suzuki-Miyaura reactions are intricately linked to the choice of the boron reagent. While boronic acids are highly reactive, their instability often compromises reaction efficiency. Pinacol esters offer enhanced stability and can participate in unexpectedly rapid direct transmetalation.

MIDA boronates, however, provide a superior level of kinetic control. Their exceptional benchtop stability, combined with a unique slow-release mechanism, allows chemists to perform couplings with notoriously unstable boronic acids that would otherwise be inefficient or fail completely. By maintaining a low concentration of the active boronic acid, MIDA boronates minimize side reactions, leading to cleaner reactions and higher yields. This elegant solution of masking and controlled release has not only solved a long-standing problem in cross-coupling chemistry but has also enabled the development of powerful synthetic strategies, such as iterative cross-coupling for the automated synthesis of complex small molecules.[14] Understanding these kinetic nuances is paramount for designing robust, efficient, and reliable synthetic routes in modern chemical research.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4038–4049.

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27.

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(13), 3498–3501.

  • Ie, Y., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules.

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963.

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762.

  • Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reagents.

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Request PDF.

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry.

  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent.

  • Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 211-236).

  • Sigma-Aldrich. MIDA Boronates.

  • West, T. H., et al. (2017). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 8(1), 633-638.

  • Chem-Station. (2014). MIDA boronate.

  • Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(12), 4447–4459.

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2292–2302.

  • Gensch, T., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 52(4), 1073–1085.

  • Ridgeway, W. K., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2356–2359.

  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170.

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

  • Bhat, M. A., et al. (2020). Palladium used As A Catalyst: A Review. American Journal of PharmTech Research.

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-34).

  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.

  • ResearchGate. (2025). Highly Efficient Suzuki–Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters.

  • Cantamessa, F., et al. (2015). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 115(13), 6437–6519.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Malik, M. S., & Hashmi, A. S. K. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 303.

  • Ridgeway, W. K., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2356-2359.

  • ResearchGate. (n.d.). Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions.

  • Xiang, L., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Chemistry, 13(9), 834–840.

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Comparative

The Superior Stability and Controlled Reactivity of 4-Bromophenylboronic acid MIDA Ester: A Comparative Guide for Synthetic Chemists

For researchers, scientists, and professionals in drug development, the quest for robust and reliable methods for constructing complex molecules is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a pillar...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for robust and reliable methods for constructing complex molecules is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, yet its efficiency is often dictated by the stability and purity of the organoboron reagents.[1][2] Traditional boronic acids, while highly reactive, are notoriously prone to decomposition pathways like protodeboronation and trimerization, complicating storage, purification, and stoichiometry.[3][4] This guide provides an in-depth comparison of 4-Bromophenylboronic acid MIDA ester against its alternatives, presenting the experimental evidence that underscores its value as a superior building block in demanding synthetic applications.

The Challenge: Taming the Reactivity of Boronic Acids

The utility of boronic acids in carbon-carbon bond formation is unparalleled, but their inherent instability presents significant challenges.[5][6] Many are sensitive to air and moisture, leading to decomposition on the benchtop and limiting their shelf-life.[3][7] This instability is not merely an inconvenience; it accelerates under the very conditions required for many Suzuki reactions, often resulting in low to moderate yields even with freshly prepared material.[3]

To overcome these limitations, chemists have developed various "masked" boronic acid surrogates, including pinacol esters and potassium organotrifluoroborates. While these represent an improvement, they are not without their own drawbacks. Pinacol esters, though more stable than free boronic acids, can still exhibit undesired reactivity and may require harsher conditions for transmetalation.[4][8] Potassium organotrifluoroborates are exceptionally stable, crystalline solids, but their incompatibility with silica gel chromatography can severely limit their use in the multi-step synthesis of complex molecules.[8][9][10]

The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group introduced a transformative solution.[3] By complexing the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive sp² state to a stable, tetrahedral sp³ state.[11] This structural change effectively "masks" the boronic acid's reactivity, rendering the MIDA ester exceptionally stable while allowing for the controlled, slow release of the active boronic acid under specific, mild aqueous basic conditions.[3][8][12]

The MIDA Advantage: Unparalleled Stability and Controlled Release

4-Bromophenylboronic acid MIDA ester exemplifies the advantages of this platform. It is a free-flowing, crystalline solid that exhibits remarkable stability, making it easy to handle, purify, and store indefinitely on the benchtop under ambient air.[3][7][13] This stability is not just passive; the MIDA group acts as a robust protecting group that is compatible with a wide array of common synthetic reagents and, crucially, silica gel chromatography.[7][8][9][10][13] This allows for the elaboration of complex molecules containing the MIDA boronate moiety through multi-step sequences, a feat often impossible with other boron reagents.[9][10]

The key to the MIDA boronate's utility is its conditional reactivity. It remains inert under the anhydrous conditions typically used for Suzuki-Miyaura cross-coupling.[3][8] However, in the presence of a mild aqueous base (e.g., NaOH, K₃PO₄, or even NaHCO₃), the MIDA ligand is readily cleaved, liberating the free boronic acid in situ.[3][11] This "slow-release" mechanism ensures a low, steady concentration of the often-unstable free boronic acid, minimizing decomposition and maximizing coupling efficiency.[3]

Mechanism: MIDA Boronate Activation and the Suzuki-Miyaura Cycle

The diagram below illustrates the dual-functionality of the MIDA boronate. Initially, the stable, sp³-hybridized MIDA ester is unreactive. Upon introduction of an aqueous base, it hydrolyzes to release the active, sp²-hybridized boronic acid, which can then enter the palladium-catalyzed Suzuki-Miyaura cycle.

Suzuki_Miyaura_Cycle cluster_activation MIDA Boronate Activation cluster_suzuki Suzuki-Miyaura Cycle MIDA_Ester 4-Bromophenylboronic acid MIDA ester (Stable, sp³ Boron) Boronic_Acid 4-Bromophenylboronic acid (Active, sp² Boron) MIDA_Ester->Boronic_Acid Hydrolysis (+ OH⁻, H₂O) Pd0 Pd(0)L₂ Transmetal Ar-Pd(II)-Ar' L₂ Boronic_Acid->Transmetal Enters Cycle OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) OxAdd->Transmetal Transmetalation (+ Boronic Acid, Base) Transmetal->Pd0 Reductive Elimination (Ar-Ar' Product)

Caption: Activation of MIDA boronate and its entry into the Suzuki-Miyaura catalytic cycle.

Performance Benchmarking: MIDA Ester vs. Alternatives

Experimental data consistently demonstrates the superior performance of MIDA boronates, particularly for unstable boronic acids. A head-to-head comparison highlights these advantages.

Table 1: Benchtop Stability Comparison

This table compares the stability of various boronic acids with their corresponding MIDA boronates after storage on the benchtop under air.

Boronic Acid Derivative% Purity after 15 Days% Purity after ≥60 Days (MIDA Ester)Reference
2-Thiopheneboronic acid<5%>95%[3]
(E)-Prop-1-en-1-ylboronic acid<5%>95%[3]
2-Pyridinylboronic acid<5%>95%[3]
2-Furanylboronic acid~65%>95%[3]

Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.[3]

The results are stark: while many free boronic acids decompose significantly within two weeks, the MIDA boronates remain virtually unchanged after two months, showcasing their exceptional shelf-life.[3]

Table 2: Cross-Coupling Efficiency Comparison

This table shows the yield of the Suzuki-Miyaura coupling product when using either a freshly prepared boronic acid or its corresponding MIDA boronate.

Boronic Acid SubstrateCoupling PartnerYield (Fresh Boronic Acid)Yield (MIDA Boronate)Reference
2-Thiopheneboronic acid4-Bromoanisole41%96%[3]
(E)-Prop-1-en-1-ylboronic acid4-Bromobenzonitrile34%85%[3]
2-Pyridinylboronic acid4-Bromotoluene10%81%[3]

Reaction Conditions: Pd₂(dba)₃, SPhos, K₃PO₄, 1,4-dioxane/H₂O, 70 °C. Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.[3]

The MIDA boronates consistently deliver dramatically higher yields.[3] This is a direct result of the slow-release mechanism, which ensures the rate of boronic acid generation is matched to the rate of cross-coupling, thereby outcompeting decomposition pathways.[14]

Experimental Protocol: A Validated Workflow

The following protocol provides a reliable method for the Suzuki-Miyaura coupling of 4-Bromophenylboronic acid MIDA ester with an aryl halide. This self-validating system demonstrates the practical ease and efficiency of using MIDA boronates.

Representative Suzuki-Miyaura Coupling Protocol

Objective: To couple 4-Bromophenylboronic acid MIDA ester with 1-iodo-4-nitrobenzene.

Reagents & Equipment:

  • 4-Bromophenylboronic acid MIDA ester (1.2 equiv)

  • 1-Iodo-4-nitrobenzene (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), aqueous solution (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Oven-dried reaction vessel with a magnetic stir bar

  • Standard glassware for workup and purification

Workflow Diagram:

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling using a MIDA boronate.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-iodo-4-nitrobenzene (1.0 equiv), 4-Bromophenylboronic acid MIDA ester (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Through the septum, add 1,4-dioxane and the aqueous K₃PO₄ solution (typically a 4:1 ratio of dioxane:water to achieve a 0.1-0.2 M concentration relative to the limiting reagent).

  • Degassing: Sparge the resulting mixture with the inert gas for an additional 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 70-80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product. The ability to use standard silica gel chromatography is a key advantage of the MIDA boronate platform.[7][13][15]

Conclusion: When to Choose 4-Bromophenylboronic acid MIDA Ester

While simple, robust boronic acids may suffice for straightforward couplings, 4-Bromophenylboronic acid MIDA ester and its congeners become the reagents of choice in more complex and demanding scenarios.

Choose the MIDA ester when:

  • The corresponding boronic acid is unstable: For heterocyclic, vinyl, or other sensitive boronic acids, the MIDA ester provides a stable and reliable alternative, ensuring high coupling yields.[3]

  • Multi-step synthesis is required: The MIDA boronate's compatibility with a wide range of reagents and silica gel chromatography allows it to be carried through multiple synthetic steps.[8][9][10]

  • Iterative cross-coupling is the goal: The MIDA platform is the foundation for iterative cross-coupling (ICC), a powerful strategy for the systematic assembly of small molecules, analogous to peptide synthesis.[7][8][16]

  • Purity, reliability, and long-term storage are critical: For applications in pharmaceutical development and library synthesis, the benchtop stability and high purity of crystalline MIDA boronates are invaluable.[7][13]

By offering a unique combination of robust stability, ease of handling, and controlled reactivity, 4-Bromophenylboronic acid MIDA ester provides a powerful and often essential tool for modern synthetic chemists, enabling the construction of complex molecular architectures with greater efficiency and reliability.

References

  • Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. [Link]

  • Knapp, D. M., et al. (2018). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]

  • Lee, J. C. H., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Ball, M., et al. (2017). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Nykaza, T. V., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. [Link]

  • Nykaza, T. V., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. [Link]

  • Lee, J. C. H., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Nykaza, T. V., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Nykaza, T. V., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Handa, S., et al. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. PubMed. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Brulikova, L., et al. (2025). The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds. PubMed. [Link]

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Validation

A Researcher's Guide to Stereospecific Reactions with MIDA Boronates: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the quest for precise control over three-dimensional molecular architecture is paramount. Stereospecific rea...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for precise control over three-dimensional molecular architecture is paramount. Stereospecific reactions, those that translate the stereochemistry of a reactant to that of the product, are the bedrock of efficient and elegant synthesis, particularly in the development of complex chiral molecules and pharmaceuticals. Among the arsenal of reagents available to the synthetic chemist, organoboron compounds have emerged as exceptionally versatile intermediates, largely due to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

However, the inherent instability and challenging handling of many boronic acids have historically limited their full potential. This guide provides an in-depth assessment of N-methyliminodiacetic acid (MIDA) boronates as a superior alternative for achieving high stereospecificity in chemical transformations. We will explore the mechanistic underpinnings of their enhanced stability and controlled reactivity, compare their performance against other common boronic acid surrogates with supporting experimental data, and provide detailed protocols for their application in stereospecific synthesis.

The MIDA Boronate Advantage: Taming the Reactivity of Boron for Stereochemical Fidelity

The utility of boronic acids in Suzuki-Miyaura coupling is predicated on the transmetalation of an organic group from boron to a palladium catalyst. For this to occur efficiently, the boron atom must possess a vacant p-orbital to facilitate the formation of a boronate "ate" complex. However, this same electronic feature renders many boronic acids susceptible to decomposition pathways such as protodeboronation and oxidation, especially for sensitive vinyl, heterocyclic, and secondary alkyl derivatives.[1]

MIDA boronates circumvent this issue through a clever structural modification. The trivalent N-methyliminodiacetic acid (MIDA) ligand coordinates to the boron atom, changing its hybridization from sp² to sp³, thereby shielding the vacant p-orbital.[2] This coordinative protection renders the MIDA boronate significantly more stable and unreactive under anhydrous cross-coupling conditions.[1] The boronic acid can then be unmasked in situ under mild aqueous basic conditions, enabling a "slow-release" of the reactive species that is crucial for high-yielding and stereospecific reactions.[1]

Comparative Analysis: MIDA Boronates vs. Alternative Boron Reagents in Stereospecific Cross-Coupling

The true measure of a synthetic tool lies in its performance relative to existing methods. Here, we compare the stereospecificity of reactions involving MIDA boronates with those of other commonly used boronic acid surrogates, such as pinacol esters and trifluoroborates.

The Challenge of Stereospecificity with Secondary Boronic Esters

The Suzuki-Miyaura cross-coupling of chiral, enantioenriched secondary boronic esters presents a significant challenge. The stereochemical outcome of the reaction, whether it proceeds with retention or inversion of configuration at the carbon-boron center, is highly dependent on the reaction conditions, ligands, and the nature of the boronic ester itself.[3] This variability can complicate the rational design of a synthetic route.

While pinacol boronic esters are widely used due to their ease of preparation and handling, their reactions can sometimes lead to erosion of stereochemical purity. MIDA boronates, and particularly their chiral derivatives, offer a more reliable path to high stereospecificity.

Introducing PIDA Boronates: A Chiral Ligand for Asymmetric Synthesis

A significant advancement in the stereocontrolled synthesis of C(sp³)-rich molecules is the development of pinene-derived iminodiacetic acid (PIDA), a chiral version of the MIDA ligand.[4] PIDA boronates enable the highly diastereoselective synthesis of a variety of chiral building blocks, such as oxiranyl and α-boryl aldehydes, with exceptional control over the newly formed stereocenters.[4][5]

The enforced proximity of the chiral pinene scaffold to the reacting center of the boronate provides a well-defined steric environment, directing the approach of reagents and leading to high levels of asymmetric induction.[5]

Experimental Data: A Head-to-Head Comparison

The following table summarizes representative data on the stereochemical outcomes of reactions with MIDA/PIDA boronates compared to other boron reagents.

Boron ReagentReaction TypeSubstrateProduct StereochemistryDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
PIDA Boronate Diastereoselective EpoxidationStyrenyl PIDA boronateOxiranyl PIDA boronate>95:5 d.r.[4][5]
Chiral Diol BoronateDiastereoselective EpoxidationStyrenyl boronateOxiranyl boronate70:30 d.r.[5]
PIDA Boronate 1,2-MigrationOxiranyl PIDA boronateα-Boryl aldehydeComplete retention of stereochemistry[4][5]
Secondary Pinacol Boronate Suzuki-Miyaura CouplingChiral secondary benzylic boronic esterArylated product>90% retention[6]
Secondary MIDA Boronate Iterative Cross-CouplingChiral secondary alkyl MIDA boronateCoupled productHigh stereoretention (qualitative)[7]

Mechanistic Insights into Stereospecificity

The high stereofidelity observed with MIDA and PIDA boronates can be attributed to several key factors:

  • Conformational Rigidity: The tricyclic cage-like structure of MIDA and PIDA boronates is conformationally rigid. This pre-organization minimizes competing reaction pathways and ensures a consistent stereochemical environment.[5]

  • Controlled Release of the Boronic Acid: The slow, in situ generation of the boronic acid from the MIDA boronate under aqueous basic conditions maintains a low concentration of the reactive species. This minimizes side reactions that could lead to racemization or other loss of stereochemical information.[2]

  • Stereodirecting Influence of the Chiral Ligand (PIDA): In PIDA boronates, the chiral scaffold directly influences the trajectory of incoming reagents, leading to high diastereoselectivity in reactions at the organic moiety attached to boron.[5]

Visualizing the Mechanism: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation [R'-B(OH)3]- RPdII R-Pd(II)-R' Ln Transmetalation->RPdII RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product MIDA_hydrolysis MIDA Boronate (Stable Precursor) BoronicAcid R'-B(OH)2 (Reactive Species) MIDA_hydrolysis->BoronicAcid Slow Release BoronicAcid->Transmetalation Base aq. Base

Caption: The Suzuki-Miyaura catalytic cycle with slow release from a MIDA boronate.

Experimental Protocols

Diastereoselective Epoxidation of an Alkenyl PIDA Boronate

This protocol is adapted from the work of Burke and coworkers.[4][5]

Materials:

  • Alkenyl PIDA boronate (1.0 equiv)

  • m-Chloroperoxybenzoic acid (m-CPBA, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alkenyl PIDA boronate in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 5 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the oxiranyl PIDA boronate.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.[5][8]

Stereochemical Analysis Workflow

Stereochem_Analysis_Workflow cluster_synthesis Stereoselective Reaction cluster_analysis Stereochemical Analysis Reaction Reaction with Chiral MIDA/PIDA Boronate Crude_NMR Crude ¹H NMR (for d.r.) Reaction->Crude_NMR Purification Purification (Chromatography) Crude_NMR->Purification Chiral_HPLC Chiral HPLC/SFC (for e.e.) Purification->Chiral_HPLC Final_Product Enantioenriched Product Chiral_HPLC->Final_Product

Caption: Workflow for the synthesis and stereochemical analysis of products.

Analytical Method: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

General Procedure:

  • Method Development: Develop a suitable method for the separation of the enantiomers of the target product. This involves screening different chiral columns and mobile phase compositions (typically mixtures of hexane/isopropanol or similar).

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

  • Injection: Inject a small volume of the sample solution onto the chiral column.

  • Analysis: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Conclusion and Future Outlook

MIDA boronates and their chiral PIDA counterparts represent a significant advancement in the field of stereospecific synthesis. Their enhanced stability, coupled with the ability to undergo controlled release of the reactive boronic acid, provides a powerful platform for achieving high levels of stereochemical fidelity in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling. The use of the chiral PIDA ligand has opened new avenues for the diastereoselective synthesis of complex, C(sp³)-rich building blocks.

For researchers in drug discovery and development, the reliability and predictability of reactions involving MIDA boronates translate to more efficient and robust synthetic routes. The ability to perform iterative cross-coupling with stereochemical control paves the way for the automated synthesis of complex molecules, accelerating the discovery of new therapeutic agents.

Future research in this area will likely focus on expanding the scope of stereospecific reactions amenable to the MIDA boronate platform, developing new and more efficient chiral ligands, and further integrating these building blocks into automated synthesis platforms. As our understanding of the subtle factors governing stereochemical outcomes continues to grow, MIDA boronates are poised to become an even more indispensable tool in the modern synthetic chemist's toolkit.

References

  • Li, J., & Burke, M. D. (2011). Pinene-derived iminodiacetic acid (PIDA): a powerful ligand for stereoselective synthesis and iterative cross-coupling of C(sp3) boronate building blocks. Journal of the American Chemical Society, 133(35), 13774–13777. [Link]

  • Li, J., & Burke, M. D. (2011). Pinene-Derived Iminodiacetic Acid (PIDA): A Powerful Ligand for Stereoselective Synthesis and Iterative Cross-Coupling of C(sp3) Boronate Building Blocks. Journal of the American Chemical Society, 133(35), 13774-13777. [Link]

  • Imao, D., Glasspoole, B. W., Laberge, V. S., & Crudden, C. M. (2009). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society, 131(14), 5024–5025. [Link]

  • Leonori, D., & Aggarwal, V. K. (2015). Stereospecific Couplings of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition, 54(4), 1082-1096. [Link]

  • Mohr, J. T., & Stoltz, B. M. (2007). Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts. Nature Chemistry, 2(10), 834-842. [Link]

  • Imao, D., Glasspoole, B. W., Laberge, V. S., & Crudden, C. M. (2009). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society, 131(14), 5024-5025. [Link]

  • Aguilar-Aguilar, A., & Morris, G. A. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

  • Soderquist, J. A., & Matos, K. (1999). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 64(23), 8461-8464. [Link]

  • Sharma, S., & Kumar, A. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(78), 11571-11585. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Isley, N. A., Wang, Y., Gallou, F., Handa, S., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17707-17710. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2014). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 16(1), 66-69. [Link]

  • Leonori, D., & Aggarwal, V. K. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(30), 9521-9532. [Link]

  • Woerly, E. M., Roy, J., & Burke, M. D. (2014). MIDA boronate. Chemical Science, 5(12), 4843-4853. [Link]

  • Glasspoole, B. W., Ghozati, K., Moir, J. W., & Crudden, C. M. (2012). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications, 48(9), 1230-1232. [Link]

  • Leonori, D., & Aggarwal, V. K. (2015). Stereospecific Couplings of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition, 54(4), 1082-1096. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1599-1611. [Link]

  • Aguilar-Aguilar, A., & Morris, G. A. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1447. [Link]

  • Nabeya, A. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(9), 2311. [Link]

  • Schmidt, J., & Hoveyda, A. H. (2015). Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 137(24), 7854-7857. [Link]

  • Baltrusaitis, J., & Yudin, A. K. (2019). Aliphatic α‐Boryl‐α‐bromoketones: Synthesis and Reactivity. Chemistry–A European Journal, 25(59), 13491-13495. [Link]

  • Pye, D. R., & Nolan, S. P. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15485-15490. [Link]

  • Wang, H., & Yudin, A. K. (2020). Synthesis of α-Boryl Ketones via Hydration or Oxidation of B(MIDA)-Decorated Alkynes. Organic Letters, 22(15), 5886-5890. [Link]

  • Gyasi, Y. I., Nyalata, S., Pa, S., Gunasekera, D., Vulupala, V. R., Mallampudi, N. R., ... & Xu, S. (2023). Regioselective multicomponent synthesis of α-boryl ureas: discovery of a potent main protease inhibitor. Organic & Biomolecular Chemistry, 21(3), 517-522. [Link]

  • Hall, D. G. (2013). and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via. Accounts of Chemical Research, 46(3), 569-580. [Link]

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Comparative

A Researcher's Guide to Green Synthesis: Evaluating the Role of MIDA Boronates

In the relentless pursuit of novel therapeutics and advanced materials, the chemical synthesis that underpins discovery and development is undergoing a critical transformation. Driven by the principles of green chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics and advanced materials, the chemical synthesis that underpins discovery and development is undergoing a critical transformation. Driven by the principles of green chemistry, the focus has shifted from merely achieving a target molecule to designing processes that are sustainable, safe, and efficient.[1][2][3] This guide provides a critical evaluation of N-methyliminodiacetic acid (MIDA) boronates, a class of reagents that has gained significant traction, and assesses their contributions to greener synthetic practices, particularly when compared to traditional alternatives like boronic acids and trifluoroborates.

The Green Chemistry Imperative in Modern Synthesis

Green chemistry is not a separate discipline but a foundational philosophy that challenges chemists to minimize the environmental and human health impact of their work.[3] This is guided by twelve core principles, which encourage waste prevention, the use of safer chemicals and solvents, energy efficiency, and the design of inherently safer processes.[1][2][4]

To move beyond qualitative assessments, we employ quantitative green chemistry metrics.[5][6][7] These tools allow for an objective comparison of different synthetic routes. Key metrics include:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[5][8]

  • Reaction Mass Efficiency (RME): A more practical metric that accounts for reaction yield and the stoichiometry of reactants.[8][9]

  • Environmental Factor (E-Factor): This simple yet powerful metric quantifies the total mass of waste generated per unit mass of product.[5][10]

  • Process Mass Intensity (PMI): Adopted by the pharmaceutical industry, PMI considers the total mass input (reactants, solvents, workup materials) relative to the mass of the final product.[7][10]

A truly "green" process aims for high atom economy and reaction mass efficiency, and correspondingly low E-Factor and PMI values.

The Boron Reagent Toolbox: A Comparative Overview

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with remarkable precision. The choice of the boron reagent is critical to the success and sustainability of this reaction.

  • Boronic Acids: The traditional workhorses. They are highly reactive but often suffer from instability, being prone to decomposition via protodeboronation, oxidation, or trimerization into boroxines.[11][12] This instability can lead to poor reaction efficiency, the need for excess reagent, and limited shelf-life, all of which contribute to waste.[12]

  • Potassium Trifluoroborate Salts (R-BF₃K): These offer a significant advantage in stability over many boronic acids.[11][13] They are generally crystalline solids with good benchtop stability. However, their purification can be challenging as they are often incompatible with standard silica gel chromatography, requiring recrystallization which may not be universally effective.[11][13]

  • MIDA Boronates: These reagents represent a paradigm shift in handling organoboron compounds. By chelating the boron atom with the tridentate N-methyliminodiacetic acid (MIDA) ligand, the boron center is rehybridized from a reactive sp² state to a more stable sp³ state.[12][14] This structural change imparts remarkable properties.

The core concept of MIDA boronates is a "protect-and-release" strategy. The MIDA group acts as a robust protecting group that can be cleaved under mild aqueous basic conditions to slowly release the reactive boronic acid in situ.[12][15] This controlled release is central to their utility and green credentials.

Visualizing the MIDA Boronate Workflow

The following diagram illustrates the cycle of protection, application, and in situ deprotection that defines the use of MIDA boronates in synthesis.

MIDA_Cycle cluster_0 Preparation & Storage cluster_1 Application in Synthesis cluster_2 In Situ Deprotection & Coupling BoronicAcid R-B(OH)₂ (Unstable) MIDA_Boronate R-B(MIDA) (Stable Solid) BoronicAcid->MIDA_Boronate Protection (Heating, Dioxane) MIDA_Anhydride MIDA Anhydride Reaction Reaction Conditions (e.g., Suzuki Coupling, Anhydrous) MIDA_Boronate->Reaction Stable to various reagents & chromatography Deprotection Slow Release (Aqueous Base) Reaction->Deprotection Addition of Base Coupling Cross-Coupling Product Deprotection->Coupling Transmetalation Workflow_Comparison cluster_MIDA MIDA Boronate Strategy cluster_Traditional Traditional Strategy M_Start Simple MIDA Boronate (A) M_Step1 Step 1 (e.g., Aldol) M_Start->M_Step1 M_Step2 Step 2 (e.g., Oxidation) M_Step1->M_Step2 M_Purify Chromatography M_Step2->M_Purify M_Complex Complex MIDA Boronate (B) M_Purify->M_Complex M_Couple Final Cross-Coupling M_Complex->M_Couple M_Product Product M_Couple->M_Product T_Start Starting Material (C) T_Step1 Step 1 T_Start->T_Step1 T_Step2 Step 2 T_Step1->T_Step2 T_Complex Complex Intermediate (D) T_Step2->T_Complex T_Borylate Late-Stage Borylation (Often low yield) T_Complex->T_Borylate T_Unstable Unstable Boronic Acid (Use immediately) T_Borylate->T_Unstable T_Couple Final Cross-Coupling T_Unstable->T_Couple T_Product Product T_Couple->T_Product

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Guide: 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

This document provides essential procedural guidance for the safe handling and proper disposal of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (also known as 4-Bromophenylboronic acid MIDA ester). As a co...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and proper disposal of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (also known as 4-Bromophenylboronic acid MIDA ester). As a compound frequently utilized in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its unique structure as both a halogenated aromatic and an organoboron compound necessitates a stringent and well-understood disposal protocol.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance.

Part 1: Core Hazard Analysis and Risk Assessment

Understanding the chemical nature of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is fundamental to appreciating the causality behind these disposal procedures. The molecule's potential hazards stem from two key structural features:

  • The Brominated Phenyl Group: Halogenated aromatic compounds are often characterized by their environmental persistence and potential toxicity.[3][4] The carbon-bromine bond is strong, making natural degradation difficult and necessitating specialized disposal methods to prevent bioaccumulation.

  • The Dioxazaborocane Core: As an organoboron compound, it is classified within a group of chemicals that can be harmful to wildlife and aquatic ecosystems.

A thorough risk assessment must precede any handling or disposal operation. The known hazard classifications for this compound are summarized below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed[5]

This table summarizes the primary acute hazards. Users must also consider the chronic and environmental hazards associated with halogenated organics when assessing risk.

Part 2: Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. Based on Occupational Safety and Health Administration (OSHA) laboratory standards, the following PPE is required to minimize exposure risk during handling and disposal.[6][7]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. When handling larger quantities or where there is a significant risk of dust generation, chemical splash goggles are required.

  • Skin Protection:

    • Gloves: Chemically resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use. For prolonged operations, consider double-gloving.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and fully fastened.

  • Respiratory Protection: While standard handling in a certified chemical fume hood should provide adequate ventilation, a NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls are insufficient. This must be done in accordance with a formal respiratory protection program.

Part 3: Waste Segregation and Collection Workflow

The cardinal rule of chemical waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione must be treated as Halogenated Organic Solid Waste .

Step-by-Step Collection Protocol:
  • Container Selection: Procure a designated hazardous waste container specifically for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., HDPE), be in good condition, and have a secure, tight-fitting lid.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include the full chemical name: "Waste 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione" and list any other halogenated waste constituents added.

  • Waste Transfer:

    • All transfers of the solid waste into the container must be performed within a certified chemical fume hood to prevent inhalation of fine particles.

    • Use dedicated spatulas or powder funnels.

    • Once the waste is added, securely close the container lid. Hazardous waste containers must remain closed at all times except when actively adding waste.[8]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[8] This area must be away from drains and incompatible materials, particularly strong oxidizing agents and acids.[9]

Waste Segregation Decision Diagram

The following diagram illustrates the logical workflow for segregating this specific chemical waste.

G start Generated Waste: 2-(4-Bromophenyl)-6-methyl- 1,3,6,2-dioxazaborocane-4,8-dione is_solid Is the waste primarily solid? start->is_solid is_halogenated Does it contain a halogen (F, Cl, Br, I)? is_solid->is_halogenated Yes liquid_waste_path Consult Liquid Waste Protocol is_solid->liquid_waste_path No is_sharp Is it a sharp (needle, broken glass)? is_halogenated->is_sharp Yes non_halogenated_solid Container: Non-Halogenated Organic Solid Waste is_halogenated->non_halogenated_solid No halogenated_solid Container: Halogenated Organic Solid Waste is_sharp->halogenated_solid No sharps_container Container: Sharps Waste is_sharp->sharps_container Yes

Caption: Waste segregation workflow for the title compound.

Part 4: Decontamination and Disposal of Ancillary Materials

Proper disposal extends beyond the chemical itself to include all contaminated materials.

Empty Reagent Containers

The original reagent bottle is not considered "empty" until it has been properly decontaminated.

  • Triple Rinse Protocol:

    • In a fume hood, rinse the empty container three times with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate).

    • Crucially, this rinsate is now considered halogenated organic liquid waste. It must be collected in a dedicated "Halogenated Organic Liquid Waste" container.

    • Never dispose of the rinsate down the drain.[10][11]

  • Final Disposal: After triple-rinsing, deface the original label on the bottle and dispose of it in a container for clean, broken glass.

Contaminated Labware and PPE
  • Solid Items: Disposable items such as contaminated weigh boats, paper towels, and gloves must be collected in the Halogenated Organic Solid Waste container.

  • Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (collected as halogenated liquid waste) before standard washing procedures.

Part 5: Spill Management Protocol

In the event of a spill, a prepared response is critical to ensuring safety.

  • ALERT & EVACUATE: Alert all personnel in the immediate area and evacuate if necessary.

  • CONTROL: Restrict access to the spill area. If the substance is volatile or dusty, ensure ventilation is adequate and directed away from personnel.

  • CONTAIN: For a small spill of the solid powder, cover it with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Avoid raising dust.

  • COLLECT:

    • Don all required PPE as detailed in Part 2.

    • Carefully sweep the absorbed material into a dustpan using non-sparking tools.

    • Transfer the collected material into the designated Halogenated Organic Solid Waste container.

  • CLEAN: Decontaminate the spill surface with a cloth or paper towel wetted with a suitable solvent (e.g., acetone). Dispose of the cleaning materials as halogenated solid waste.

  • REPORT: Report the incident to your institution's Environmental Health & Safety (EH&S) department, per your laboratory's Chemical Hygiene Plan (CHP).[6]

Part 6: Final Disposal and Regulatory Compliance

Final disposal of hazardous waste is a highly regulated process governed by the Environmental Protection Agency (EPA) and local authorities.[12]

  • Institutional Procedures: All hazardous waste must be disposed of through your institution's official channels, typically managed by the EH&S department. They will coordinate with a licensed hazardous waste disposal vendor.[13]

  • Waste Pickup: Once your waste container is full, or has been accumulating for the maximum time allowed by your facility (often 12 months for academic labs), arrange for a pickup with your EH&S office.[12]

  • Record Keeping: Maintain accurate records of waste generation and disposal as required by law and institutional policy.[13] This "cradle-to-grave" tracking is a legal requirement.[14]

By adhering to these procedures, you ensure that 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is managed in a way that protects laboratory personnel, the wider community, and the environment.

References

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

  • Pimviriyakul, P., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-83. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • DESOTEC Activated Carbon. Removing Halogenated Organic Compounds: A Guide to Solutions. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview. Available at: [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. Available at: [Link]

  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines. Available at: [Link]

  • U.S. Department of Health and Human Services, ASPR. OSHA Standards for Biological Laboratories. Available at: [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]

  • ResearchGate. (PDF) Halogenated Aromatics: Fate and Microbial Degradation. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 103(1-4), 29-72. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup Tricks: Reagents. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: pentane-2,4-dione. Available at: [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Compliancy Group. OSHA Laboratory Standard. Available at: [Link]

  • Google Patents.US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Fernández, E., & Whiting, A. (Eds.). (2015). Synthesis and Application of Organoboron Compounds. Springer. Available at: [Link]

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Reactant of Route 1
2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Reactant of Route 2
2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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